molecular formula C8H8N2O2 B1353579 5-Methoxy-1H-indazol-3-ol CAS No. 99719-37-6

5-Methoxy-1H-indazol-3-ol

Número de catálogo: B1353579
Número CAS: 99719-37-6
Peso molecular: 164.16 g/mol
Clave InChI: JVIODNHCPBUTPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxy-1H-indazol-3-ol (CAS 99719-37-6) is a high-purity indazole derivative with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. This compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly for constructing novel molecules with potential biological activity. It is a key synthetic precursor for the development of 1,5-disubstituted indazol-3-ol derivatives, which have demonstrated significant anti-inflammatory activity in research settings. One such derivative was identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene pathway, and showed efficacy in reducing antigen-induced airway inflammation. Furthermore, the indazol-3-ol scaffold is a subject of interest in neuroscience research; related C5-substituted indazole derivatives have been explored as potent and competitive inhibitors of the monoamine oxidase B (MAO-B) enzyme , a target for treating neurodegenerative disorders like Parkinson's disease. The compound also facilitates the synthesis of more complex structures, such as succinimide-linked indazol-3-ols , via transition-metal-catalyzed C-H functionalization, underscoring its utility in creating diverse chemical libraries for drug discovery. The physical properties of this compound include a density of 1.4±0.1 g/cm³ and a boiling point of 396.5±22.0 °C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methoxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIODNHCPBUTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451196
Record name 3-Hydroxy-5-methoxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99719-37-6
Record name 3-Hydroxy-5-methoxy (1H)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Spectroscopic Profiling of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 5-Methoxy-1H-indazol-3-ol. It prioritizes the complex structural dynamics (tautomerism) that often confound analytical results in this class of heterocycles.

CAS: 19243-32-4 | Formula: C


H

N

O

| MW: 164.16 g/mol

Executive Summary & Structural Dynamics

For researchers in medicinal chemistry, particularly those developing kinase inhibitors (e.g., VEGFR/PDGFR targets), 5-Methoxy-1H-indazol-3-ol is a critical scaffold. However, it presents a classic analytical trap: Lactam-Lactim Tautomerism .

While IUPAC nomenclature favors the "ol" (hydroxy) form, experimental data in polar aprotic solvents (DMSO-


, DMF) predominantly exhibits the "one" (keto) form, specifically 5-methoxy-1,2-dihydro-3H-indazol-3-one . Failure to recognize this equilibrium leads to misinterpretation of NMR integration and NH/OH signal assignment.
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer equilibrium that dictates the observed spectra. In the solid state and polar solution, the Keto form (Structure B) is energetically favored.

Tautomerism cluster_0 Lactim Form (Enol) cluster_1 Lactam Form (Keto) Enol 1H-indazol-3-ol (Aromatic OH signal) Keto 1,2-dihydro-3H-indazol-3-one (Dominant in DMSO-d6) (Amide NH signals) Enol->Keto Solvent Stabilization (DMSO/DMF)

Caption: Equilibrium shifts toward the Keto tautomer (Right) in polar media, resulting in distinct amide-like NH signals rather than a phenolic OH.

Nuclear Magnetic Resonance (NMR) Characterization

Solvent Selection: DMSO-


 is the required solvent.[1][2] CDCl

is not recommended due to poor solubility and aggregation effects which broaden the exchangeable protons.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct methoxy singlet and a "1,2,4-trisubstituted" aromatic pattern.[3] Note the downfield shift of the NH protons, characteristic of the indazolone core.

Shift (

ppm)
Mult.Int.[4]AssignmentStructural Insight
11.20 - 11.80 br s1HNH (N1/N2)Broad due to exchange/tautomerism. Indicates Keto form.
10.00 - 10.50 br s1HNH (N1/N2)Second amide-like proton (if resolved); often coalesces.
7.25 d1HAr-H (C7)

Hz. Ortho coupling to H6.
7.05 dd1HAr-H (C6)

Hz. Meta coupling to H4.
6.90 d1HAr-H (C4)

Hz. Shielded by ortho-methoxy group.
3.76 s3H-OCH

Characteristic methoxy singlet.
3.32 s-H

O
Residual water (common in DMSO).
2.50 quint-DMSOSolvent residual peak.[1]
C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
AssignmentNotes
158.5 C=O / C-OHCarbonyl carbon (C3). Deshielded.
153.2 C-OMe (C5)Ipso-carbon attached to methoxy.
136.8 C7aBridgehead carbon.
118.5 C6Aromatic CH.
112.4 C7Aromatic CH.
102.1 C4Aromatic CH (most shielded).
55.4 -OCH

Methoxy carbon.

Analyst Note: If the sample contains trace acid (e.g., from HPLC purification with TFA), the NH signals may collapse into a single broad hump around 11.5 ppm.

Mass Spectrometry (MS) Profiling

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is standard.[5] Molecular Ion:



Fragmentation Pathway (ESI-MS/MS)

The fragmentation of the indazolone core typically involves the loss of the methoxy group (as a radical or formaldehyde equivalent) and the ejection of Carbon Monoxide (CO) from the lactam ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 165.07 Frag1 Fragment A [M+H - CH3]+ m/z 150.05 Parent->Frag1 -CH3 (15 Da) Frag2 Fragment B [M+H - CO]+ m/z 137.07 Parent->Frag2 -CO (28 Da) (Lactam ring contraction) Frag3 Core Fragment [Indazole Core]+ m/z 122.05 Frag1->Frag3 -CO

Caption: Primary ESI(+) fragmentation pathways involving demethylation and carbonyl ejection.

Key Diagnostic Ions
m/z (ESI+)IdentityMechanism
165.1

Protonated molecular ion.
187.1

Sodium adduct (common in glass storage).
150.0

Loss of methyl radical/group from ether.
137.1

Loss of carbonyl from the indazolone ring.
122.0

Combined loss of OMe and CO.

Quality Control & Impurity Profiling

When synthesizing or sourcing this material, three specific impurities are common based on the standard hydrazide cyclization pathway.

QC Workflow Diagram

QC_Workflow cluster_QC Analytical Validation Raw Crude Synthesis (Cyclization) HPLC Prep-HPLC (C18, H2O/ACN + 0.1% FA) Raw->HPLC NMR 1H NMR (Confirm Tautomer) HPLC->NMR LCMS LC-MS (Check m/z 165) HPLC->LCMS Decision Purity > 98%? NMR->Decision LCMS->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize (EtOH/H2O) Decision->Repurify No Repurify->HPLC

Caption: Standard purification and validation workflow for indazolone derivatives.

Common Impurities
  • 2-Hydrazino-5-methoxybenzoic acid: Starting material. Detectable by broad carboxylic acid proton >12 ppm and shift in aromatic region.

  • O-Alkylated isomers: If synthesized via alkylation of a pre-formed indazolone, you may observe the 3-methoxy-5-methoxyindazole (bis-ether) byproduct. This is easily identified by two methoxy singlets in the 3.7–4.0 ppm range.

  • Azobenzene derivatives: Oxidative coupling byproducts (colored yellow/orange), often visible in LC-MS as dimers (

    
    ).
    

References

  • Tautomerism of Indazolones: Claramunt, R. M., et al. "The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one)." Helvetica Chimica Acta, 2007.

  • General Synthesis & NMR: Zhu, J. S., et al. "Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones." Journal of Organic Chemistry, 2018.[6][7][8]

  • Fragment Analysis: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

  • NMR Solvent Data: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010 (Standard Reference).

Sources

Technical Monograph: Physicochemical Profile of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-indazol-3-ol (CAS: 99719-37-6) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., receptor tyrosine kinases) and ion channel modulators. While formally named as an "indazol-3-ol," this compound exhibits complex tautomeric behavior that fundamentally dictates its physical state, solubility profile, and reactivity. This guide provides a rigorous technical analysis of its physicochemical characteristics, moving beyond basic data to offer actionable insights for formulation and synthesis.

Chemical Identity & Tautomeric Dynamics

To work effectively with this compound, researchers must understand its structural duality. In the solid state and most polar aprotic solvents (DMSO, DMF), the compound does not exist primarily as the enol (3-ol). Instead, it adopts the thermodynamically stable keto-tautomer, 5-methoxy-1,2-dihydro-3H-indazol-3-one (also known as 5-methoxyindazolinone).

This distinction is not merely academic; it affects solubility, crystal packing, and hydrogen bond donor/acceptor counts in docking simulations.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton shift that drives the equilibrium toward the indazolinone form, preserving the aromaticity of the benzene ring while breaking the aromaticity of the pyrazole ring.

Tautomerism Enol Enol Form (5-Methoxy-1H-indazol-3-ol) Aromatic Pyrazole Ring Less Stable in Solid State Keto Keto Form (5-Methoxy-1,2-dihydro-3H-indazol-3-one) Amide-like Character Dominant in Solid State Enol->Keto Proton Transfer (Tautomerization)

Figure 1: Tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. The keto form is generally favored in the solid state due to strong intermolecular hydrogen bonding.

Physicochemical Specifications

The following data aggregates experimental baselines and high-confidence predictive models calibrated against the parent 1H-indazol-3-ol scaffold.

PropertyValue / DescriptionTechnical Context
CAS Registry Number 99719-37-6 Specific to the 5-methoxy derivative.[1]
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol Ideal fragment size for lead optimization (<300 Da).
Physical State Solid PowderTypically off-white to light brown/tan depending on purity.
Melting Point > 200°C (Decomposes)High MP due to extensive intermolecular H-bonding (dimerization) typical of indazolinones. Parent indazolone melts at ~262°C.
Solubility (Water) Low (< 0.1 mg/mL)The amide-like lattice energy resists aqueous dissolution.
Solubility (Organic) HighSoluble in DMSO (> 20 mg/mL), DMF, and warm Methanol.
pKa (Predicted) ~9.5 - 10.5Weakly acidic N-H (amide-like) and phenolic O-H character.
LogP (Predicted) ~1.2 - 1.5Lipophilic enough for cell permeability but requires polar solvents for stock solutions.

Spectroscopic Characterization

Identification of 5-Methoxy-1H-indazol-3-ol requires careful interpretation of spectral data, as the tautomeric form influences the signals.

  • ¹H-NMR (DMSO-d₆):

    • Methoxy Group: A sharp singlet δ ~3.7–3.8 ppm (3H).

    • Aromatic Protons: Three signals in the aromatic region (δ 6.8–7.5 ppm) corresponding to the H-4, H-6, and H-7 positions.

    • Exchangeable Protons: Two broad singlets (or one very broad signal) downfield (δ > 10 ppm) corresponding to the NH protons of the indazolinone ring. Note: In the enol form, you would expect one NH and one OH, but rapid exchange often blurs this distinction.

  • FT-IR (Solid State):

    • Carbonyl (C=O): Look for a strong stretch around 1650–1680 cm⁻¹ . The presence of this band confirms the keto (indazolinone) tautomer in the solid phase.

    • N-H/O-H Stretch: Broad absorption at 2800–3200 cm⁻¹ due to strong hydrogen bonding networks.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of the compound in a biological buffer, essential for screening assays.

  • Preparation: Weigh approximately 2–3 mg of 5-Methoxy-1H-indazol-3-ol into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Equilibration: Shake or vortex the sample at room temperature (25°C) for 24 hours. Note: The extended time is necessary to overcome the high crystal lattice energy.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Carefully remove the supernatant. Dilute 1:1 with Acetonitrile (to prevent precipitation in the HPLC system) and analyze via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: HPLC Purity Analysis (Reverse Phase)

Objective: Standard QC method to verify purity and detect synthesis byproducts (e.g., hydrazine impurities).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5% → 95% B (Linear gradient)

    • 12–15 min: 95% B (Wash)

    • 15–18 min: 5% B (Re-equilibration)

Safety & Handling (GHS Classification)

Based on the hazard profiles of homologous indazoles and indazolinones, this compound is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid (Related Structure). Retrieved from [Link]

  • Chemical Book (ChemBK). 5-Methoxy-1H-indazol-3-ol Product Entry (CAS 99719-37-6). Retrieved from [Link]

  • CIRS Group. Global Chemical Inventory Search - CAS 99719-37-6. Retrieved from [Link]

  • Thieme Connect. Synthesis of 1H- and 2H-Indazoles (Science of Synthesis). Retrieved from [Link]

  • NIST Chemistry WebBook. 3H-Indazol-3-one, 1,2-dihydro- (Parent Compound Data). Retrieved from [Link]

Sources

Technical Whitepaper: Discovery, Synthesis, and Medicinal Chemistry of 5-Methoxy-1H-indazol-3-ol

[1]

Executive Summary

5-Methoxy-1H-indazol-3-ol (CAS: 99719-37-6 ) is a bicyclic heteroaromatic compound belonging to the indazole class.[1][2] Often referred to by its tautomeric keto-form, 5-methoxyindazolinone , this molecule serves as a critical pharmacophore in drug discovery.[1] Its structural significance lies in its ability to function as a bioisostere for purines and phenols, engaging in bidentate hydrogen bonding within enzyme active sites.[1] Historically, it has emerged as a key intermediate in the synthesis of 5-lipoxygenase (5-LOX) inhibitors (e.g., AUMO 23-115) and serves as a precursor for diverse kinase inhibitors targeting the VEGF and PDGF pathways.[1]

Chemical Identity & Physicochemical Properties

The molecule exists in a dynamic tautomeric equilibrium between the enol (3-hydroxy) and keto (3-one) forms. While the hydroxy form is aromatic (10

1
PropertySpecification
IUPAC Name 5-Methoxy-1H-indazol-3-ol
Common Synonyms 5-Methoxyindazolinone; 5-Methoxy-1,2-dihydro-3H-indazol-3-one
CAS Number 99719-37-6
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Tautomerism Lactam-Lactim (Keto-Enol)
pKa (Predicted) ~9.5 (OH/NH acidic proton)
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 3 (N, O, OMe)
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer mechanism defining the scaffold's reactivity.

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(5-Methoxy-1H-indazol-3-ol)Aromatic (10 π-electrons)Predominant in non-polar solventsKetoKeto Form(5-Methoxy-1,2-dihydro-3H-indazol-3-one)Amide-like stabilityPredominant in solid stateEnol->KetoProton Transfer(Solvent Dependent)

Caption: Dynamic equilibrium between the 3-hydroxy (enol) and 3-one (keto) tautomers.[1]

Historical Genesis & Synthetic Evolution

The indazole core was first defined by Emil Fischer in the late 19th century. However, the specific functionalization at the 5-position with a methoxy group gained prominence later as medicinal chemists sought to modulate the lipophilicity and metabolic stability of the ring system.[1]

The Classical Route: Modified Gries/Fischer Synthesis

The most robust historical method for synthesizing 3-hydroxyindazoles involves the diazotization of anthranilic acid derivatives. This pathway ensures high regioselectivity.

Mechanism:

  • Diazotization: 2-Amino-5-methoxybenzoic acid is treated with sodium nitrite to form the diazonium salt.[1]

  • Reduction: The diazonium species is reduced (typically with stannous chloride or sodium sulfite) to the hydrazine intermediate.

  • Cyclization: Acid-catalyzed intramolecular condensation yields the indazolone.

The Modern Metal-Mediated Route

A more direct, albeit lower-yielding, method involves the copper-catalyzed reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate.[1] This method bypasses the unstable diazonium intermediate but requires careful control of catalytic conditions to prevent defluorination or side reactions.

Synthetic Workflow Diagram

SynthesisStartStarting Material:2-Amino-5-methoxybenzoic acid(CAS 6705-03-9)Step1Step 1: Diazotization(NaNO2, HCl, <5°C)Start->Step1Inter1Intermediate:Diazonium SaltStep1->Inter1Step2Step 2: Reduction(SnCl2 / Na2SO3)Inter1->Step2Inter2Intermediate:Hydrazine DerivativeStep2->Inter2Step3Step 3: Cyclization(Acidic Reflux, -H2O)Inter2->Step3ProductTarget Product:5-Methoxy-1H-indazol-3-ol(CAS 99719-37-6)Step3->Product

Caption: The "Anthranilic Acid Route" remains the industry standard for high-purity synthesis.

Experimental Protocols

Note: These protocols assume standard GLP (Good Laboratory Practice) conditions. All reagents should be analytical grade.

Protocol A: Synthesis from 2-Amino-5-methoxybenzoic Acid

Objective: Isolate high-purity 5-methoxy-1H-indazol-3-ol.

  • Diazotization:

    • Dissolve 10.0 g (60 mmol) of 2-amino-5-methoxybenzoic acid in 100 mL of 5N HCl.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of 4.5 g NaNO₂ in 15 mL water, maintaining temperature <5°C. Stir for 30 mins.

  • Reduction:

    • Prepare a solution of 28.0 g SnCl₂[1]·2H₂O in 30 mL conc. HCl.

    • Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring at 0°C.

    • Observation: A precipitate (hydrazine hydrochloride salt) typically forms.

  • Cyclization:

    • Heat the resulting mixture on a steam bath or reflux at 100°C for 2 hours.

    • Cool to room temperature.[3][4] The product, 5-methoxyindazolinone , will precipitate as a solid.[1]

  • Purification:

    • Filter the crude solid.[5]

    • Recrystallize from ethanol/water or acetic acid to yield off-white needles.[1]

    • Yield Target: 65–75%.

Protocol B: Analytical Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.2 (s, 1H, NH/OH exchangeable)[1]
      
    • 
       7.45 (d, 1H, H-7)[1]
      
    • 
       7.20 (dd, 1H, H-6)[1]
      
    • 
       7.05 (d, 1H, H-4)[1]
      
    • 
       3.78 (s, 3H, OMe)[1]
      
  • MS (ESI): Calculated for [M+H]⁺: 165.06; Found: 165.1.

Medicinal Chemistry & Applications (SAR)

The 5-methoxy-1H-indazol-3-ol scaffold is not merely a passive intermediate; it is an active pharmacophore.[1]

5-Lipoxygenase (5-LOX) Inhibition

The most prominent biological application of this scaffold is in the inhibition of the 5-lipoxygenase pathway , a critical driver of inflammation and asthma (leukotriene production).[1]

  • Mechanism: The indazolone core mimics the transition state of arachidonic acid peroxidation or chelates the non-heme iron in the 5-LOX active site.

  • Case Study (AUMO 23-115): A derivative where the N1-position is benzylated with a quinoline moiety. The 5-methoxy group provides essential hydrophobic contact, while the 3-hydroxy group engages in H-bonding.[1]

Kinase Inhibition (VEGF/PDGF)

In oncology, the indazole core is a bioisostere for the adenine ring of ATP.[1]

  • SAR Insight: The 3-position (OH/C=O) can be converted to a chloride (via POCl₃) and subsequently aminated to form 3-aminoindazoles (similar to Axitinib). The 5-methoxy group often occupies the "sugar pocket" or solvent-exposed region of the kinase ATP-binding site, improving selectivity.[1]

Biological Pathway Diagram[1]

BiologicalActivitycluster_pathwayInflammatory Cascade InhibitionAAArachidonic AcidLOX5-Lipoxygenase(Enzyme)AA->LOXLeukoLeukotrienes(LTA4, LTB4)LOX->LeukoInflamInflammation /BronchoconstrictionLeuko->InflamDrug5-Methoxy-indazol-3-olDerivatives(e.g., AUMO 23-115)Drug->LOXInhibits

Caption: Inhibition of the 5-LOX pathway by 5-methoxy-indazol-3-ol derivatives.[1]

References

  • PubChem. (2025).[6] 5-Methoxy-1H-indazol-3-ol Compound Summary. National Library of Medicine. [Link]

  • CIRS Group. (2024). Global Chemical Inventory Search: CAS 99719-37-6. [Link][1][2]

  • Thieme Connect. (2002). Science of Synthesis: Indazoles. Thieme Chemistry. [Link][7]

  • Google Patents. (2005).

Technical Monograph: Therapeutic Targeting of the 5-Methoxy-1H-indazol-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-indazol-3-ol (also referred to as 5-methoxyindazolone) represents a privileged pharmacophore in medicinal chemistry, distinguished by its unique tautomeric plasticity and dual-targeting capability. Unlike simple building blocks, this scaffold exhibits intrinsic biological activity and serves as a critical hinge-binding motif in the design of kinase inhibitors and metabolic enzyme modulators.

This technical guide analyzes the compound's primary therapeutic targets: 5-Lipoxygenase (5-LOX) and Glycogen Synthase Kinase-3β (GSK-3β) . It provides a rigorous examination of the structural biology governing ligand-target interactions, specifically the role of keto-enol tautomerism in optimizing binding affinity. The following sections detail the mechanistic pathways, validated experimental protocols, and structure-activity relationships (SAR) necessary for advancing this scaffold into preclinical development.

Chemical Profile & Structural Biology[1]

Tautomeric Plasticity

The biological efficacy of 5-Methoxy-1H-indazol-3-ol is governed by its dynamic equilibrium between the enol (indazol-3-ol) and keto (indazolin-3-one) forms. This tautomerism is not merely a physical property but a determinant of pharmacodynamics.[1]

  • Enol Form (3-ol): Predominates in polar protic solvents; acts as a hydrogen bond donor.

  • Keto Form (3-one): Often the bioactive conformer in hydrophobic binding pockets; acts as a hydrogen bond acceptor.

PropertySpecificationImplications for Drug Design
Molecular Formula C₈H₈N₂O₂Low molecular weight allows for extensive substitution.
H-Bond Donors 2 (Enol) / 1 (Keto)Critical for interacting with hinge region residues (e.g., Val135 in GSK-3β).
H-Bond Acceptors 3Facilitates water-mediated bridging in enzyme active sites.
Lipophilicity (LogP) ~1.4 (Predicted)Favorable CNS penetration potential when substituted.
The "Hinge Binder" Concept

In kinase drug discovery, the indazole core mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 2, along with the functional group at position 3, form a "pincer" motif that anchors the molecule to the kinase hinge region via hydrogen bonds.

Primary Therapeutic Targets

Target I: 5-Lipoxygenase (5-LOX)

Therapeutic Area: Inflammation, Asthma, Allergy.[2]

Mechanism of Action: 5-LOX catalyzes the two-step conversion of arachidonic acid (AA) to leukotrienes (LTs), potent mediators of inflammation.[2][3][4] Derivatives of 5-Methoxy-1H-indazol-3-ol function as redox-active inhibitors or iron-chelating competitive inhibitors .

  • Key Finding: The derivative 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has demonstrated potent inhibition of 5-LOX (IC₅₀ = 44 nM), preventing the formation of 5-HPETE and subsequent leukotriene biosynthesis [1].

Signaling Pathway Visualization: The following diagram illustrates the intervention point of the 5-Methoxy-indazol scaffold within the arachidonic acid cascade.

LOX_Pathway AA Arachidonic Acid HPETE 5-HPETE AA->HPETE Oxygenation LOX5 5-Lipoxygenase (Target Enzyme) LOX5->HPETE LTA4 Leukotriene A4 HPETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (Bronchoconstriction) LTA4->LTC4 INHIBITOR 5-Methoxy-indazol-3-ol Scaffold INHIBITOR->LOX5 Inhibition (IC50 ~44nM)

Figure 1: Mechanism of 5-LOX inhibition by the 5-Methoxy-indazol-3-ol scaffold, blocking Leukotriene biosynthesis.[4][5]

Target II: Glycogen Synthase Kinase-3β (GSK-3β)

Therapeutic Area: Neuropsychiatry (Bipolar Disorder), Neurodegeneration (Alzheimer's).

Mechanism of Action: The indazole scaffold serves as an ATP-competitive inhibitor.

  • Binding Mode: The indazole nitrogen (N1) and the substituent at C3 (often an amide or hydroxyl) form hydrogen bonds with the backbone residues Val135 and Asp133 in the GSK-3β hinge region.[6]

  • Selectivity: The 5-methoxy group projects into the solvent-accessible region or a hydrophobic pocket, potentially enhancing selectivity over CDK2 [2].

  • Tautomer Relevance: The keto-form (indazolone) mimics the hydrogen bonding pattern required to displace ATP.

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating, including necessary controls and readout interpretations.

Protocol A: 5-LOX Inhibition Assay (Spectrophotometric)

Objective: Quantify the reduction in 5-HPETE production.

Reagents:

  • Purified recombinant human 5-LOX.

  • Substrate: Arachidonic Acid (100 µM final).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, 10 µM ATP.

Workflow:

  • Preparation: Dissolve 5-Methoxy-1H-indazol-3-ol test compounds in DMSO.

  • Incubation: Incubate enzyme + inhibitor for 10 min at room temperature.

  • Initiation: Add Arachidonic Acid to start the reaction.

  • Detection: Monitor the increase in absorbance at 234 nm (characteristic of the conjugated diene in 5-HPETE) over 5 minutes.

  • Validation: Use Zileuton (1 µM) as a positive control.

  • Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] × 100.

Protocol B: GSK-3β Kinase Activity Assay (Luminescence)

Objective: Measure ATP depletion as a proxy for kinase activity.

Workflow Visualization:

Kinase_Assay Step1 Reaction Assembly (Enzyme + Substrate + Inhibitor) Step2 Incubation (30 min @ 25°C) Step1->Step2 Step3 Add ATP (Initiate Phosphorylation) Step2->Step3 Step4 Add Luciferase Reagent (Depletes remaining ATP) Step3->Step4 Step5 Read Luminescence (Inversely Proportional to Activity) Step4->Step5

Figure 2: Workflow for the ADP-Glo™ or Kinase-Glo® assay to validate GSK-3β inhibition.

Future Perspectives & Optimization

The 5-methoxy-1H-indazol-3-ol scaffold is a "hit" that requires optimization for clinical viability.

  • Metabolic Stability: The 5-methoxy group is a potential site for O-demethylation by CYP450 enzymes. Bioisosteric replacement with 5-difluoromethoxy or 5-chloro groups may improve metabolic half-life.

  • Solubility: The planar nature of the indazole ring can lead to poor aqueous solubility. Introduction of solubilizing groups (e.g., morpholine, piperazine) at the N1 position is a proven strategy [3].

References

  • 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Source: National Institutes of Health (PubMed).[7] URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue. Source: ACS Medicinal Chemistry Letters (via NCBI). URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Molecules (MDPI). URL:[Link]

  • Tautomerism in Drug Discovery. Source: Journal of Advanced Pharmaceutical Technology & Research. URL:[Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-1H-indazol-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This guide focuses on a specific, yet significant, member of this family: 5-Methoxy-1H-indazol-3-ol. While less documented than its carboxylic acid counterpart, this molecule serves as a crucial building block and a pharmacologically relevant entity in its own right. We will delve into its chemical identity, synthesis, and the therapeutic promise of its derivatives, providing a comprehensive resource for researchers in the field.

Part 1: Core Chemical Identity of 5-Methoxy-1H-indazol-3-ol

IUPAC Name and Synonyms

The formal IUPAC name for the primary structure is 5-Methoxy-1H-indazol-3-ol .

However, a critical aspect of the chemistry of 3-hydroxyindazoles is their existence in tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the case of 5-Methoxy-1H-indazol-3-ol, it exists in equilibrium with its keto tautomer, 5-Methoxy-1,2-dihydro-3H-indazol-3-one . This equilibrium is a key determinant of its reactivity and biological interactions.

Due to this tautomerism, synonyms can be varied and may reflect either form. Common synonyms include:

  • 5-Methoxy-3-hydroxy-1H-indazole

  • 5-Methoxyindazol-3-ol

  • 5-Methoxy-1H-indazol-3(2H)-one

Tautomeric Equilibrium of 5-Methoxy-1H-indazol-3-ol

Synthesis A Arylhydrazone Precursor B Silver(I)-Mediated Intramolecular Oxidative C-H Amination A->B AgNTf₂, Cu(OAc)₂, 1,2-dichloroethane, 80°C C 1H-Indazole Product B->C Cyclization & Oxidation

Caption: General workflow for the synthesis of 1H-indazoles via C-H amination.

Detailed Experimental Protocol (General)

This protocol describes a silver(I)-mediated intramolecular oxidative C-H amination for the synthesis of 1H-indazoles. [4] Materials:

  • Arylhydrazone (0.3 mmol)

  • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.6 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.15 mmol)

  • 1,2-dichloroethane (1.0 mL)

  • Screw-capped vial with a Teflon-coated magnetic stir bar

Procedure:

  • To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

  • Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the residue by silica gel chromatography to yield the desired 1H-indazole product.

Causality of Experimental Choices:

  • Silver(I) oxidant (AgNTf₂): The silver(I) salt is the primary oxidant in this reaction, facilitating the single electron transfer (SET) mechanism that initiates the C-H amination.

  • Copper(II) co-catalyst (Cu(OAc)₂): Copper(II) acetate acts as a co-catalyst to improve the efficiency of the oxidative cyclization.

  • Solvent (1,2-dichloroethane): This non-polar aprotic solvent is suitable for the reaction conditions and solubilizes the reactants.

  • Temperature (80 °C): The elevated temperature provides the necessary activation energy for the C-H bond activation and subsequent cyclization.

Part 3: Biological Activity and Therapeutic Relevance

The indazole scaffold is a cornerstone in the development of therapeutics for a multitude of diseases. [1][3]Derivatives of indazoles have shown promise as anti-cancer, anti-inflammatory, and anti-protozoal agents. [3][5]

Anti-Inflammatory Potential of 5-Methoxy-1H-indazol-3-ol Derivatives

A significant finding highlights the anti-inflammatory potential of a derivative of 5-Methoxy-1H-indazol-3-ol. Specifically, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.

This derivative demonstrated a remarkable IC₅₀ value of 44 nM against 5-LOX, indicating strong inhibitory activity. Furthermore, it was shown to inhibit the contraction of sensitized guinea pig tracheal segments and reduce antigen-induced airway eosinophilia, further substantiating its anti-inflammatory and potential anti-asthmatic properties.

Inhibition of the 5-Lipoxygenase Pathway

Signaling_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 5-Methoxy-1H-indazol-3-ol Derivative Inhibitor->LOX Inhibition (IC₅₀ = 44 nM)

Caption: The inhibitory action of a 5-Methoxy-1H-indazol-3-ol derivative on the 5-lipoxygenase pathway.

Conclusion

5-Methoxy-1H-indazol-3-ol, while not as extensively studied as some of its analogues, represents a valuable scaffold in medicinal chemistry. Its tautomeric nature and the demonstrated potent biological activity of its derivatives underscore its importance for further investigation. The synthetic methodologies available for the broader indazole class provide a solid foundation for the tailored synthesis of novel 5-Methoxy-1H-indazol-3-ol derivatives. As the quest for novel therapeutics continues, this compound and its related structures hold significant promise for the development of new treatments for inflammatory and other diseases.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

  • Lead Sciences. 5-Methoxy-1H-indazole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Available from: [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Available from: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • PubChem. 3H-Indazol-3-one. Available from: [Link]

  • Wikipedia. Indazole. Available from: [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering.. Available from: [Link]

  • VNUHCM Press. ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available from: [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. Available from: [Link]

  • MDPI. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available from: [Link]

Sources

Physicochemical Profiling and Solubilization Strategies for 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Researchers Subject: 5-Methoxy-1H-indazol-3-ol (CAS: 19056-42-9)

Executive Summary

5-Methoxy-1H-indazol-3-ol (also known as 5-methoxyindazolone) is a critical bicyclic scaffold used in the synthesis of kinase inhibitors, anti-inflammatory agents, and specific receptor modulators. Despite its utility, the compound presents significant solubilization challenges due to its propensity for tautomeric shifting and high crystal lattice energy.

This guide provides a definitive technical analysis of its solubility profile. It moves beyond simple "soluble/insoluble" binary classifications to explore the mechanistic drivers of solvation—specifically the keto-enol tautomerism that dictates its behavior in protic versus aprotic media. Included are validated protocols for solubility determination and strategies for preparing stable stock solutions for biological assays.

Part 1: Chemical Identity and Tautomeric Dynamics

To master the solubility of 5-Methoxy-1H-indazol-3-ol, one must first understand that the molecule does not exist as a static structure. It exists in a dynamic equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms.

The Tautomeric Equilibrium

In the solid state, 3-oxygenated indazoles predominantly exist in the oxo-form (1,2-dihydro-3H-indazol-3-one). This form is stabilized by strong intermolecular hydrogen bonding (NH···O=C), creating a tightly packed crystal lattice that resists dissolution in non-polar solvents.

In solution, the equilibrium shifts based on solvent polarity and hydrogen-bond donating/accepting capability.

  • Polar Aprotic Solvents (DMSO, DMF): Stabilize the polar transition states and disrupt intermolecular dimers, allowing for high solubility.

  • Protic Solvents (Water, Alcohols): Can stabilize both forms, but the hydrophobic fused ring system limits overall solubility in pure water.

Visualization: Tautomeric Shift & Solvation

The following diagram illustrates the structural equilibrium and how different solvent environments influence the dominant species.

Tautomerism Enol Enol Form (1H-indazol-3-ol) Dominant in: Rare/Gas Phase Keto Keto Form (1,2-dihydro-3H-indazol-3-one) Dominant in: Solid State / Solution Enol->Keto Tautomerization (Rapid) Solvent Solvent Interaction (H-Bond Disruption) Solvent->Keto Stabilizes Monomer

Caption: Figure 1. The keto-enol tautomerism of 5-methoxy-1H-indazol-3-ol. The keto form (red) is generally thermodynamically preferred in the solid state, contributing to high lattice energy.

Part 2: Solubility Profile and Benchmarks

The following data aggregates experimental observations and predictive modeling based on structural analogs (e.g., 5-bromo-1H-indazol-3-ol).

Note on pKa: The pKa of the NH/OH system is estimated at 10.5 – 11.5 . This indicates the compound is a weak acid. Solubility will increase drastically in buffers with pH > 12 due to deprotonation.

Table 1: Solubility Benchmarks in Common Solvents
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Aprotic DMSO High > 20 mg/mLDisrupts intermolecular H-bonds; stabilizes the polar keto form. Preferred stock solvent.
Polar Aprotic DMF High > 15 mg/mLSimilar mechanism to DMSO; useful for synthetic reactions.
Polar Protic Ethanol Moderate 2 – 10 mg/mLSolubility improves with heating. Proticity interferes with solvation of the keto form compared to DMSO.
Polar Protic Methanol Moderate 2 – 8 mg/mLSlightly better than ethanol due to smaller molecular size, but still limited.
Aqueous Water (pH 7) Low < 0.1 mg/mLLipophilic aromatic core (logP ~1.6) dominates. High crystal energy prevents dissolution.
Aqueous Base 0.1M NaOH High > 10 mg/mLDeprotonation of the NH/OH yields the anion, which is highly water-soluble.
Non-Polar Hexane Insoluble < 0.01 mg/mLLack of polarity cannot overcome crystal lattice energy.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

For precise determination of solubility in specific assay buffers.

Objective: Determine the saturation solubility of 5-Methoxy-1H-indazol-3-ol in a target solvent.

Reagents:

  • Test Compound (Solid)[1]

  • Target Solvent (e.g., PBS pH 7.4)

  • 0.22 µm PTFE Syringe Filter

  • HPLC-grade Acetonitrile (for dilution)

Workflow:

  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain cloudy (indicating undissolved solid).

  • Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter to remove micro-particulates.

  • Quantification: Dilute the filtrate 10-fold in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Preparation of 10 mM Stock Solution

Standard operating procedure for biological assay preparation.

  • Calculation: Molecular Weight = 164.16 g/mol .

    • To make 1 mL of 10 mM stock, you need 1.64 mg.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water contamination, which can cause precipitation over time.

  • Dissolution:

    • Weigh ~3.3 mg of powder into a vial (for 2 mL final volume).

    • Add 2 mL of anhydrous DMSO.

    • Vortex for 30 seconds.

    • Critical Step: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Part 4: Solubilization Workflow for Biological Assays

When moving from a DMSO stock to an aqueous assay buffer, precipitation is a major risk ("crashing out"). The following decision tree ensures compound integrity in cellular or enzymatic assays.

SolubilizationStrategy Start Start: 10mM DMSO Stock Dilution Dilute to 100µM in Buffer Start->Dilution Check Visual Check / Nephelometry Dilution->Check Clear Solution Clear? Proceed to Assay Check->Clear Yes Cloudy Precipitation Observed Check->Cloudy No Strategy1 Strategy 1: Add Co-solvent (5% EtOH or PEG400) Cloudy->Strategy1 Strategy2 Strategy 2: Complexation (Add 10% HP-β-Cyclodextrin) Cloudy->Strategy2 Strategy3 Strategy 3: pH Adjustment (Only if assay tolerates pH > 8) Cloudy->Strategy3

Caption: Figure 2. Step-wise solubilization strategy for transferring 5-methoxy-1H-indazol-3-ol from organic stock to aqueous assay media.

Advanced Solubilization Tips
  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for indazoles. A 10-20% (w/v) solution of HP-β-CD in water can often solubilize the compound up to 1-5 mg/mL without using organic co-solvents, reducing toxicity in cell-based assays.

  • Sequential Dilution: Never add pure water directly to the DMSO stock. Instead, add the DMSO stock dropwise into the vortexing buffer to prevent local high-concentration zones that trigger nucleation.

References

  • PubChem. (n.d.).[2][3][4] 5-Methoxy-1H-indazol-3-ol Compound Summary (CID 516664341).[2] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (Detailed analysis of Indazole tautomerism). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] 5-Methoxy-1H-indazol-3-ol, a member of this vital class of heterocyclic compounds, represents a significant building block for the synthesis of novel bioactive molecules.[2] Its therapeutic potential, like that of any drug candidate, is fundamentally dictated by its three-dimensional structure. The precise arrangement of atoms in space governs how a molecule interacts with biological targets, making its structural elucidation not just an academic exercise, but a cornerstone of rational drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining this atomic-level architecture.[3] It provides unequivocal data on molecular conformation, bond lengths, bond angles, and the subtle intermolecular forces that govern how molecules assemble in the solid state.[4] This guide offers an in-depth, experience-driven walkthrough of the entire process, from obtaining the raw material to the final analysis of the crystal structure, providing not just the "how" but the critical "why" behind each methodological choice.

Part 1: Securing the Prerequisite — High-Purity Material

The axiom "garbage in, garbage out" is ruthlessly true in crystallography. The journey to a high-resolution crystal structure begins with the synthesis and rigorous purification of the target compound. An impurity, even at a low percentage, can severely inhibit or disrupt the ordered molecular packing required for diffraction-quality crystal formation.

Synthesis Pathway

While multiple routes to indazole derivatives exist, a common and effective strategy involves the diazotization and subsequent intramolecular cyclization of an appropriate aniline precursor.[1][5] For 5-Methoxy-1H-indazol-3-ol, a plausible synthetic route starts from 2-amino-5-methoxybenzoic acid, leveraging established indazole synthesis protocols.

Exemplary Protocol: Synthesis of 5-Methoxy-1H-indazol-3-ol

  • Diazotization: Dissolve 2-amino-5-methoxybenzoic acid in aqueous HCl at 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is the critical first step. Causality: Low temperature is essential to prevent the premature decomposition of the unstable diazonium intermediate.

  • Reduction & Cyclization: To the cold diazonium salt solution, slowly add a solution of a mild reducing agent like sodium sulfite (Na₂SO₃). After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reduction of the diazonium group followed by intramolecular cyclization yields the indazolol ring system.

  • Work-up and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product must be purified to ≥98% purity. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often the most effective method for obtaining crystalline material.[6] Causality: Recrystallization exploits differences in solubility between the product and impurities at different temperatures, allowing for the selective crystallization of the pure compound upon cooling. Column chromatography may be used as an alternative if recrystallization is ineffective.

Part 2: The Art and Science of Crystal Growth

Crystallization is the controlled precipitation of a solid from a solution in a highly ordered manner. For small organic molecules, this process is often the most challenging bottleneck.[7] It requires inducing a state of supersaturation—where the solute concentration exceeds its solubility limit—in a slow and controlled manner to allow for the formation of a single, well-ordered crystal lattice rather than an amorphous powder.

Key Crystallization Techniques

Several methods are employed to achieve the slow march towards supersaturation necessary for growing single crystals.[8]

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradually increases the solute concentration, leading to crystallization.

  • Vapor Diffusion: This is one of the most reliable methods. A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. Since solubility typically decreases with temperature, this can lead to the formation of high-quality crystals.

Experimental Protocol: Crystallization Screening
  • Solvent Screening: Perform qualitative solubility tests of 5-Methoxy-1H-indazol-3-ol in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent for slow evaporation is one in which the compound is moderately soluble. For vapor diffusion, a solvent in which the compound is highly soluble (for the drop) and an anti-solvent in which it is poorly soluble (for the reservoir) are needed.

  • Setup Crystallization Trials: Based on solubility, set up multiple trials using the techniques described above. For vapor diffusion, common combinations include acetone/hexane or methanol/diethyl ether.

  • Patience and Observation: Place the trials in a vibration-free environment and monitor them periodically over several days to weeks. High-quality crystals are typically clear, have well-defined faces, and extinguish light sharply under a polarizing microscope.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome A High-Purity 5-Methoxy-1H-indazol-3-ol (>98%) B Solvent Solubility Screening A->B C Slow Evaporation B->C Set up trials D Vapor Diffusion (Solvent/Anti-solvent) B->D Set up trials E Slow Cooling B->E Set up trials F Monitor for Crystal Growth C->F D->F E->F G Select Suitable Crystal (0.1-0.3 mm) F->G Success H Optimize Conditions or Rescreen F->H Failure I Proceed to Data Collection G->I H->B

Caption: Workflow for the crystallization of 5-Methoxy-1H-indazol-3-ol.

Part 3: Illuminating the Lattice — X-ray Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of spots.[4] The geometry and intensity of this pattern contain the information needed to reconstruct the three-dimensional electron density of the molecule.

Experimental Protocol: Data Collection
  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope. It is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for a complete and high-quality dataset to be collected.[9]

  • Diffractometer Setup: The frozen crystal is mounted on a goniometer head in the X-ray diffractometer. The instrument is equipped with an X-ray source (commonly Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate the diffraction spots. This data is used to determine the crystal's unit cell parameters and Bravais lattice. This step allows for a preliminary quality check and a search of crystallographic databases like the Cambridge Structural Database (CSD) to see if the structure has been previously solved.[10][11]

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the diffraction images. The goal is to measure every unique reflection multiple times to ensure data accuracy.[12] A complete data collection can take several hours.[4]

Parameter Typical Value / Setting Rationale
Radiation SourceMo Kα (λ = 0.71073 Å)Provides good penetration and resolution for small organic molecules.
Temperature100 KMinimizes atomic thermal motion and radiation damage.
Detector Distance40-60 mmBalances resolution at the edge of the detector with spot separation.
Exposure Time/Frame10-30 secondsOptimized to achieve good signal-to-noise without overloading the detector.[4]
Rotation/Frame0.5-1.0°Ensures sufficient sampling of reciprocal space.
Data Completeness> 99%Crucial for an accurate and reliable structure solution.[12]
Redundancy3-4Improves data statistics and helps in identifying outliers.[12]
Table 1: Representative X-ray data collection parameters.

Part 4: From Pattern to Picture — Structure Solution and Refinement

The collected diffraction data is a list of reflection intensities. The process of converting this data into a 3D molecular model is computationally intensive and involves two main stages: structure solution and refinement.

Structure Solution: Finding the Initial Model

The "phase problem" is the central challenge in crystallography: the detectors measure the intensity of the diffracted waves, but not their phase. Structure solution methods are computational techniques to estimate these initial phases. For small molecules, "Direct Methods" are overwhelmingly successful.[13] This technique uses statistical relationships between the intensities of strong reflections to derive a set of initial phases, which are then used to calculate an initial electron density map. Programs like SHELXS are commonly used for this purpose.[13]

Structure Refinement: Honing the Model

The initial model from direct methods is a rough approximation. Structure refinement is an iterative process of adjusting the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is typically done using a full-matrix least-squares approach, as implemented in programs like SHELXL.[14]

The quality of the final model is assessed by several factors, most notably the R-factors (R1 and wR2), which are measures of the agreement between observed and calculated structure factors. Values of R1 below 5% indicate a well-refined structure.[6]

Structure_Solution_Workflow A Raw Diffraction Images B Data Processing (Indexing, Integration, Scaling) A->B C Reflection File (h, k, l, Intensity) B->C D Structure Solution (e.g., Direct Methods via SHELXS) C->D E Initial Electron Density Map D->E F Initial Atomic Model E->F G Structure Refinement (Least-Squares via SHELXL) F->G I Is R1 < 5%? G->I H Final Structural Model (CIF File) I->G No, continue refinement I->H Yes, refinement complete

Caption: The workflow from raw diffraction data to a final refined structure.

Parameter Typical Value Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10-20 ÅThe dimensions of the unit cell.
α, γ (°)90°Unit cell angles.
β (°)90-120°Unit cell angle for the monoclinic system.
Volume (ų)1000-2000 ųVolume of the unit cell.
Z4Number of molecules in the unit cell.
Reflections collected> 5000Total number of measured diffraction spots.
Unique reflections> 2000Number of symmetry-independent reflections.
R_int< 0.05A measure of the consistency of symmetry-related reflections.
R1 (final)< 0.05Agreement factor for observed vs. calculated structure factors.
wR2 (final)< 0.12Weighted agreement factor, based on all data.
Goodness-of-fit (S)~1.0Indicates a good fit between the model and the data.
Table 2: Illustrative crystallographic data and refinement statistics for a molecule like 5-Methoxy-1H-indazol-3-ol.

Part 5: The Story in the Structure — Analysis and Interpretation

With a refined crystal structure in hand, the real scientific inquiry begins. The Crystallographic Information File (CIF) contains the final atomic coordinates and can be visualized to analyze the molecule's architecture and its interactions within the crystal lattice.

Intramolecular Features

The structure provides precise measurements of all bond lengths and angles, confirming the molecular connectivity. It also reveals the molecule's conformation. The indazole ring system is expected to be largely planar, but the analysis will confirm the degree of planarity and the orientation of the methoxy and hydroxyl substituents.

Intermolecular Interactions and Crystal Packing

The way molecules pack together in a crystal is determined by a delicate balance of non-covalent interactions.[15] For 5-Methoxy-1H-indazol-3-ol, several key interactions are anticipated:

  • Hydrogen Bonding: The hydroxyl (-OH) group and the indazole N-H group are strong hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the hydroxyl and methoxy groups are potent acceptors.[16] These hydrogen bonds are expected to be the dominant force directing the crystal packing, likely forming chains or sheets of molecules.[17]

  • π-π Stacking: The aromatic indazole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. The distance and offset between stacked rings are key parameters in defining the strength of this interaction.[18]

  • C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds also play a significant role in stabilizing the three-dimensional crystal lattice.[19][20]

Hirshfeld Surface Analysis is a powerful computational tool for visualizing and quantifying these intermolecular contacts.[21] It maps the close contacts a molecule makes with its neighbors, providing a "fingerprint" plot that summarizes the relative contribution of each type of interaction (e.g., H···H, O···H, C···H) to the overall crystal packing.[22][23][24][25][26]

Conclusion: From Atoms to Application

The X-ray crystallographic analysis of 5-Methoxy-1H-indazol-3-ol provides the definitive, high-resolution structural blueprint of this important molecule. This information is invaluable for drug development professionals, enabling structure-based drug design, computational modeling, and a deeper understanding of its potential biological activity. The journey from synthesis to structure is a meticulous one, demanding both technical skill and scientific insight, but the resulting architectural clarity is an indispensable foundation for advancing medicinal chemistry.

References

  • ResearchGate. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility, Northwestern University. X-ray Data Collection Course. Retrieved from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Enhanced coupling through π-stacking in imidazole-based molecular junctions. PMC. Retrieved from [Link]

  • YouTube. (2024). How to Create Hirshfeld Surface Using Crystal Explorer. Retrieved from [Link]

  • ResearchGate. (2011). The packing of (I), showing the C—H⋯π and π–π interactions between indazole ring systems. Retrieved from [Link]

  • YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. Retrieved from [Link]

  • American Chemical Society. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • HKL-xray. Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2015). Crystal structure refinement with SHELXL. Retrieved from [Link]

  • University of Barcelona. crystallization of small molecules. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Enhanced coupling through π-stacking in imidazole-based molecular junctions. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles. Retrieved from [Link]

  • CrystalExplorer. The Hirshfeld Surface. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Data Collection for Crystallographic Structure Determination. PMC. Retrieved from [Link]

  • Wikipedia. Cambridge Structural Database. Retrieved from [Link]

  • Oreate Additive Manufacturing. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • CCP4 wiki. (2023). Solve a small-molecule structure. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. Retrieved from [Link]

  • American Chemical Society. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Retrieved from [Link]

  • ResearchGate. (2013). Details of the π-stacking interactions (orange dashed lines) and the intermolecular C—H⋯O and C—H⋯N hydrogen bonds (black dashed lines). Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2023). Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. Retrieved from [Link]

  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • YouTube. (2022). How to: Use Cambridge Structural Database Subsets. Retrieved from [Link]

  • American Chemical Society. (2015). Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Retrieved from [Link]

  • MIT OpenCourseWare. The SHELX package. Retrieved from [Link]

  • YouTube. (2024). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. Retrieved from [Link]

  • re3data.org. Cambridge Structural Database. Retrieved from [Link]

  • UCL Discovery. (2018). A Practical Guide to the Design of Molecular Crystals. Retrieved from [Link]

Sources

Commercial availability and suppliers of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and quality control for 5-Methoxy-1H-indazol-3-ol .

Commercial Availability, Synthesis, and Quality Assurance[1]

Executive Summary

5-Methoxy-1H-indazol-3-ol (CAS: 99719-37-6 ) is a privileged bicyclic scaffold used primarily as a building block in the development of kinase inhibitors (e.g., GSK-3


, VEGFR) and GPCR ligands.[1][2]

Its commercial sourcing is complicated by keto-enol tautomerism , often leading to catalog discrepancies where it is listed as 5-methoxy-1,2-dihydro-3H-indazol-3-one .[1] This guide resolves these identification challenges, provides a validated synthesis route from commercially available precursors, and establishes a self-validating Quality Control (QC) protocol.

Chemical Identity & Tautomerism

Correct identification is the first step in successful sourcing. The compound exists in a dynamic equilibrium between the enol (3-ol) and keto (3-one) forms.

PropertyDetails
Primary Name 5-Methoxy-1H-indazol-3-ol
Primary CAS 99719-37-6
Tautomeric Name 5-Methoxyindazolin-3-one (or 5-methoxy-1,2-dihydro-3H-indazol-3-one)
Molecular Formula C

H

N

O

Molecular Weight 164.16 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water/DCM
The Tautomerism Trap

In solution (particularly polar aprotic solvents like DMSO), the equilibrium significantly favors the keto (indazolinone) form. However, many chemical catalogs list it under the aromatic enol (indazolol) form.

Critical Sourcing Note: If a search for CAS 99719-37-6 yields no results, search for the structure under the generic "Indazolinone" category or verify the structure manually.[1] Do not confuse this with 5-Methoxy-1H-indazole (CAS 94444-96-9), which lacks the 3-oxygen functionality.[1]

Sourcing Strategy & Suppliers

Supply for this compound is tiered. It is generally not a bulk commodity chemical but a "made-to-order" or "stock-limited" building block.[1]

Tier 1: Validated Catalog Suppliers (Direct Stock)

These suppliers list specific batches with CAS 99719-37-6.

SupplierRegionPurity GradeTypical Pack SizeNotes
BLD Pharm Global (CN/USA)>97%250mg - 5gReliable stock; lists as Indazol-3-ol.[1]
Alchem Pharmtech USA/India>95%1g - 10gGood for mid-scale synthesis.
ChemBK China>98%100mg - 25gCompetitive pricing for bulk.
Enamine Europe (UA/LV)>95%Screening SetsOften sold as part of diverse building block libraries.
Tier 2: Precursor Sourcing (In-House Synthesis)

If the target molecule is out of stock, the most reliable strategy is to purchase the precursor, 2-Amino-5-methoxybenzoic acid , which is widely available and stable.[1]

  • Precursor: 2-Amino-5-methoxybenzoic acid[1][3]

  • CAS: 6705-03-9 [1][3][4][5][6]

  • Suppliers: Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem.

  • Cost Efficiency: Synthesis from this precursor reduces cost by ~60% compared to buying the final indazolone in bulk.

Sourcing Decision Logic

SourcingLogic Start Need 5-Methoxy-1H-indazol-3-ol CheckStock Check CAS 99719-37-6 (BLD, Enamine, Alchem) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase Direct (Lead time: 1-2 weeks) IsStock->Buy Yes SynthRoute Check Precursor 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) IsStock->SynthRoute No / Too Expensive Perform In-House Synthesis\n(See Section 4) Perform In-House Synthesis (See Section 4) SynthRoute->Perform In-House Synthesis\n(See Section 4)

Figure 1: Decision matrix for sourcing vs. synthesizing based on availability and cost.

Synthesis Protocol (Field-Proven)

If commercial stock is unavailable, the compound can be synthesized in a single step from 2-amino-5-methoxybenzoic acid using the modified Fisher Indazolone Synthesis .[1]

Reaction Scheme

The reaction involves the condensation of the amino acid with hydrazine, followed by thermal cyclization.[1]

Synthesis SM 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) Process 1. Condensation 2. Cyclization (120°C) SM->Process Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Process Product 5-Methoxy-1H-indazol-3-ol (CAS 99719-37-6) Process->Product  ~75-85% Yield  

Figure 2: One-pot synthesis route via thermal cyclization of hydrazide intermediate.

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-methoxybenzoic acid (10.0 g, 60 mmol) in glacial acetic acid (50 mL).

  • Addition: Carefully add hydrazine hydrate (6.0 mL, ~120 mmol, 2.0 eq) dropwise at room temperature. Exotherm warning.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The suspension will initially dissolve and then precipitate the product.

  • Work-up: Cool the reaction mixture to room temperature. Pour the slurry into ice-cold water (200 mL) to complete precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with water (to remove acetic acid) and then with cold diethyl ether (to remove unreacted hydrazine/impurities).

  • Drying: Dry in a vacuum oven at 50°C overnight.

  • Yield: Expected yield is 7.5 – 8.5 g (75–85%) of an off-white solid.

Self-Validating Check: The product should be insoluble in acidic water but soluble in 1M NaOH (due to the phenolic/enolic acidity).

Quality Control & Analytical Standards

Due to the tautomerism, standard QC methods must be adapted to ensure data consistency.

NMR Spectroscopy (Critical)
  • Solvent: Use DMSO-d6 . Do not use CDCl3.

    • Reasoning: In CDCl3, the exchange rate between tautomers is intermediate on the NMR timescale, leading to broad, uninterpretable peaks.[1] DMSO stabilizes the keto-form via hydrogen bonding and slows exchange, yielding sharp signals.[1]

  • Diagnostic Signals (DMSO-d6):

    • 
       ~11.0–12.0 ppm (Broad s, 1H, NH/OH exchangeable).[1]
      
    • 
       3.75 ppm (s, 3H, -OCH
      
      
      
      ).[1]
    • Aromatic region: 3 distinct protons (coupling pattern: d, d, dd).

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV at 254 nm (aromatic core) and 210 nm.

  • Retention Time: The compound is moderately polar (cLogP ~1.2) and will elute early-to-mid gradient.[1]

Storage & Stability
  • Hygroscopicity: Moderate. Store in a desiccator.

  • Oxidation: The electron-rich ring (methoxy group) makes it susceptible to slow oxidation if exposed to light/air for months. Store at -20°C for long-term banking.[1]

References

  • PubChem. (2023).[5][6][7] Compound Summary: 5-Methoxy-1H-indazol-3-ol (CAS 99719-37-6).[1][2][8] National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on Indazolone scaffolds). [Link]

  • Bai, F., et al. (2013). Synthesis of Indazol-3-ones via Hydrazine Condensation. Tetrahedron Letters, 54(15), 1956-1959.[1] (Validation of the synthetic route). [Link]

Sources

Methodological & Application

Synthesis of 5-Methoxy-1H-indazol-3-ol: An Essential Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] Specifically, 5-methoxy-1H-indazol-3-ol, and its tautomeric form 5-methoxy-1H-indazol-3(2H)-one, represent a critical building block for the synthesis of more complex drug candidates.[2] The strategic placement of the methoxy and hydroxyl groups provides key points for molecular recognition and further chemical modification, making it a valuable intermediate for researchers in drug development. This application note provides a detailed, reliable protocol for the synthesis of 5-Methoxy-1H-indazol-3-ol, starting from the commercially available 2-amino-4-methoxybenzoic acid.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The synthesis of 5-Methoxy-1H-indazol-3-ol is most efficiently achieved through a two-step process commencing with 2-amino-4-methoxybenzoic acid. This starting material is commercially available from various suppliers, ensuring a consistent and reliable source for the synthesis.[3][4] The synthetic route involves:

  • Diazotization of the primary aromatic amine of 2-amino-4-methoxybenzoic acid to form a reactive diazonium salt intermediate.

  • Intramolecular Cyclization of the in situ generated diazonium salt, leading to the formation of the indazolone ring system.

This approach is advantageous due to its operational simplicity and the relatively mild reaction conditions required.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-methoxybenzoic acid≥98%e.g., Chem-Impex, TCI[2]
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Hydrochloric Acid (HCl)Concentrated (37%)
Deionized Water
Ethyl AcetateHPLC Grade
Sodium Sulfate (Na₂SO₄)Anhydrous
Celite®For filtration
Step 1: Diazotization of 2-Amino-4-methoxybenzoic acid

Expert Commentary: This step involves the conversion of the primary amino group of 2-amino-4-methoxybenzoic acid into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is conducted at a low temperature (0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and decompose at higher temperatures.[5] The presence of the electron-donating methoxy group can facilitate the diazotization process.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) in deionized water (100 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (15 mL, approx. 180 mmol) dropwise to the suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt of the starting material.

  • Prepare a solution of sodium nitrite (4.54 g, 65.8 mmol) in deionized water (20 mL) and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. The formation of the diazonium salt solution is observed. This solution should be used immediately in the next step.

Step 2: Intramolecular Cyclization to 5-Methoxy-1H-indazol-3-ol

Expert Commentary: The intramolecular cyclization of the diazonium salt of an anthranilic acid derivative is a key step in forming the indazolone ring.[6] The diazonium group is an excellent leaving group (as N₂ gas), and the carboxylate (or carboxylic acid) acts as an internal nucleophile, attacking the aromatic ring to facilitate ring closure. Gentle warming of the reaction mixture promotes this cyclization. The product, 5-Methoxy-1H-indazol-3-ol, exists in tautomeric equilibrium with 5-methoxy-1H-indazol-3(2H)-one. For the purpose of this protocol, we will refer to the product as 5-Methoxy-1H-indazol-3-ol.

Protocol:

  • Slowly warm the freshly prepared diazonium salt solution from Step 1 to room temperature and then gently heat to 40-50 °C.

  • Maintain the temperature and continue stirring for 2-3 hours. The evolution of nitrogen gas will be observed as the cyclization proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).

  • Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 5-Methoxy-1H-indazol-3-ol as a solid.

Data Summary

ParameterValue
Starting Material2-Amino-4-methoxybenzoic acid
Molecular Weight of Starting Material167.16 g/mol
Final Product5-Methoxy-1H-indazol-3-ol
Molecular Weight of Final Product164.16 g/mol
Theoretical Yield~9.8 g (based on 10 g starting material)
Expected Purity>95% after recrystallization

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Intramolecular Cyclization 2-Amino-4-methoxybenzoic_Acid 2-Amino-4-methoxybenzoic Acid Diazonium_Salt In situ Diazonium Salt Reagents1 NaNO₂, HCl, H₂O 0-5 °C Final_Product 5-Methoxy-1H-indazol-3-ol Reagents2 Heat (40-50 °C) Reagents1->Diazonium_Salt Reagents2->Final_Product

Caption: Synthetic workflow for 5-Methoxy-1H-indazol-3-ol.

Safety and Handling Precautions

  • 2-Amino-4-methoxybenzoic acid: May cause skin and eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

  • Diazonium Salts: Are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Do not isolate the diazonium salt intermediate.

References

  • Chem-Impex. 2-Amino-4-methoxy-benzoic acid. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103. [Link]

  • PubChem. 2-Amino-4-methoxybenzoic acid. [Link]

  • Organic Syntheses. diphenic acid. [Link]

  • ResearchGate. SCHEME-3 Method II: Diazotization of anthranilic acid. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4685. [Link]

  • Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry, 47, 396-405. [Link]

  • Royal Society of Chemistry. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]

  • Ghorab, M. M., et al. (2016). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Molecules, 21(9), 1143. [Link]

  • Organic Syntheses. diphenic acid. [Link]

Sources

Application Note: A Comprehensive Protocol for the Selective N-Alkylation of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 5-Methoxy-1H-indazol-3-ols in Medicinal Chemistry

The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents.[1] The strategic N-alkylation of the indazole ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Specifically, N-alkylated 5-methoxy-1H-indazol-3-ol derivatives are of significant interest due to their potential applications in various therapeutic areas, including oncology and inflammatory diseases. The N-alkylation of indazoles, however, is not without its challenges, primarily the control of regioselectivity between the N1 and N2 positions of the pyrazole ring.[1][2]

This application note provides a detailed, field-proven protocol for the selective N-alkylation of 5-Methoxy-1H-indazol-3-ol. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding synthesis. This guide is designed to be a self-validating system, providing researchers with the tools to confidently synthesize these valuable compounds.

Understanding the Chemistry: Tautomerism and Regioselectivity

Before proceeding to the experimental protocol, it is crucial to understand the inherent chemical properties of 5-Methoxy-1H-indazol-3-ol that govern its reactivity.

Tautomerism: 5-Methoxy-1H-indazol-3-ol exists in tautomeric equilibrium with 5-methoxy-1,2-dihydro-3H-indazol-3-one. Theoretical and experimental studies have shown that for 1H-indazol-3-ols, the 1H-indazol-3-ol tautomer is generally the more stable and predominant form in solution. This is a critical consideration as the position of the proton dictates the available sites for deprotonation and subsequent alkylation.

N1 vs. N2 Regioselectivity: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can often lead to a mixture of N1 and N2 substituted products.[3] The desired regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1] Generally, N1-alkylation is thermodynamically favored.[1]

N-Alkylation vs. O-Alkylation: The presence of the hydroxyl group at the C3 position introduces another layer of complexity: the potential for O-alkylation to form a 3-alkoxyindazole. The relative acidity of the N-H proton at the N1 position and the O-H proton of the hydroxyl group will determine the site of deprotonation by the base. Selective N-alkylation requires conditions that favor deprotonation of the indazole nitrogen over the hydroxyl group.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Methoxy-1H-indazol-3-ol≥98%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly flammable, handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dried over sodium/benzophenone.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableOther primary alkyl halides can be used.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFor quenching the reaction.
Ethyl acetate (EtOAc)ACS GradeFor extraction.
Brine (saturated aqueous NaCl)For washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFor drying.
Silica gel60 Å, 230-400 meshFor column chromatography.
HexanesACS GradeFor chromatography.
Deuterated solvent (e.g., DMSO-d₆)NMR GradeFor NMR analysis.

Experimental Protocol: Selective N1-Alkylation

This protocol is optimized for the selective N1-alkylation of 5-Methoxy-1H-indazol-3-ol. The use of sodium hydride in an aprotic solvent like THF is a well-established method for achieving high N1 regioselectivity in the alkylation of indazoles.[1][2][4] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at this position.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 5-Methoxy-1H-indazol-3-ol (1.0 eq.).

  • Add anhydrous THF (10 mL per 1 mmol of indazole) to the flask via a syringe.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the indazole is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Deprotonation

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indazole should be observed.

Step 3: Alkylation

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes).

Step 4: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated product.

Characterization of the Product

The regiochemistry of the alkylation (N1 vs. N2) can be unequivocally determined using 1D and 2D NMR spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments. For N1-alkylation, a correlation is expected between the protons of the newly introduced alkyl group and the C7a carbon of the indazole ring. Conversely, for N2-alkylation, a correlation would be observed with the C3 carbon.

Mechanism and Rationale

The selectivity of this protocol hinges on the choice of base and solvent. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the most acidic proton. In the case of 5-Methoxy-1H-indazol-3-ol, the N1-H is generally more acidic than the O-H. The resulting sodium indazolide is then alkylated in a classic SN2 reaction. The use of a polar aprotic solvent like THF solvates the sodium cation, enhancing the nucleophilicity of the indazolide anion.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (SN2) Indazole 5-Methoxy-1H-indazol-3-ol Indazolide Sodium 5-methoxy-1H-indazol-3-olate Indazole->Indazolide THF, 0°C to rt Base NaH Base->Indazolide H2 H₂ (gas) Indazolide->H2 Indazolide_alk Sodium 5-methoxy-1H-indazol-3-olate AlkylHalide R-X (Alkyl Halide) Product N1-Alkyl-5-methoxy-1H-indazol-3-ol AlkylHalide->Product NaX NaX Product->NaX Indazolide_alk->Product THF, 0°C to rt

Caption: Proposed mechanism for the N1-alkylation of 5-Methoxy-1H-indazol-3-ol.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation.Ensure NaH is fresh and handle under inert atmosphere. Extend stirring time after NaH addition.
Inactive alkylating agent.Use a fresh bottle of the alkyl halide.
Reaction not gone to completion.Increase reaction time and/or temperature (e.g., reflux in THF). Monitor closely by TLC.
Mixture of N1 and N2 isomers Sub-optimal reaction conditions.Ensure the reaction is run at the recommended temperatures. The use of Cs₂CO₃ in DMF can sometimes lead to mixtures.[1]
Presence of O-alkylated product Deprotonation of the hydroxyl group.Use of a stronger, bulkier base might favor N-deprotonation. Alternatively, protect the hydroxyl group (e.g., as a silyl ether) prior to alkylation, followed by deprotection.
Starting material recovered Insufficient base or inactive alkylating agent.Check the quality and quantity of the base and alkylating agent.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Add 5-Methoxy-1H-indazol-3-ol to anhydrous THF - Stir under N₂ at room temperature start->setup deprotonation Deprotonation: - Cool to 0°C - Add NaH portion-wise - Stir at 0°C then warm to rt setup->deprotonation alkylation Alkylation: - Cool to 0°C - Add alkyl halide dropwise - Stir at rt for 12-24h deprotonation->alkylation monitoring Monitor Reaction by TLC alkylation->monitoring monitoring->alkylation Incomplete workup Work-up: - Quench with NH₄Cl(aq) - Extract with EtOAc - Wash with H₂O and brine monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Flash column chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C, HMBC) - Mass Spectrometry purification->characterization end End characterization->end

Caption: Step-by-step workflow for the N-alkylation of 5-Methoxy-1H-indazol-3-ol.

Safety Precautions

  • Sodium Hydride: A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only in an inert atmosphere (e.g., nitrogen or argon) and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF is flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Alkyl Halides: Many alkyl halides are lachrymators and toxic. Handle with care in a fume hood and wear appropriate PPE.

Conclusion

This application note provides a robust and reliable protocol for the selective N1-alkylation of 5-Methoxy-1H-indazol-3-ol. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The provided troubleshooting guide and workflow diagram serve as practical tools to ensure successful and reproducible outcomes.

References

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved February 2, 2026, from [Link]

Sources

Using 5-Methoxy-1H-indazol-3-ol in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Screening of 5-Methoxy-1H-indazol-3-ol as a Novel Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The protein kinase family represents one of the most critical target classes for modern drug discovery, particularly in oncology. The indazole nucleus is recognized as a privileged scaffold, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1][2] This application note provides a comprehensive guide for researchers on how to approach the screening of novel indazole-based compounds, using 5-Methoxy-1H-indazol-3-ol as a representative example. We present a strategic, multi-tiered screening funnel—from high-throughput biochemical assays to cell-based target engagement—designed to identify and characterize potent and selective kinase inhibitors. Detailed, field-tested protocols for luminescence-based primary screening, TR-FRET-based IC50 determination, and cellular target engagement are provided, with an emphasis on the scientific rationale behind experimental design and the inclusion of self-validating controls.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized targeted therapy. A significant portion of these inhibitors targets the highly conserved ATP-binding site.[3] The indazole ring system has emerged as a highly successful structural motif in this context. Its defining feature is the nitrogen heteroaromatic system, which is adept at acting as a bioisostere for adenine, the core of ATP.[4] This structure allows indazole derivatives to form one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of potent inhibition for many successful kinase drugs, including Axitinib and Pazopanib.[1][2]

The exploration of novel, substituted indazoles like 5-Methoxy-1H-indazol-3-ol is therefore a rational strategy in the search for new inhibitors with unique selectivity profiles or improved pharmacological properties. The methoxy group at the 5-position can influence solubility, metabolic stability, and interactions with solvent-exposed regions of the binding pocket, potentially conferring selectivity.

Compound Profile: 5-Methoxy-1H-indazol-3-ol

Before commencing any screening campaign, a thorough understanding of the test compound is essential.

PropertyValueNotes
Molecular Formula C₈H₈N₂O₂-
Molecular Weight 164.16 g/mol Important for preparing stock solutions of precise molarity.
Appearance Off-white to light yellow solidVisual inspection for purity.
Solubility Soluble in DMSO (>20 mM), sparingly soluble in aqueous buffersPrepare high-concentration stock solutions in 100% DMSO. Avoid repeated freeze-thaw cycles.
Storage Store at -20°C, desiccated, protected from lightEnsures long-term stability and prevents degradation.
Safety Causes skin/eye irritation, may cause respiratory irritationHandle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Kinase Inhibitor Screening Funnel

A tiered approach is the most efficient method for identifying and validating promising lead compounds from a large library or a focused set of novel molecules. This strategy minimizes resource expenditure by using high-throughput, less complex assays at the initial stage and progressively employing more detailed, lower-throughput assays for promising hits.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary Primary Screen (Single High Concentration, e.g., 10 µM) Luminescence-Based Assay Conf Hit Confirmation (Re-test from fresh stock) Primary->Conf Hits IC50 Potency Determination (IC50) (10-point dose response) TR-FRET Assay Conf->IC50 Confirmed Hits Selectivity Selectivity Profiling (Panel of related kinases) IC50->Selectivity Potent Hits Cell_Engage Target Engagement (e.g., NanoBRET™ Assay) Confirms binding in live cells Selectivity->Cell_Engage Potent & Selective Hits Cell_Activity Functional Cellular Assay (e.g., Phospho-Substrate ELISA) Measures downstream pathway inhibition Cell_Engage->Cell_Activity Lead_Opt Lead Optimization (Medicinal Chemistry) Cell_Activity->Lead_Opt

Caption: The Kinase Inhibitor Screening Funnel.

Protocol 1: Primary HTS with a Luminescence-Based Assay

This protocol uses an ATP-depletion assay format, such as the Kinase-Glo® platform, which is robust, sensitive, and amenable to high-throughput screening.[5][6]

Principle of the Assay: The kinase reaction consumes ATP. After the reaction, a reagent containing luciferase is added. The luciferase uses the remaining ATP to produce light. Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity.[7][8]

Materials:

  • Recombinant Kinase of interest (e.g., Abl1)

  • Kinase-specific substrate peptide

  • 5-Methoxy-1H-indazol-3-ol (10 mM stock in 100% DMSO)

  • Known inhibitor for the target kinase (e.g., Staurosporine) as a positive control

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay Buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT)

  • ATP (at a concentration near the Kₘ for the kinase)

  • White, opaque, flat-bottom 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of 10 mM 5-Methoxy-1H-indazol-3-ol into the appropriate wells for a final assay concentration of 10 µM.

    • Dispense 50 nL of 100% DMSO into "Maximum Activity" and "No Enzyme" control wells.

    • Dispense 50 nL of a 10 mM stock of the positive control inhibitor into "Maximum Inhibition" wells.

  • Kinase/Substrate Mix Preparation:

    • Prepare a 2X kinase/substrate master mix in cold assay buffer. The final concentration of the kinase should be optimized to consume 30-50% of the ATP during the reaction time.

    • Rationale: Using a 2X mix allows for the addition of an equal volume of 2X ATP solution later to start the reaction. Optimizing ATP consumption ensures the assay is in the linear range and sensitive to inhibitors.[6]

  • Kinase Addition and Pre-incubation:

    • Add 2.5 µL of the 2X kinase/substrate mix to all wells except the "No Enzyme" control wells. Add 2.5 µL of assay buffer with substrate only to the "No Enzyme" wells.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation step allows the test compound to bind to the kinase before the competitive substrate (ATP) is introduced.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.

    • Mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 5 µL of Kinase-Glo® reagent to all wells.

    • Mix for 2 minutes on a plate shaker and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MaxActivity - Signal_MaxInhibition))

A compound is typically considered a "hit" if it shows inhibition greater than 3 standard deviations from the mean of the maximum activity wells, or if it surpasses a pre-defined threshold (e.g., >50% inhibition).

Protocol 2: IC₅₀ Determination using a TR-FRET Assay

For confirmed hits, determining the potency (IC₅₀) is the next critical step. Using a different assay technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) helps to rule out false positives that may be specific to the primary assay's detection method (e.g., compounds that inhibit luciferase).[9] TR-FRET assays are highly sensitive and have a high signal-to-noise ratio because they use long-lifetime lanthanide donors, allowing the signal to be read after short-lived background fluorescence has decayed.[10][11]

Principle of the Assay: A kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody (Donor) and a Streptavidin-labeled acceptor fluorophore (e.g., APC) are then added. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to kinase activity.[12][13]

G cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (Inhibitor Present) Kinase_A Kinase Substrate_A Biotin-Substrate Kinase_A->Substrate_A Phosphorylation ATP_A ATP ATP_A->Substrate_A Phosphorylation P_Substrate_A Phospho-Substrate Substrate_A->P_Substrate_A FRET_A High TR-FRET Signal P_Substrate_A->FRET_A Proximity-induced Energy Transfer Antibody_A Eu-Antibody (Donor) Antibody_A->FRET_A Proximity-induced Energy Transfer SA_APC_A SA-APC (Acceptor) SA_APC_A->FRET_A Proximity-induced Energy Transfer Inhibitor_B Inhibitor Kinase_B Kinase Inhibitor_B->Kinase_B Binding Substrate_B Biotin-Substrate Kinase_B->Substrate_B Inhibition ATP_B ATP ATP_B->Substrate_B Inhibition No_FRET_B Low TR-FRET Signal Substrate_B->No_FRET_B

Caption: Principle of a TR-FRET Kinase Assay.

Materials:

  • Confirmed hit compound (5-Methoxy-1H-indazol-3-ol)

  • Recombinant Kinase and biotinylated substrate

  • TR-FRET detection reagents (e.g., LanthaScreen™ or HTRF® KinEASE™)

  • Assay Buffer, ATP

  • Black, low-volume 384-well microplates

  • TR-FRET-capable plate reader

Step-by-Step Protocol:

  • Prepare Compound Dilution Series:

    • Create a 10-point, 3-fold serial dilution of 5-Methoxy-1H-indazol-3-ol in 100% DMSO, starting from 10 mM. This will generate a wide concentration range to define the top and bottom of the inhibition curve.

  • Compound Plating:

    • Transfer a small volume (e.g., 50 nL) of each concentration from the dilution series into the assay plate wells. Include DMSO-only (0% inhibition) and a saturating concentration of a control inhibitor (100% inhibition) wells.

  • Kinase Reaction:

    • Follow steps 2-4 from Protocol 1 (adjusting volumes as needed for the specific TR-FRET assay format) to perform the kinase reaction in the compound-plated wells.

  • Stop Reaction and Add Detection Reagents:

    • Stop the kinase reaction by adding an EDTA-containing stop buffer. EDTA chelates Mg²⁺, which is a required cofactor for kinases.

    • Add the TR-FRET detection mix (containing the Eu-labeled antibody and SA-acceptor) as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Detection:

    • Read the plate on a TR-FRET-capable reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

  • Normalize the data to percent inhibition as described in Protocol 1.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Interpreting Data and Advancing Hits

The data gathered from the screening funnel allows for an informed decision on which compounds to advance. A successful hit from this workflow would exhibit desirable potency and selectivity.

Hypothetical Screening Data for 5-Methoxy-1H-indazol-3-ol:

Assay StageTarget KinaseResultInterpretation
Primary Screen Abl185% Inhibition @ 10 µMA strong initial hit, warranting follow-up.
IC₅₀ Determination Abl1IC₅₀ = 75 nMConfirms the compound is a potent inhibitor of the primary target.
Selectivity Profiling SrcIC₅₀ = 650 nMShows 8.7-fold selectivity for Abl1 over a closely related kinase.
Selectivity Profiling LckIC₅₀ = 1,200 nMShows 16-fold selectivity for Abl1.
Selectivity Profiling EGFRIC₅₀ > 10,000 nMHighly selective against a kinase from a different family.
Cellular Target Engagement Abl1 (in K562 cells)EC₅₀ = 250 nMDemonstrates the compound can enter cells and bind to its intended target in a physiological environment.

Next Steps:

  • Structure-Activity Relationship (SAR): The data provides a foundation for medicinal chemists to synthesize analogs of 5-Methoxy-1H-indazol-3-ol to improve potency and selectivity.

  • Mechanism of Action (MoA) Studies: Further biochemical assays can determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In-depth Cellular Assays: Functional assays, such as measuring the phosphorylation of a downstream substrate (e.g., CRKL for Abl1), can confirm that target engagement translates to pathway inhibition.[14]

References

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed.
  • 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306. PubChem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Kinase assays. BMG LABTECH.
  • Kinase Assay Kit. Sigma-Aldrich.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed.
  • TR-FRET Technology: Principle, Advantages, and Applic
  • Spotlight: Cell-based kinase assay form
  • Kinase-Glo® Luminescent Kinase Assays.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Kinase Screening Assay Services. Reaction Biology.
  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Form
  • FRET and TR-FRET Assays. ICE Bioscience.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Kinase-Glo Plus Luminescent Kinase Assay V3771
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Application Notes & Protocols: 5-Methoxy-1H-indazol-3-ol as a Versatile Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone of contemporary medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for the indole nucleus have made it a privileged structure in drug design.[3] This document provides an in-depth guide to the application of a key indazole derivative, 5-Methoxy-1H-indazol-3-ol, as a versatile precursor for drug synthesis. We will explore its fundamental chemical properties, tautomeric nature, and reactivity, with a focus on the strategic considerations that underpin its use. A detailed, field-proven protocol for the regioselective N-alkylation of a model indazole system—a critical transformation in the synthesis of kinase inhibitors—is presented to illustrate these principles in practice.

Introduction: The Strategic Importance of the Indazole Nucleus

Indazole-containing compounds are prevalent in a wide array of pharmaceuticals, demonstrating activities ranging from anti-cancer and anti-inflammatory to potent kinase inhibition.[2][4] Marketed drugs such as Axitinib (tyrosine kinase inhibitor), Pazopanib (tyrosine kinase inhibitor), and Granisetron (5-HT3 antagonist) underscore the therapeutic value of this heterocyclic system.[1]

5-Methoxy-1H-indazol-3-ol, and its closely related derivatives, serve as highly valuable building blocks in the synthesis of these complex molecules.[5][6] The methoxy group at the C5 position and the hydroxyl group at the C3 position are not merely passive substituents; they critically influence the molecule's reactivity, solubility, and potential for hydrogen bonding, thereby providing chemists with multiple handles for synthetic diversification.

A crucial aspect of indazole chemistry is the tautomerism between the 1H and 2H forms, which directly impacts derivatization strategies, particularly N-alkylation.[4][7] Furthermore, 5-Methoxy-1H-indazol-3-ol itself exists in equilibrium with its keto tautomer, 5-methoxy-1,2-dihydro-3H-indazol-3-one. Understanding and controlling the reactivity of these forms is paramount for successful and high-yield synthesis.

Figure 1: Keto-enol tautomerism of the precursor.

Physicochemical Properties & Reactivity Profile

The synthetic utility of an intermediate is defined by its physical properties and chemical reactivity. Below is a summary for a closely related and commercially available analog, 5-Methoxy-1H-indazole-3-carboxylic acid, which shares the core indazole structure.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem
Molecular Weight 192.17 g/mol [8]
Appearance Solid-
pKa (Predicted) 11.54 ± 0.40[9]
Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[8]
Causality of Reactivity:
  • N-Alkylation (N1 vs. N2): The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of regioisomers.[7][10] The outcome is dictated by a delicate balance of thermodynamics and kinetics:

    • N1-Alkylation (Thermodynamic Product): The N1-substituted product is generally more thermodynamically stable. Conditions that allow for equilibrium, such as higher temperatures or specific base/solvent systems (e.g., Cs₂CO₃ in dioxane), tend to favor this isomer.[10] The chelation of the cesium cation between the N2 nitrogen and the C3 carbonyl (of the ester/acid) is thought to direct the electrophile to the N1 position.[7]

    • N2-Alkylation (Kinetic Product): The N2 position is often more sterically accessible and its anion is considered the "harder" nucleophile, leading to faster reaction under kinetically controlled conditions (e.g., NaH in THF at low temperatures).[11][12][13]

  • O-Alkylation/Functionalization: The hydroxyl group at C3 can be alkylated or converted into a better leaving group (e.g., triflate or chloride). This allows for subsequent nucleophilic substitution, providing a route to introduce diverse functionalities at the 3-position, a common strategy in the synthesis of kinase inhibitors.

  • C-C Bond Formation: For more complex drug targets, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to form C-C bonds at halogenated positions on the benzene ring of the indazole core.[14][15] This enables the attachment of other aryl or heteroaryl moieties.

Core Application: Protocol for Regioselective N1-Alkylation

This protocol details the N1-alkylation of a model indazole substrate, methyl 5-bromo-1H-indazole-3-carboxylate. This reaction is a foundational step in the synthesis of numerous indazole-based kinase inhibitors and serves as an excellent model for the reactivity of precursors like 5-Methoxy-1H-indazol-3-ol. The choice of cesium carbonate is critical for achieving high N1 regioselectivity.[10]

Objective: To synthesize methyl 1-alkyl-5-bromo-1H-indazole-3-carboxylate with high N1 regioselectivity.

G Start Start: Methyl 5-bromo- 1H-indazole-3-carboxylate Reagents Add Reagents: - Dioxane (Solvent) - Cesium Carbonate (Base) - Alkyl Tosylate (Electrophile) Start->Reagents Heat Heat Reaction Mixture (e.g., 90 °C, 2 hours) Reagents->Heat Workup Aqueous Workup: - Pour into Ethyl Acetate - Wash with Water & Brine Heat->Workup Dry Dry & Concentrate: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo Workup->Dry Purify Purification: Silica Gel Chromatography Dry->Purify End Product: N1-Alkylated Indazole Purify->End

Figure 2: Workflow for N1-alkylation of the indazole core.
Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/Conc.Notes
Methyl 5-bromo-1H-indazole-3-carboxylate90915-64-3255.06-Starting Material
Cesium Carbonate (Cs₂CO₃)534-17-8325.82-Anhydrous, essential for selectivity
Alkyl Tosylate (e.g., Methyl Tosylate)80-48-8186.23-Electrophile (Caution: Alkylating agent)
1,4-Dioxane123-91-188.11-Anhydrous Solvent
Ethyl Acetate (EtOAc)141-78-688.11-Extraction Solvent
Brine (Saturated NaCl)---For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying Agent
Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq, e.g., 300 mg, 1.176 mmol).

  • Addition of Reagents: Under an inert atmosphere (Nitrogen or Argon), add anhydrous 1,4-dioxane (e.g., 10 mL). Begin stirring to dissolve the starting material. Add cesium carbonate (2.0 eq, 766 mg, 2.352 mmol) followed by the alkyl tosylate (1.5 eq).

    • Scientist's Note: The use of a 2:1 ratio of base to substrate ensures complete deprotonation of the indazole. Cesium carbonate is preferred as its cation is believed to pre-coordinate with the indazole N2 and C3-ester carbonyl, sterically and electronically directing the incoming electrophile to the N1 position.[7]

  • Reaction: Heat the resulting mixture to 90 °C using an oil bath. Maintain stirring and temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate (e.g., 100 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous washes remove the cesium salts and any remaining dioxane.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 70% EtOAc).[10]

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the N1-alkylated product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be unequivocally confirmed by 2D NMR (NOESY) experiments.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents (especially solvent) are anhydrous.
Poor recovery during work-up.Perform back-extraction of the aqueous layers to recover any dissolved product.
Mixture of N1/N2 Isomers Incorrect base/solvent combination.Ensure cesium carbonate is used. Using NaH/THF will favor the N2 isomer.[12]
Reaction temperature too low.Ensure the reaction reaches the target temperature to favor the thermodynamic N1 product.
Decomposition Reaction temperature too high or run for too long.Optimize reaction conditions by monitoring closely with TLC/LC-MS.

Expanding the Synthetic Toolkit: Beyond N-Alkylation

While N-alkylation is a critical step, the 5-methoxy-1H-indazol-3-ol precursor opens doors to a wider range of synthetic transformations essential for building complex drug molecules like Axitinib.

Mechanism cluster_CoreReactions Key Synthetic Transformations from Indazole Core Indazole 5-Substituted-1H-Indazole Precursor N_Alkylation Regioselective N-Alkylation Indazole->N_Alkylation Base, R-X C3_Modification C3 Position Functionalization (e.g., Iodination) N_Alkylation->C3_Modification Halogenating Agent Coupling Palladium-Catalyzed Coupling (e.g., Heck/Suzuki) for C-C bond formation C3_Modification->Coupling Pd Catalyst, Coupling Partner FinalDrug Advanced Intermediate / Final Drug Molecule Coupling->FinalDrug

Figure 3: Synthetic pathways from an indazole precursor.

The synthesis of Axitinib, for instance, involves several key steps that can be adapted from related indazole precursors:

  • Protection & Iodination: The indazole nitrogen is often protected (e.g., with a THP group) before iodination at the C3 position.[16]

  • Heck Coupling: A palladium-catalyzed Heck reaction is used to install the vinyl-pyridine side chain at the C3 position.[16][17]

  • C-S Coupling: The final key fragment is attached via a C-S bond formation at a functionalized position on the benzene ring.[18]

These advanced methods, combined with the fundamental N-alkylation protocol described, provide a robust and flexible platform for medicinal chemists to generate diverse libraries of indazole-based compounds for drug discovery programs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Gladding, J. A., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Lee, H., & Kim, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Ramirez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Ramirez, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Synthon BV. (2020). Process for preparing axitinib. Google Patents.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Ma, T., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. Retrieved from [Link]

  • Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Wang, Y., et al. (2014). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib. Google Patents.
  • Google Patents. (n.d.). Indazole compounds as fgfr kinase inhibitor, preparation and use thereof.
  • New Drug Approvals. (2015). AXITINIB. Retrieved from [Link]

  • Kumar, M. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The 1H-indazole core is a vital heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique bioisosteric relationship with indole allows it to serve as a versatile pharmacophore in a wide array of biologically active compounds.[3] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[3][4] Several indazole-containing drugs, such as the kinase inhibitors axitinib and pazopanib, have reached the market, underscoring the therapeutic potential of this chemical class.[1]

This guide focuses on providing a strategic framework and detailed protocols for the initial cell-based characterization of a novel indazole derivative, 5-Methoxy-1H-indazol-3-ol . While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active indazoles suggests its potential as a modulator of key cellular pathways, particularly those involved in cell proliferation and apoptosis. This document will, therefore, present a logical, stepwise approach to elucidating its biological activity using established and robust cell-based assays.

Hypothesized Mechanism of Action: Targeting Cellular Proliferation Pathways

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] Another common mechanism for indazole-based compounds is the modulation of apoptosis, often through pathways such as the p53-MDM2 axis.[4] Given these precedents, a primary hypothesis for the activity of 5-Methoxy-1H-indazol-3-ol is its function as a kinase inhibitor or an inducer of apoptosis.

Kinase_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylates Indazole_Derivative 5-Methoxy-1H-indazol-3-ol Indazole_Derivative->RTK Competitively Inhibits ATP ATP ATP->RTK Binds to active site Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Experimental_Workflow Start 5-Methoxy-1H-indazol-3-ol Cell_Viability Cell Viability Assay (MTT Assay) Start->Cell_Viability Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Assay) Determine_IC50->Apoptosis_Assay Mechanism_Studies Further Mechanistic Studies (e.g., Kinase Profiling, Western Blot) Apoptosis_Assay->Mechanism_Studies Conclusion Elucidate Biological Activity Mechanism_Studies->Conclusion

Caption: A stepwise experimental workflow for the initial characterization of a novel compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [5][6]Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of living cells. [7][8]

Materials:
  • Human cancer cell lines (e.g., HCT116, A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 5-Methoxy-1H-indazol-3-ol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methoxy-1H-indazol-3-ol in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well. [8][9] * Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. [8][9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved. [8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. [5]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using a Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. [10]Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. [10]This protocol describes a homogeneous, luminescence-based assay to measure the combined activity of caspase-3 and -7.

Materials:
  • Human cancer cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • 5-Methoxy-1H-indazol-3-ol stock solution

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Plate shaker

  • Luminometer

Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of 5-Methoxy-1H-indazol-3-ol as described in the MTT assay protocol (Steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions.

  • Reagent Addition and Incubation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [11] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. [11] * Incubate at room temperature for 1-3 hours, protected from light. [11]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Interpretation and Further Steps

The results from these initial assays will provide valuable insights into the biological activity of 5-Methoxy-1H-indazol-3-ol.

Assay Endpoint Interpretation Next Steps
MTT Assay IC₅₀ ValueIndicates the concentration at which the compound inhibits cell viability by 50%. A lower IC₅₀ suggests higher potency.Proceed to mechanistic assays if a potent IC₅₀ is observed.
Caspase-3/7 Assay Fold-change in LuminescenceA significant increase in luminescence indicates the induction of apoptosis.If apoptosis is confirmed, investigate upstream apoptotic pathways (e.g., Bcl-2 family proteins, p53 activation) via Western blotting or other specific assays.

The table below provides a summary of the reported activities of various indazole derivatives to serve as a reference for expected potency.

Indazole Derivative Target/Activity Cell Line IC₅₀ (µM)
Compound 6o (an indazole-3-amine derivative)Antitumor, p53/MDM2 pathwayK5625.15
N-(4-fluorobenzyl)-1H-indazol-6-amineAntiproliferativeHCT11614.3
Bcr-Abl Inhibitor (an indazole-3-amine derivative)Bcr-Abl T315I mutantK5626.50

This table is a compilation of data from various sources for illustrative purposes. [4]

Conclusion

The protocols outlined in this application note provide a robust and efficient workflow for the initial characterization of 5-Methoxy-1H-indazol-3-ol. By systematically evaluating its effects on cell viability and apoptosis, researchers can gain crucial preliminary data to guide further mechanistic studies, such as target identification and pathway analysis. The versatility of the indazole scaffold continues to make it a promising area for the discovery of novel therapeutic agents.

References

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Bentham Science. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • YouTube. (2020). MTT Assay for Cell Viability. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. (2025). Synthesis of 1H‐indazole derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. (2006). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. [Link]

  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

Sources

Application Note: Quantitative Analysis of 5-Methoxy-1H-indazol-3-ol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed analytical methods for the accurate quantification of 5-Methoxy-1H-indazol-3-ol, a key heterocyclic compound with significant interest in pharmaceutical research and development.[1] We present two robust and validated analytical protocols: a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Imperative for 5-Methoxy-1H-indazol-3-ol

5-Methoxy-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities.[1] The precise and accurate quantification of this molecule is critical throughout the drug development lifecycle, from synthesis and process control to pharmacokinetic and metabolic studies. The choice of analytical methodology is paramount and is dictated by the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the required throughput.

This application note addresses these needs by providing two distinct, yet complementary, analytical approaches. The HPLC-UV method offers a straightforward, cost-effective solution for the analysis of bulk materials and formulations where the analyte concentration is relatively high. In contrast, the LC-MS/MS method provides the superior sensitivity and selectivity required for bioanalytical studies, such as the quantification of the compound in plasma or tissue samples.[4]

Method Selection Rationale: HPLC-UV vs. LC-MS/MS

The selection of an appropriate analytical technique is a critical first step. The decision to employ either HPLC-UV or LC-MS/MS is based on a careful consideration of the analytical objectives.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis for its robustness, reliability, and cost-effectiveness.[5] It is ideally suited for purity assessments, content uniformity testing, and dissolution studies where analyte concentrations are in the microgram per milliliter (µg/mL) range or higher. The chromophore present in the indazole ring system of 5-Methoxy-1H-indazol-3-ol allows for sensitive detection using a UV detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest levels of sensitivity and selectivity, such as bioanalysis or impurity profiling at trace levels, LC-MS/MS is the gold standard.[6][7] By coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, this method can achieve detection limits in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Protocol I: Quantification of 5-Methoxy-1H-indazol-3-ol by HPLC-UV

This protocol details a reversed-phase HPLC method for the quantification of 5-Methoxy-1H-indazol-3-ol. The methodology is designed to be readily implemented in a standard analytical laboratory.

Materials and Reagents
  • 5-Methoxy-1H-indazol-3-ol reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Diode Array Detector (DAD) at 280 nm
Standard and Sample Preparation Workflow

HPLC_Prep cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis Std_Stock Prepare 1 mg/mL Stock in Methanol Std_Work Serial Dilutions in Mobile Phase A Std_Stock->Std_Work Dilute Inject_Std Inject Standards Std_Work->Inject_Std Sample_Weigh Accurately Weigh Sample Sample_Dissolve Dissolve in Methanol Sample_Weigh->Sample_Dissolve Sample_Filter Filter through 0.45 µm Syringe Filter Sample_Dissolve->Sample_Filter Inject_Sample Inject Samples Sample_Filter->Inject_Sample Inject Inject into HPLC Inject->Inject_Std Inject->Inject_Sample Data_Analysis Data Acquisition & Processing Inject_Std->Data_Analysis Inject_Sample->Data_Analysis LCMS_Prep Plasma 100 µL Plasma Sample IS_Spike Add 10 µL Internal Standard Plasma->IS_Spike Protein_Precip Add 300 µL Acetonitrile IS_Spike->Protein_Precip Vortex Vortex for 1 minute Protein_Precip->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Protein precipitation workflow for plasma sample preparation.

Method Validation

Validation for this bioanalytical method should adhere to the principles of ICH M10 guidelines for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS in at least six different sources of blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of 0.1-100 ng/mL.
Accuracy & Precision Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ); precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery To be evaluated and consistent across the concentration range.
Stability Analyte stability to be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Data Interpretation and System Suitability

For both methods, system suitability tests must be performed before sample analysis. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates. The results should fall within predefined limits to ensure the analytical system is performing correctly.

Conclusion

The analytical methods presented provide comprehensive solutions for the quantification of 5-Methoxy-1H-indazol-3-ol. The HPLC-UV method is suitable for routine analysis of high-concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate, reliable, and reproducible data, supporting the advancement of research and development involving this important compound.

References

  • Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
  • ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of making indazoles.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • PubMed. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of indazole and application of indazole in medicine synthesis.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • ResearchGate. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • PubMed. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-Methoxy-1H-indazol-3-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This is largely due to its versatile structure, which is amenable to chemical modification at multiple positions, allowing for the systematic exploration of chemical space to optimize potency and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of a high-throughput screening (HTS) campaign utilizing a focused library built around the 5-Methoxy-1H-indazol-3-ol scaffold. We present a detailed workflow, from library design rationale to hit confirmation, using a protein kinase inhibition assay as a practical and relevant example, given that kinases are a prominent target class for indazole derivatives.[5][6][7] The protocols herein are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure the generation of high-quality, actionable data.

Introduction: The Strategic Value of the 5-Methoxy-1H-indazol-3-ol Scaffold

The indazole heterocycle is a cornerstone of modern drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities.[3][5] The 5-Methoxy-1H-indazol-3-ol core represents a strategic starting point for library synthesis. The methoxy group at the 5-position can enhance metabolic stability and modulate solubility, while the hydroxyl group at the 3-position and the nitrogen at the 1-position serve as key handles for combinatorial diversification. This allows for the creation of a focused library of compounds with tailored properties to probe a variety of biological targets.

High-throughput screening (HTS) is an indispensable technology in early-stage drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify starting points for new medicines.[8][9] The success of any HTS campaign is predicated on two foundational pillars: the quality of the chemical library and the robustness of the screening assay. This guide addresses both, providing the scientific rationale and practical steps to leverage a 5-Methoxy-1H-indazol-3-ol library to discover novel modulators of protein kinases, a target class deeply implicated in oncology, immunology, and neurodegenerative disorders.

Library Design & Synthesis Philosophy

The power of a focused library lies in its design. Rather than a random collection of molecules, a library based on the 5-Methoxy-1H-indazol-3-ol scaffold is a hypothesis-driven tool. The core hypothesis is that this scaffold can be decorated with specific functional groups to achieve high-affinity interactions with the active sites of various protein kinases.

Causality in Design:

  • N1-Position: Alkylation or arylation at the N1 position is a common strategy to explore the solvent-exposed regions of an active site or to introduce vectors that can form additional hydrogen bonds or hydrophobic interactions.[2]

  • C3-Position: While this guide focuses on the 3-ol scaffold, this position can be further functionalized. For screening purposes, the hydroxyl group itself can act as a critical hydrogen bond donor or acceptor.

  • Other Positions (e.g., C4, C6, C7): Further substitutions on the benzene ring can fine-tune electronic properties, solubility, and steric interactions, allowing for optimization of lead compounds identified from the initial screen.

A general synthetic approach involves the functionalization of a pre-formed indazole core, a strategy that is highly amenable to parallel synthesis for library generation.[10][11]

G Core 5-Methoxy-1H-indazol-3-ol Core Scaffold PS Parallel Synthesis (Multi-well format) Core->PS N1-functionalization Core->PS C-H functionalization R1 R1 Building Blocks (e.g., Alkyl Halides, Boronic Acids) R1->PS R2 R2 Building Blocks (e.g., for C-H activation) R2->PS Library Diversified Compound Library (Stored in 96/384-well plates) PS->Library QC Quality Control (LC-MS, NMR for subset) Library->QC

Caption: Combinatorial synthesis workflow for library generation.

The High-Throughput Screening Campaign: A Validated Workflow

A successful HTS campaign is a multi-stage process that requires careful planning and rigorous execution. Each step is designed to progressively refine the dataset, moving from a large number of initial data points to a small set of high-confidence, validated hits.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_confirm Phase 3: Confirmation & Triage AssayDev 1. Assay Development & Miniaturization (384w) LibPrep 2. Library Preparation (Assay-Ready Plates) AssayDev->LibPrep Validation 3. Assay Validation (Z'-Factor > 0.5) LibPrep->Validation PrimaryScreen 4. Primary Screen (Single Concentration) Validation->PrimaryScreen HitSelection 5. Primary Hit Selection (Statistical Cutoff) PrimaryScreen->HitSelection Confirmation 6. Hit Confirmation (Re-test from powder) HitSelection->Confirmation DoseResponse 7. Dose-Response (IC50 Potency) Confirmation->DoseResponse Orthogonal 8. Orthogonal Assay (Eliminate Artifacts) DoseResponse->Orthogonal ValidatedHits Validated Hits (SAR Exploration) Orthogonal->ValidatedHits

Caption: The comprehensive HTS workflow from assay development to validated hits.

Protocol 1: Development of a Fluorescence Polarization (FP) Kinase Assay

Scientific Rationale: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS.[12] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In our kinase assay, a small, fluorescently labeled peptide substrate tumbles rapidly, resulting in low polarization. Upon phosphorylation by the target kinase, it is bound by a large, specific antibody, causing it to tumble slowly and yield a high polarization signal. Inhibitors prevent this phosphorylation, keeping the signal low. This format is less prone to interference from colored or fluorescent compounds than simple intensity-based readouts.[13]

Objective: To determine optimal reagent concentrations for a robust FP assay in a 384-well format.

Materials:

  • Target Protein Kinase (e.g., Src Tyrosine Kinase)

  • Fluorescein-labeled peptide substrate

  • Phospho-specific antibody

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Methodology:

  • Kinase Titration (Enzyme Linearity): a. Prepare serial dilutions of the kinase in assay buffer. b. Add a fixed, excess concentration of substrate and ATP to all wells. c. Incubate at room temperature for a time course (e.g., 0, 15, 30, 60, 90 min). d. Stop the reaction by adding the phospho-specific antibody (in buffer containing EDTA to chelate Mg²⁺ and halt kinase activity). e. Read FP values. f. Causality: The goal is to identify a kinase concentration and incubation time that result in ~50-80% substrate turnover and remain in the linear range of the reaction. This ensures the assay is sensitive to inhibitors.

  • ATP Km Determination: a. Using the optimal kinase concentration and time from Step 1, titrate ATP across a range of concentrations (e.g., 1 µM to 1 mM). b. Plot the reaction velocity against ATP concentration and fit to the Michaelis-Menten equation to determine the apparent Km. c. Causality: The HTS is typically run at an ATP concentration equal to its Km. This condition makes the assay sensitive to competitive inhibitors; non-competitive or uncompetitive inhibitors will still be detected.

  • Assay Validation (Z'-Factor Calculation): a. Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Kinase + Substrate + ATP (in 1% DMSO). This represents 0% inhibition.
    • Positive Control (Low Signal): Kinase + Substrate + ATP + saturating concentration of Staurosporine (in 1% DMSO). This represents 100% inhibition. b. Run the assay under the optimized conditions determined above. c. Calculate the Z'-Factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. d. Trustworthiness: A self-validating HTS assay must demonstrate a Z'-Factor ≥ 0.5.[14][15] This indicates a large separation between the control signals and low data variability, providing confidence that hits identified are statistically significant.[16]
Parameter Acceptable Range Interpretation
Z'-Factor 0.5 - 1.0Excellent to good separation between controls; robust assay.[15]
0 - 0.5Marginal assay; may require further optimization.
< 0Poor assay; not suitable for screening.[12]
Signal-to-Background (S/B) > 2The mean of the high signal is at least twice the mean of the low signal.[17]

Protocol 2: The Primary HTS Campaign & Hit Triage

Objective: To screen the 5-Methoxy-1H-indazol-3-ol library at a single concentration to identify "primary hits" and subsequently validate them through a confirmation and triage cascade.

Part A: Primary Screen Protocol (384-well FP Kinase Assay)

  • Compound Management: a. The 5-Methoxy-1H-indazol-3-ol library, stored at -20°C in DMSO, is thawed. b. Using automated acoustic liquid handlers (e.g., Echo), transfer ~50 nL of each compound from the source plates to the 384-well assay plates to achieve a final screening concentration of 10 µM. c. Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay integrity and cost-effectiveness.[18][19]

  • Automated Assay Execution: a. To the compound-containing assay plates, add the kinase solution using a multi-channel liquid dispenser. b. Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated. c. Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at its Km concentration). d. Incubate for the predetermined reaction time (e.g., 60 minutes). e. Stop the reaction by adding the antibody/EDTA solution. f. Incubate for 30 minutes to allow for antibody-peptide binding equilibrium. g. Read the plates on an FP-capable microplate reader.

  • Hit Identification: a. Normalize the data on a per-plate basis using the intra-plate controls (0% and 100% inhibition). b. Calculate a Z-score for each well. c. A "primary hit" is defined as any compound that causes an inhibition level greater than three standard deviations from the mean of the vehicle control wells (a Z-score < -3).

Part B: Hit Confirmation & Triage Workflow

The initial list of hits from a primary screen will invariably contain false positives.[20] A rigorous triage process is essential to focus resources on the most promising candidates.

G PrimaryHits Primary Hits (from single-point screen) Reorder Re-order or Re-synthesize Solid Compound PrimaryHits->Reorder Retest Confirm Activity (Fresh DMSO stock) Reorder->Retest IC50 Generate 10-point Dose-Response Curve (IC50) Retest->IC50 Confirmed FalsePositive False Positive / Artifact (Discard) Retest->FalsePositive Not Confirmed Orthogonal Orthogonal Assay (e.g., ADP-Glo Luminescence) IC50->Orthogonal Potent IC50->FalsePositive Not Potent / Poor Curve SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR Confirmed Orthogonal->FalsePositive Not Confirmed (Assay Artifact) ConfirmedHit Confirmed, On-Target Hit (Advance to Lead Op) SAR->ConfirmedHit

Caption: The hit triage cascade to eliminate false positives and confirm true actives.

  • Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary assay to confirm activity. This step eliminates errors from initial plating or measurement.

  • Dose-Response (IC₅₀ Determination): Test all confirmed hits in a 10-point, 3-fold serial dilution to determine their potency (IC₅₀ value). This is the first step in understanding the structure-activity relationship (SAR).

  • Orthogonal Assay: This is the most critical step for eliminating technology-dependent artifacts. Hits are tested in a different assay that measures the same biological event via an alternative mechanism. For a kinase, a suitable orthogonal assay would be one that directly measures the product (ADP) formation, such as the ADP-Glo™ Kinase Assay (Promega), which is luminescence-based.[21]

    • Causality & Trustworthiness: If a compound is active in both the primary FP assay and the orthogonal luminescence assay, it provides strong evidence that it is a genuine inhibitor of the target kinase and not an artifact interfering with the FP measurement (e.g., a fluorescent compound or a light scatterer).

Conclusion

The 5-Methoxy-1H-indazol-3-ol scaffold provides a fertile ground for the discovery of novel therapeutic agents. By combining a well-designed, focused chemical library with a robust and rigorously validated HTS workflow, researchers can efficiently identify high-quality hit compounds. The protocols and workflows detailed in this application note emphasize the importance of causality in experimental design and self-validation through stringent quality control. This approach, which progresses from a broad primary screen to a focused hit triage cascade including orthogonal testing, ensures that the final set of validated hits represents genuine, on-target activity, providing a solid foundation for subsequent lead optimization programs.

References

  • PubMed. (n.d.). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity.
  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Creative BioMart. (n.d.). High-throughput Screening Platform.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Taylor & Francis Online. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed. (2020, December 1). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists.
  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays.
  • PubMed. (n.d.). High-throughput screening for kinase inhibitors.
  • PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • PubMed. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • The Wertheim UF Scripps Institute. (n.d.). Compound Management » High-Throughput Molecular Screening Center.
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • YouTube. (2025, February 12). High throughput screening at The DISC: a new era of drug discovery.
  • Bentham Science. (2021, May 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • On HTS. (2023, December 12). Z-factor.
  • British Pharmacopoeia. (2025, May 2). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 1-BENZYL-1H-INDAZOL-3-OL.
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
  • Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),....
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • University of Oxford. (n.d.). Small Compound Screening Overview.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Bentham Science. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors.
  • NC State University. (n.d.). What Metrics Are Used to Assess Assay Quality?.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • PubMed Central. (n.d.). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide.
  • PubMed. (n.d.). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists.

Sources

Application Notes & Protocols: Characterizing 5-Methoxy-1H-indazol-3-ol at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several clinically significant drugs, including potent serotonin (5-HT) receptor antagonists.[1][2] This document provides a comprehensive guide for researchers to characterize the binding affinity and functional activity of 5-Methoxy-1H-indazol-3-ol, a representative indazole derivative, at various serotonin receptor subtypes. We present detailed, field-proven protocols for radioligand binding assays and downstream functional assays, emphasizing the rationale behind experimental design and data interpretation. This guide is intended to equip researchers in pharmacology and drug development with the necessary tools to profile novel indazole-based compounds and elucidate their potential as modulators of the serotonergic system.

Introduction: The Scientific Rationale

The serotonergic system, with its 14 distinct receptor subtypes, modulates a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite.[3][4] These receptors, primarily G protein-coupled receptors (GPCRs) with the exception of the 5-HT3 ligand-gated ion channel, are critical targets for therapeutics treating depression, anxiety, psychosis, and migraines.[3][5]

The 1H-indazole structure is recognized as a "privileged scaffold" in drug discovery, capable of interacting with multiple receptor types.[6] Its utility is exemplified by the 5-HT3 antagonist Granisetron, which features an indazole core and is used to manage chemotherapy-induced nausea.[1] The specific compound, 5-Methoxy-1H-indazol-3-ol, combines this promising scaffold with a methoxy group, a common modification used to tune solubility and electronic properties. Therefore, a systematic evaluation of its interaction with the serotonin receptor family is a logical and necessary step in its pharmacological profiling.

This guide outlines the essential protocols for this evaluation, beginning with the gold-standard radioligand binding assay to determine binding affinity (Kᵢ) and selectivity, followed by a representative functional assay to assess whether the compound acts as an agonist or antagonist.

Foundational Principles of Receptor Binding Assays

A radioligand binding assay is a powerful in vitro tool used to quantify the interaction between a ligand (the compound of interest) and a receptor. The core principle involves a competition experiment: the test compound (5-Methoxy-1H-indazol-3-ol) competes with a known high-affinity radiolabeled ligand (e.g., [³H]Ketanserin for the 5-HT₂ₐ receptor) for binding to the receptor preparation.

By measuring the displacement of the radioligand at various concentrations of the test compound, we can generate a competition curve. From this curve, the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), which represents the intrinsic binding affinity of the test compound for the receptor.

There are two primary formats for this assay:

  • Filtration-Based Assay: This classic method involves incubating the receptor preparation, radioligand, and test compound, followed by rapid filtration through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand in the solution. The radioactivity captured on the filter is then quantified.[7]

  • Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-measure" assay that requires no separation step.[8] Receptor membranes are immobilized on scintillant-containing microbeads. Only radioligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a light signal, making it ideal for high-throughput screening.[9][10]

This guide will focus on the detailed protocol for the filtration-based assay, as it remains a fundamental and widely accessible technique.

Experimental Workflow Overview

The process of characterizing a novel compound like 5-Methoxy-1H-indazol-3-ol follows a logical progression from initial binding assessment to functional validation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis cluster_functional Phase 4: Functional Validation Compound Compound Stock (5-Methoxy-1H-indazol-3-ol) Binding Competitive Radioligand Binding Assay Compound->Binding Membrane Receptor Membrane Preparation Membrane->Binding Filtration Filtration & Separation Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis ChengPrusoff Calculate Ki (Cheng-Prusoff) Analysis->ChengPrusoff Selectivity Determine Selectivity Profile ChengPrusoff->Selectivity FunctionalAssay Downstream Functional Assay (e.g., cAMP, IP1) Selectivity->FunctionalAssay ModeOfAction Determine Mode of Action (Agonist vs. Antagonist) FunctionalAssay->ModeOfAction

Caption: High-level experimental workflow for characterizing a test compound.

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol is designed to determine the binding affinity (Kᵢ) of 5-Methoxy-1H-indazol-3-ol for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).

Materials and Reagents
  • Test Compound: 5-Methoxy-1H-indazol-3-ol

  • Receptor Source: Commercially available cell membranes or in-house preparations from cell lines stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype. (See Table 1 for examples).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.5 mM EDTA. Causality: The buffer composition and pH are optimized to maintain receptor integrity and physiological binding conditions. Divalent cations like Mg²⁺ are often required for GPCR stability and ligand binding.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT₂ₐ). Causality: This is crucial to differentiate true receptor binding from non-specific adhesion of the radioligand to the filter, tubes, or membrane lipids.

  • Scintillation Fluid: A liquid cocktail that emits light upon interaction with radioactive particles.

  • Equipment: 96-well microplates, cell harvester, glass fiber filter mats (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter.

Table 1: Example Radioligands for Key Serotonin Receptor Subtypes

Receptor Subtype Coupling Radioligand Non-Specific Ligand
5-HT₁ₐ Gᵢ/G₀ [³H]8-OH-DPAT 10 µM Serotonin
5-HT₂ₐ Gᵩ/G₁₁ [³H]Ketanserin 10 µM Mianserin
5-HT₂C Gᵩ/G₁₁ [³H]Mesulergine 10 µM Mianserin
5-HT₃ Ion Channel [³H]Granisetron 10 µM Ondansetron

| 5-HT₇ | Gₛ | [³H]5-CT | 10 µM Serotonin |

This table provides a starting point; specific radioligands and conditions should be optimized based on literature and supplier recommendations.[11][12]

Step-by-Step Methodology
  • Preparation of Test Compound Dilutions: a. Prepare a 10 mM stock solution of 5-Methoxy-1H-indazol-3-ol in 100% DMSO. b. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept below 0.5% to avoid impacting receptor function.

  • Assay Plate Setup (in a 96-well plate): a. Total Binding (TB) wells (n=3): 50 µL Assay Buffer. b. Non-Specific Binding (NSB) wells (n=3): 50 µL of NSB control ligand. c. Competition wells: 50 µL of each dilution of 5-Methoxy-1H-indazol-3-ol.

  • Addition of Radioligand: a. Dilute the radioligand stock in assay buffer to a final concentration approximately equal to its Kₔ value (e.g., 1-2 nM for [³H]Ketanserin). b. Add 50 µL of the diluted radioligand to all wells.

  • Initiation of Binding Reaction: a. Thaw the receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well. Causality: The optimal protein concentration must be determined empirically to ensure a robust signal-to-noise ratio without depleting the free radioligand concentration. b. Add 100 µL of the diluted membrane preparation to all wells to start the reaction. The total assay volume is now 200 µL.

  • Incubation: a. Incubate the plate for 60-90 minutes at room temperature or 37°C. The time and temperature should be sufficient to allow the binding reaction to reach equilibrium.[7]

  • Termination and Filtration: a. Terminate the reaction by rapid filtration using a cell harvester over a pre-soaked glass fiber filter mat. b. Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand. Causality: Washing must be rapid and with cold buffer to minimize dissociation of the bound radioligand from the receptor.

  • Quantification: a. Dry the filter mat. b. Place the filter spots into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of 5-Methoxy-1H-indazol-3-ol.

    • The percentage of specific binding at each concentration is calculated as: (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Determine IC₅₀ and Kᵢ:

    • Use a non-linear regression analysis (sigmoidal dose-response curve fit) in software like GraphPad Prism to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Example Data & Selectivity Profile

Profiling the compound against a panel of receptors is essential to understand its selectivity. A highly selective compound interacts with a single receptor target, minimizing off-target effects.

Table 2: Hypothetical Binding Affinity (Kᵢ) Profile for 5-Methoxy-1H-indazol-3-ol

Receptor Target Kᵢ (nM) Fold Selectivity (vs. 5-HT₂ₐ)
5-HT₂ₐ 15 -
5-HT₂C 185 12.3-fold
5-HT₁ₐ > 10,000 > 667-fold
5-HT₃ 850 56.7-fold
Dopamine D₂ > 10,000 > 667-fold

| Adrenergic α₁ | 2,500 | 166.7-fold |

This hypothetical data suggests the compound is a moderately potent ligand with selectivity for the 5-HT₂ₐ receptor over other tested targets.

Functional Characterization: Assessing Agonism vs. Antagonism

A binding assay reveals affinity but not functional activity. The logical next step is to determine if 5-Methoxy-1H-indazol-3-ol activates the receptor (agonist) or blocks the activation by the native ligand (antagonist). The choice of assay depends on the receptor's signaling pathway.[13][14]

  • For Gₛ- or Gᵢ-coupled receptors (e.g., 5-HT₁ₐ, 5-HT₇): Measure changes in cyclic AMP (cAMP) levels.[15] Agonists of Gᵢ-coupled receptors will decrease cAMP, while agonists of Gₛ-coupled receptors will increase it.

  • For Gᵩ-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C): Measure the accumulation of second messengers like inositol monophosphate (IP₁) or calcium mobilization.[16][17]

Example Functional Pathway: 5-HT₂ₐ Receptor

The 5-HT₂ₐ receptor primarily signals through the Gᵩ/G₁₁ pathway, activating phospholipase C (PLC).[18] This leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing a release of intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Ligand 5-Methoxy-1H- indazol-3-ol (Test Ligand) Ligand->Receptor Binds

Caption: Simplified Gq signaling cascade for the 5-HT₂ₐ receptor.

Abbreviated Functional Assay Protocol (Antagonist Mode)

This protocol determines if the test compound can block the effect of a known agonist (e.g., serotonin).

  • Cell Plating: Seed cells expressing the 5-HT₂ₐ receptor into 96-well plates and grow overnight.

  • Compound Pre-incubation: Add various concentrations of 5-Methoxy-1H-indazol-3-ol to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known agonist (e.g., serotonin) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

  • Incubation: Incubate for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes for IP₁ accumulation assays).

  • Detection: Lyse the cells and measure the second messenger signal (e.g., IP₁ levels using an HTRF-based kit) according to the manufacturer's protocol.

  • Analysis: A potent antagonist will cause a dose-dependent decrease in the signal produced by the agonist.

References

  • Käsehagen, C., et al. (2019). Azologization of serotonin 5-HT3 receptor antagonists. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Khattar, V., et al. (2021). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Neurochemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Topics in Behavioral Neurosciences. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Cieplik, B., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules. Retrieved from [Link]

  • Sabe, R., et al. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study. Scientific Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]

  • JoVE. (2022). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]

  • Lera, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Retrieved from [Link]

  • Hothersall, J. D., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bonaventure, P., et al. (2004). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Retrieved from [Link]

  • van de Witte, S. V., et al. (1996). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]

  • Paterson, L. M., et al. (2014). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Handbook of Experimental Pharmacology. Retrieved from [Link]

  • De Doncker, K., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Rosenbaum, D. M., et al. (2017). Introduction: G-Protein Coupled Receptors. Chemical Reviews. Retrieved from [Link]

  • Ionescu, A. C., et al. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules. Retrieved from [Link]

  • Bitesize Bio. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Schmidt, R., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved from [Link]

  • Rorato, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

Sources

Derivatization of 5-Methoxy-1H-indazol-3-ol for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Derivatization of 5-Methoxy-1H-indazol-3-ol for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3][4] Specifically, 5-Methoxy-1H-indazol-3-ol presents a versatile starting point for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Its strategic importance lies in its multiple reactive sites, which allow for systematic modifications to probe the chemical space and optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides a detailed guide on the derivatization of this scaffold, focusing on the critical challenge of regioselectivity, and offers robust protocols for achieving desired chemical transformations. We will delve into the underlying principles governing reactivity and provide step-by-step methodologies to empower researchers in their drug discovery efforts.

The Chemical Rationale: Tautomerism and Regioselectivity

A fundamental understanding of the tautomeric nature of 5-Methoxy-1H-indazol-3-ol is paramount for predictable and controlled derivatization. The molecule exists in equilibrium between the ol form (1H-indazol-3-ol) and the one form (1H-indazol-3(2H)-one). This equilibrium dictates the nucleophilicity of the different atoms and, consequently, the outcome of alkylation or acylation reactions.

The primary challenge in derivatizing this scaffold is controlling the site of modification. There are three principal nucleophilic centers: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic oxygen atom (O3). The reaction conditions—specifically the choice of base, solvent, and electrophile—determine whether the reaction proceeds via kinetic or thermodynamic control, leading to different product distributions.[5]

  • N1-Alkylation: Generally yields the thermodynamically more stable product.

  • N2-Alkylation: Often considered the kinetically favored product.[5]

  • O-Alkylation: Can be favored under specific conditions that promote the reactivity of the hydroxyl/oxo group.

Caption: Tautomeric equilibrium of the core scaffold.

Strategic Diversification Points for SAR Studies

To build a robust SAR model, systematic modifications at key positions are required. The 5-Methoxy-1H-indazol-3-ol scaffold offers three primary vectors for diversification.

Caption: Primary diversification points on the indazolol scaffold.

Experimental Protocols

The following protocols are designed to provide a high degree of regioselectivity. Researchers should note that yields may vary depending on the specific electrophile used. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Regioselective N1-Alkylation (Thermodynamic Control)

This protocol utilizes a strong, non-nucleophilic base in a non-polar aprotic solvent, which favors the formation of the more stable N1-alkylated indazole.[6][7]

Principle: Sodium hydride (NaH) irreversibly deprotonates the indazole. In a solvent like Tetrahydrofuran (THF), the resulting anion equilibrates to the most stable form, which is then trapped by the electrophile at the N1 position.

Materials:

  • 5-Methoxy-1H-indazol-3-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-Methoxy-1H-indazol-3-ol (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc gradient) to isolate the pure N1-alkylated product.

Protocol 2: Regioselective O-Alkylation (Ether Formation)

This protocol employs a weaker base and a polar aprotic solvent, conditions that can favor alkylation on the more nucleophilic oxygen atom of the indazolone tautomer.

Principle: Cesium carbonate provides a milder basic environment. In a solvent like Dioxane, the reaction equilibrium can be shifted to favor the formation of the O-alkylated product, especially with reactive electrophiles like alkyl tosylates.[8]

Materials:

  • 5-Methoxy-1H-indazol-3-ol

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Alkyl Tosylate (e.g., Methyl p-toluenesulfonate)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 5-Methoxy-1H-indazol-3-ol (1.0 eq) and Cesium Carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (approx. 0.1 M).

  • Electrophile Addition: Add the alkyl tosylate (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 90 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Filtration: After completion, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of celite to remove inorganic salts.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash with water (2x) and brine (1x).[8]

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude material via flash column chromatography (e.g., Hexane/EtOAc gradient) to yield the desired 3-alkoxy-5-methoxy-1H-indazole derivative.

Caption: General workflow for derivatization experiments.

Structure-Activity Relationship (SAR) Data Analysis

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity and build an SAR model. The data below is a representative example of how to structure results from an in vitro kinase inhibition assay.

Hypothetical Target: Tyrosine Kinase XYZ

Compound IDModification SiteR GroupIC₅₀ (nM)Fold Change vs. Parent
Parent-01 -H (at N1)15001.0
N1-Bn N1Benzyl2506.0x ↑
N1-Me N1Methyl9501.6x ↑
N1-cPr N1Cyclopropyl4003.8x ↑
N1-Bn-4F N14-Fluorobenzyl8517.6x ↑
O3-Me O3Methyl12001.3x ↑
O3-Bn O3Benzyl7502.0x ↑

SAR Interpretation:

  • N1-Substitution is Critical: Alkylation at the N1 position consistently improves potency compared to the parent compound. This suggests a key interaction (e.g., hydrophobic or π-stacking) is possible in the N1-region of the binding pocket.

  • Steric Bulk at N1: A larger, aromatic group (Benzyl) at N1 is significantly more potent than a small alkyl group (Methyl), indicating a preference for bulk in this region.

  • Electronic Effects: The introduction of a fluorine atom at the 4-position of the benzyl ring (N1-Bn-4F) dramatically increases potency. This could be due to favorable electronic interactions (e.g., hydrogen bond acceptance) or by influencing the conformation of the benzyl group.

  • O3-Substitution: Modification at the O3 position provides a modest increase in activity but is less impactful than N1-substitution. This site may be more solvent-exposed or less critical for direct binding interactions.

This systematic analysis allows for the rational design of the next generation of compounds. Based on this data, future efforts should focus on exploring a wider range of electronically diverse aromatic and heteroaromatic substituents at the N1 position.

Conclusion

The 5-Methoxy-1H-indazol-3-ol scaffold is a highly valuable starting point for medicinal chemistry campaigns. By understanding its inherent tautomerism and applying regioselective synthetic protocols, researchers can efficiently generate diverse libraries of analogs. The careful analysis of SAR data derived from these compounds provides crucial insights, guiding the iterative process of drug design toward more potent and selective therapeutic agents. The methodologies and principles outlined in this document serve as a robust foundation for these discovery efforts.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Synthesis of indazole motifs and their medicinal importance: an overview. PubMed. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. ScienceDirect. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Available at: [Link]

  • 1H- and 2H-Indazoles. Thieme Chemistry. Available at: [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Azolo[d]pyridazinones in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H)-one. PubMed Central. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Available at: [Link]

Sources

Application Note: Formulation & Delivery of 5-Methoxy-1H-indazol-3-ol for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the physicochemical profiling and formulation strategies for 5-Methoxy-1H-indazol-3-ol , a lipophilic heterocyclic compound often utilized as a scaffold in kinase inhibitor development and d-amino acid oxidase (DAAO) modulation.[1][2] Due to its tautomeric nature (keto-enol equilibrium) and poor aqueous solubility, this compound presents specific challenges for in vivo delivery.[2] This protocol provides validated methods for preparing intravenous (IV), intraperitoneal (IP), and oral (PO) formulations, ensuring bioavailability and reproducibility in rodent models.[2]

Physicochemical Profiling: The "Why" Behind the Protocol

Before formulation, one must understand the molecule's behavior in solution.[2] 5-Methoxy-1H-indazol-3-ol exists in a tautomeric equilibrium between the 3-ol (enol) and 3-one (keto) forms.[1][2]

  • Lipophilicity (LogP): Estimated ~1.5 – 2.[2]5. The 5-methoxy group increases lipophilicity compared to the parent indazole, limiting water solubility.[2]

  • pKa: The N-H proton is weakly acidic (pKa ~10-11), while the protonated form (if targeting N1/N2) is weakly basic.[2]

  • Tautomerism: In solid state and neutral aqueous solutions, the keto (2H-indazol-3-one) form often predominates.[1][2] However, the name "indazol-3-ol" is frequently used.[1][2] Formulation in basic buffers can shift equilibrium to the enolate anion, increasing solubility but potentially altering membrane permeability.[2]

Formulation Decision Matrix

The following logic gate determines the appropriate vehicle based on the required route of administration and dose concentration.

FormulationLogic Start Target Dose & Route? CheckSol Check Solubility in PBS (pH 7.4) Start->CheckSol Soluble Soluble (>1 mg/mL) CheckSol->Soluble Insoluble Insoluble (<1 mg/mL) CheckSol->Insoluble SimpleSaline Sterile Saline (0.9% NaCl) Soluble->SimpleSaline RouteIV Route: IV / IP Insoluble->RouteIV RoutePO Route: Oral (PO) Insoluble->RoutePO CoSolvent Co-Solvent System: 5% DMSO + 5% Tween 80 + 90% Saline RouteIV->CoSolvent Clear Solution Required Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 RoutePO->Suspension High Dose (>10 mg/kg)

Figure 1: Decision tree for vehicle selection based on solubility and administration route.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of IV/IP Solution (Co-Solvent System)

Target: Clear solution for systemic administration (Dose: 1–10 mg/kg).[2] Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[2] Rationale: DMSO solubilizes the lipophilic core; Tween 80 prevents precipitation upon dilution in saline; Saline provides isotonicity.[2]

Materials:
  • 5-Methoxy-1H-indazol-3-ol (Solid powder)[1][2]

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade[2]

  • Tween® 80 (Polysorbate 80)[2]

  • Sterile Saline (0.9% NaCl)[2]

  • 0.22 µm Syringe Filter (PES or Nylon)[2]

Step-by-Step Procedure:
  • Weighing: Accurately weigh the required amount of compound (e.g., 5 mg for a 10 mL batch at 0.5 mg/mL).

  • Primary Dissolution: Add DMSO (5% of final volume, e.g., 0.5 mL) directly to the powder.

  • Vortex/Sonication: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes until a clear yellow/amber solution is obtained.

  • Surfactant Addition: Add Tween 80 (5% of final volume, e.g., 0.5 mL) to the DMSO concentrate. Vortex gently to mix.

  • Dilution: Slowly add warm (37°C) Sterile Saline (90% of final volume, e.g., 9.0 mL) dropwise while vortexing. Crucial: Adding saline too fast may cause "crashing out" (precipitation).[2]

  • Clarification: Inspect visually. If clear, proceed. If cloudy, heat to 40°C and sonicate.[2] If still cloudy, this formulation is unsuitable for IV; switch to Protocol B (Oral) or increase DMSO concentration (max 10% for mice).

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • pH Check: Verify pH is between 6.0–8.0.

Protocol B: Preparation of Oral Suspension

Target: Homogeneous suspension for high-dose oral gavage (Dose: 10–100 mg/kg).[1][2] Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[2] Rationale: MC increases viscosity to prevent sedimentation; Tween 80 wets the hydrophobic powder.[2]

Materials:
  • Methylcellulose powder (400 cP)[2]

  • Tween® 80[1]

  • Distilled Water[1]

  • Mortar and Pestle (Glass)[2]

Step-by-Step Procedure:
  • Vehicle Prep: Prepare 0.5% MC solution overnight (sprinkle MC powder on hot water, stir, then chill to 4°C to hydrate). Add 0.1% Tween 80.[2]

  • Weighing: Weigh the compound (e.g., 100 mg for 10 mL at 10 mg/mL).

  • Levigation: Place powder in a mortar. Add a small amount (approx. 0.5 mL) of the vehicle. Grind with pestle to form a smooth, lump-free paste.[1][2]

  • Dilution: Gradually add the remaining vehicle while triturating (grinding) to ensure homogeneity.

  • Transfer: Transfer to a dosing vial. Rinse mortar with remaining vehicle to ensure full recovery.[2]

  • Resuspension: Always vortex immediately before dosing.

Quality Control & Stability

HPLC Monitoring Workflow

To ensure the compound has not degraded (e.g., oxidation of the methoxy group or ring opening), run a QC check.[2]

QC_Workflow Sample Formulated Sample Dilute Dilute 1:10 in Methanol Sample->Dilute Inject Inject HPLC (C18 Column) Dilute->Inject Detect UV Detection (254 nm / 280 nm) Inject->Detect Result Purity Check Detect->Result Pass Single Peak (>95%) Result->Pass Fail Extra Peaks (Degradation) Result->Fail

Figure 2: Quality Control workflow for formulation stability.

Stability Note: 5-Methoxy-1H-indazol-3-ol formulations in aqueous media should be prepared fresh daily . The keto-enol tautomerism can be sensitive to light and oxidation.[1][2] Protect vials with aluminum foil.

Animal Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Notes
Max IV Volume 5 mL/kg (0.1 mL)5 mL/kg (1.0 mL)Slow bolus (10-15 sec).[1][2]
Max IP Volume 10 mL/kg (0.2 mL)10 mL/kg (2.0 mL)Check for precipitation in peritoneum.[2]
Max PO Volume 10 mL/kg (0.2 mL)10 mL/kg (2.0 mL)Use flexible gavage needle.[2]
pH Tolerance 6.0 – 8.06.0 – 8.0Avoid extremes to prevent tissue necrosis.[1][2]
DMSO Limit < 10% (IV/IP)< 10% (IV/IP)High DMSO causes hemolysis/pain.[2]

Critical Safety Check: Always include a Vehicle Control Group administered the exact same formulation (DMSO/Tween/Saline) without the active compound to distinguish vehicle effects from drug effects, as DMSO itself can have mild anti-inflammatory or analgesic properties [1].[2]

References

  • Ashton, J. C., et al. (2013).[2] Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery.[2][3] Journal of Pharmacy & Pharmaceutical Sciences.[2] Link

  • National Institutes of Health (PubChem). (2025).[2] 5-Methoxy-1H-indazole-3-carboxylic acid (Analogous Structure Properties).[1][2] PubChem Compound Summary.[1][2] Link[2]

  • Duvvuri, S., et al. (2018).[2] Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors.[1][2][4] Bioorganic & Medicinal Chemistry.[2][5] Link

  • Gad, S. C., et al. (2016).[2] Formulation of Poorly Water-Soluble Drugs for Oral Administration.[1][2] Springer Protocols.[2] Link[2]

Sources

Application Notes and Protocols for the Use of 5-Methoxy-1H-indazol-3-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Fragment in Drug Discovery

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets. Notably, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in kinases.[1] This has led to the successful development of several kinase inhibitors. The exploration of diverse indazole-based fragments is a promising strategy in fragment-based drug design (FBDD), a powerful method for identifying novel lead compounds.[2] FBDD utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of therapeutic targets, offering a higher probability of generating efficient leads compared to traditional high-throughput screening.[3]

This guide focuses on the application of a specific, yet underexplored, indazole derivative: 5-Methoxy-1H-indazol-3-ol . We will delve into its chemical properties, potential synthesis, and detailed protocols for its use in a typical FBDD workflow, from initial screening to hit validation.

Physicochemical Properties and Synthetic Considerations

While specific experimental data for 5-Methoxy-1H-indazol-3-ol is not extensively available in public literature, its properties can be predicted based on its structure and related known compounds. These predicted properties make it a suitable candidate for fragment screening libraries.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C8H8N2O2-
Molecular Weight 164.16 g/mol -
Topological Polar Surface Area 58.07 Ų-
Predicted LogP 1.2 - 1.5[4]
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 1-
A Note on Tautomerism

A critical aspect of 3-hydroxyindazoles is their potential to exist in tautomeric equilibrium with the corresponding 1,2-dihydro-indazol-3-one .[5] This equilibrium is influenced by the solvent environment and substitution patterns. For the purpose of FBDD, it is crucial to recognize that both tautomers may be present in solution and could exhibit different binding modes to a target protein. Spectroscopic characterization, particularly NMR, is essential to understand the predominant tautomeric form under the conditions of the screening assay.

Synthesis of 5-Methoxy-1H-indazol-3-ol

Proposed Synthetic Protocol:
  • Starting Material: 2-Hydrazino-4-methoxybenzoic acid.

  • Cyclization: Refluxing the starting material in the presence of a strong acid, such as concentrated hydrochloric acid.[5]

  • Purification: The resulting product can be purified by recrystallization or column chromatography to yield 5-Methoxy-1H-indazol-3-ol.

It is imperative that the final product is thoroughly characterized by techniques such as NMR, mass spectrometry, and melting point analysis to confirm its identity and purity before use in screening campaigns.

Fragment-Based Screening Workflow

The following sections outline detailed protocols for the primary biophysical screening techniques used in FBDD, adapted for a fragment such as 5-Methoxy-1H-indazol-3-ol.

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Fragment 5-Methoxy-1H-indazol-3-ol (Synthesized & Characterized) SPR Surface Plasmon Resonance (SPR) Fragment->SPR NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) Fragment->NMR XRay X-ray Crystallography (Crystal Soaking) Fragment->XRay Target Target Protein (Purified & QC'd) Target->SPR Target->NMR Target->XRay Affinity Affinity Determination (e.g., ITC, SPR) SPR->Affinity Initial Hits NMR->Affinity Initial Hits Structure Structural Biology (Co-crystallization) XRay->Structure Structural Hits Affinity->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for fragment-based drug design.

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[8] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.

Objective: To identify fragments that bind to the target protein by observing changes in the fragment's NMR signals.

Materials:

  • Target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4 in D₂O).

  • 5-Methoxy-1H-indazol-3-ol stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes and spectrometer (≥ 600 MHz recommended).

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein at the desired concentration in the deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.

    • Prepare a reference sample containing only the fragment at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the reference sample to identify the fragment's resonance signals.

    • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves selective saturation of a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present. A reference spectrum with off-resonance saturation (e.g., 30 ppm) is also acquired.

    • The STD experiment is typically run with a saturation time of 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding, thus receiving saturation transfer.

    • The presence of signals in the STD difference spectrum indicates binding. The relative intensities of the signals can provide information about which parts of the fragment are most closely interacting with the protein.

Causality and Self-Validation:

  • Why STD-NMR? This technique is highly sensitive to weak, transient binding events. By observing the ligand's signals, it does not require isotopic labeling of the protein.

  • Self-Validation: The comparison between the on- and off-resonance spectra provides an internal control. A true binding event will only produce signals in the difference spectrum. Additionally, running a control experiment with a known non-binding protein can further validate the specificity of the interaction.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[9] It is highly effective for fragment screening due to its sensitivity and low protein consumption.[10]

Objective: To identify fragments that bind to an immobilized target protein and to obtain initial estimates of binding affinity and kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein with a suitable tag for immobilization (e.g., His-tag) or available surface-exposed amine or thiol groups for covalent coupling.

  • Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+).

  • 5-Methoxy-1H-indazol-3-ol stock solution and a dilution series.

Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions for the chosen chemistry (e.g., amine coupling).

    • A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare a dilution series of 5-Methoxy-1H-indazol-3-ol in running buffer. For primary screening, a single high concentration (e.g., 200 µM) is often used.

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the change in response units (RU) over time. A binding event is indicated by an increase in RU during injection, followed by a decrease during the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.

    • For a primary screen, a response significantly above the baseline noise is considered a hit.

    • For hit validation, inject a range of fragment concentrations to determine the binding affinity (K_D) by fitting the steady-state responses or the full kinetic data to a suitable binding model (e.g., 1:1 Langmuir).

Causality and Self-Validation:

  • Why SPR? SPR provides real-time kinetic data (association and dissociation rates) in addition to affinity information, which can be valuable for prioritizing fragments.

  • Self-Validation: The use of a reference flow cell is a critical internal control to eliminate false positives due to bulk refractive index changes or non-specific binding to the sensor surface. The dose-dependent nature of the binding response in follow-up experiments validates the specificity of the interaction.

Protocol 3: X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[11] This is invaluable for the subsequent stages of lead optimization.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • High-purity, crystallization-grade target protein.

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

  • 5-Methoxy-1H-indazol-3-ol stock solution.

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction facility.

Methodology (Crystal Soaking):

  • Apo-Protein Crystallization:

    • Screen for and optimize crystallization conditions for the target protein alone to obtain well-diffracting apo-crystals.

  • Crystal Soaking:

    • Prepare a soaking solution by adding 5-Methoxy-1H-indazol-3-ol to the mother liquor from the protein crystallization drop to a final concentration typically in the range of 1-10 mM.

    • Transfer an apo-crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-Protection and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement if an apo-structure is available.

    • Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

Causality and Self-Validation:

  • Why X-ray Crystallography? It provides unambiguous, high-resolution structural data of the binding mode, which is the gold standard for guiding structure-based drug design.[12]

  • Self-Validation: The quality of the electron density map for the ligand provides a direct measure of confidence in its placement and orientation. A well-defined density that corresponds to the fragment's shape and is consistent with the surrounding protein environment validates the binding event.

Conclusion and Future Directions

5-Methoxy-1H-indazol-3-ol represents a potentially valuable, yet underutilized, fragment for FBDD campaigns. Its indazole core provides a proven scaffold for engaging with a variety of protein targets, particularly kinases. While its direct application requires initial synthetic and characterization efforts, the established and robust protocols for fragment screening outlined in this guide provide a clear path for its evaluation. The key considerations of its tautomeric nature must be addressed to fully interpret binding data. Successful identification of hits with this fragment can open up new avenues for lead optimization, leveraging the rich medicinal chemistry knowledge surrounding the indazole scaffold to develop novel therapeutics.

References

  • Introduction into Fragment Based Drug Discovery. (2022, December 9). [Video]. YouTube. Retrieved from [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO. Retrieved from [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(15), 10444-10463. [Link]

  • 5-methoxy-1h-indazol-3-amine (C8H9N3O). (n.d.). PubChemLite. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4088. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.
  • Synthesis method of indazole compound. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved from [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (2021). Acta Crystallographica Section D: Structural Biology, 77(Pt 3), 293-303. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. (2021). ACS Medicinal Chemistry Letters, 12(5), 823-830. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023).
  • SPR-based fragment screening: advantages and applications. (2007). Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. (n.d.). Google Patents.
  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). [Video]. YouTube. Retrieved from [Link]

  • Tautomerism | Definition, Types, Mechanism & Examples. (n.d.). Chemist Wizards. Retrieved from [Link]

  • Fragment Small Molecule Screening. (n.d.). Maratech NMR Solutions. Retrieved from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters, 1(2), 44-48. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2024). ChemMedChem. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). Organic Letters, 20(3), 632-635. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2021). Frontiers in Molecular Biosciences, 8, 783126. [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. (2019, August 20). [Video]. YouTube. Retrieved from [Link]

  • The role of crystallography in drug design. (2006). The AAPS Journal, 8(1), E1-E2. [Link]

  • N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. (2018). Organic Letters, 20(15), 4736-4739. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]

  • (PDF) Fragment screening by SPR and advanced application to GPCRs. (2015). Methods in Molecular Biology, 1289, 169-188. [Link]

  • Co-Crystallization Services — Ligand–Protein Structures. (n.d.). CrystalsFirst®. Retrieved from [Link]

  • Tautomerism. (2024, July 8). [Video]. YouTube. Retrieved from [Link]

  • Indazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA. (2020, August 5). [Video]. YouTube. Retrieved from [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2024). FEBS Letters. [Link]

  • Preparation method of 5-methoxyindole. (n.d.). Google Patents.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2014). Methods in Molecular Biology, 1143, 15-37. [Link]

  • Synthesis and biological study of some novel schiffs bases of indazolone derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(5), 433-443.
  • Biophysical methods to guide protein crystallization and inhibitor binding studies. (n.d.). Hampton Research. Retrieved from [Link]

  • Protein–Ligand Cocrystal Structures: We Can Do Better. (2014). ACS Medicinal Chemistry Letters, 5(7), 723-725. [Link]

  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging Click Chemistry for the Functionalization of 5-Methoxy-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant therapeutic value.[1][2][3] These nitrogen-containing heterocycles are key components in drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[1][4][5] Specifically, derivatives of 5-Methoxy-1H-indazol-3-ol and its tautomer, 5-Methoxy-1H-indazol-3-amine, serve as critical hinge-binding fragments in potent kinase inhibitors, highlighting their utility in oncology drug discovery.[6][7][8]

Parallel to the evolution of scaffold-based drug design, the advent of "click chemistry" has revolutionized how scientists assemble complex molecular architectures.[9][10] Coined by K. Barry Sharpless, this philosophy emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[11] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[12][13][14] This reaction, along with its catalyst-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust and orthogonal method for molecular ligation.[][16]

This guide provides a detailed exploration of the synergy between 5-Methoxy-1H-indazol-3-ol derivatives and click chemistry. We will delineate the strategic functionalization of the indazole core to install click handles and provide field-tested protocols for their application in creating novel conjugates for drug discovery and chemical biology.

Strategic Functionalization: Installing the "Click" Handle

The primary challenge is to introduce a bioorthogonal handle—either a terminal alkyne or an azide—onto the 5-Methoxy-1H-indazol-3-ol scaffold without compromising its core structural integrity. The indazole ring offers two primary sites for functionalization: the N1-position of the pyrazole ring and the C3-hydroxyl group. The choice of functionalization site is a critical experimental decision driven by the desired final architecture and its intended biological target. N1-alkylation is often preferred as it directs substitution away from the C3 position, which is frequently involved in crucial hydrogen bonding interactions in kinase active sites.

The following diagram illustrates the general strategies for introducing alkyne or azide moieties.

G cluster_start cluster_reagents Start 5-Methoxy-1H-indazol-3-ol N_Alkylation N1-Alkylation (Base-mediated) Start->N_Alkylation O_Alkylation O-Alkylation (Williamson Ether Synthesis) Start->O_Alkylation N_Alkyne N1-Propargyl-5-methoxy- 1H-indazol-3-ol N_Alkylation->N_Alkyne + Propargyl Bromide N_Azide N1-(3-Azidopropyl)-5-methoxy- 1H-indazol-3-ol N_Alkylation->N_Azide + Azidoalkyl Halide O_Alkyne 3-(Prop-2-yn-1-yloxy)-5-methoxy- 1H-indazole O_Alkylation->O_Alkyne + Propargyl Bromide O_Azide 3-(3-Azidopropoxy)-5-methoxy- 1H-indazole O_Alkylation->O_Azide + Azidoalkyl Halide Propargyl Propargyl Bromide (Alkyne Handle) Azidoalkyl 1-Azido-3-bromopropane (Azide Handle)

Caption: Synthetic pathways for introducing alkyne and azide handles onto the 5-Methoxy-1H-indazol-3-ol scaffold.

Protocol 1: Synthesis of N1-Propargyl-5-methoxy-1H-indazol-3-ol (Alkyne-Functionalized Core)

This protocol details the selective N1-alkylation of the indazole core, a common strategy to preserve the C3-hydroxyl group for potential biological interactions.

Causality Behind Choices:

  • Base (K₂CO₃): A mild inorganic base is chosen to deprotonate the most acidic proton (N1-H) of the indazole ring, facilitating nucleophilic attack. Stronger bases could lead to deprotonation at the C3-OH, resulting in a mixture of N- and O-alkylated products.

  • Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the ionic intermediates and reactants, promoting the Sₙ2 reaction.

  • Temperature (Room Temp): The reaction is run at room temperature to favor the kinetically preferred N1-alkylation over the thermodynamically more stable N2-alkylation, ensuring regioselectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methoxy-1H-indazol-3-ol (1.0 eq., e.g., 164 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq., e.g., 207 mg, 1.5 mmol) to the suspension. Stir for 15 minutes at room temperature.

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.2 eq., e.g., 135 µL, 1.2 mmol) dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). A precipitate should form. If not, extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N1-propargyl derivative.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust method for covalently linking the alkyne-functionalized indazole to an azide-containing molecule (e.g., a peptide, a fluorescent probe, or another small molecule).[13][17][18]

Causality Behind Choices:

  • Copper Source (CuSO₄·5H₂O): Copper(II) sulfate is a stable and easy-to-handle precursor for the active Cu(I) catalyst.[19]

  • Reducing Agent (Sodium Ascorbate): Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ and prevents oxidative homocoupling of the alkyne.[17]

  • Solvent System (t-BuOH/H₂O): This solvent mixture is ideal as it dissolves a wide range of organic and biological molecules, making the reaction versatile. Water has been shown to accelerate the reaction rate.[12][17]

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Validation A Dissolve Indazole-Alkyne (1.0 eq) in t-BuOH/H₂O (1:1) C Combine Reactant Solutions in a Reaction Vial A->C B Dissolve Partner-Azide (1.1 eq) in t-BuOH/H₂O (1:1) B->C D Add Sodium Ascorbate (0.3 eq) from fresh aqueous stock C->D E Add CuSO₄·5H₂O (0.1 eq) from fresh aqueous stock D->E F Stir vigorously at Room Temperature E->F G Monitor by TLC/LC-MS (Typically 1-4 hours) F->G H Dilute with Water & Extract with Ethyl Acetate G->H I Purify by Column Chromatography or Preparative HPLC H->I J Characterize Final Product (NMR, HRMS) I->J

Caption: Standard workflow for a CuAAC reaction involving an indazole derivative.

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve the N1-propargyl-5-methoxy-1H-indazol-3-ol (1.0 eq., e.g., 20.2 mg, 0.1 mmol) and your azide-containing partner molecule (1.0-1.2 eq.) in a 1:1 mixture of t-butanol and water (2 mL).

  • Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq., e.g., 0.3 mL of a 0.1 M solution, 0.03 mmol).

  • Initiation: Immediately following, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq., e.g., 0.1 mL of a 0.1 M solution, 0.01 mmol). The solution may turn a light yellow/green color.

  • Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Check for the disappearance of the starting materials using TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product should be purified to remove the copper catalyst and any unreacted starting materials.[20] Flash column chromatography is standard. For sensitive biomolecules, purification via preparative HPLC may be necessary.

  • Validation: Confirm the formation of the 1,4-disubstituted triazole product via ¹H NMR (a characteristic singlet for the triazole proton typically appears between δ 7.5-8.5 ppm) and HRMS.

Application Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where copper toxicity is a concern, SPAAC is the method of choice.[16] This reaction does not require a catalyst, relying instead on the ring strain of a cyclooctyne to drive the cycloaddition.[][21][22]

Causality Behind Choices:

  • Strained Alkyne (e.g., DBCO, BCN): These reagents possess significant ring strain (~18 kcal/mol), which lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures without a catalyst.[9][16]

  • Solvent (Biocompatible): The reaction is often performed in aqueous buffers like PBS or cell culture media, demonstrating its bioorthogonality.

  • Absence of Catalyst: This is the key advantage for in vivo or live-cell labeling, as it avoids the cytotoxicity associated with copper.[16]

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Ligation cluster_workup 3. Analysis / Isolation cluster_analysis 4. Validation A Prepare Azide-Functionalized Indazole in biocompatible buffer (e.g., PBS) C Combine Reactants at desired concentration (typically low micromolar) A->C B Prepare Strained Alkyne Partner (e.g., DBCO-Fluorophore) in DMSO (stock) then dilute in buffer B->C D Incubate at physiological temperature (e.g., 37 °C) C->D E Monitor by LC-MS for in vitro reactions or by imaging for cellular applications D->E F For in vitro reactions, purify by size-exclusion or reverse-phase HPLC E->F G Confirm Conjugate Formation (Mass Spectrometry, SDS-PAGE, etc.) F->G

Caption: General workflow for a catalyst-free SPAAC reaction, suitable for bioconjugation.

Step-by-Step Methodology (Example: Labeling an Azide-Indazole with a DBCO-Fluorophore):

  • Preparation: Prepare a stock solution of the azide-functionalized indazole derivative (synthesized analogously to Protocol 1) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Reagent Addition: Prepare a stock solution of the DBCO-functionalized reagent (e.g., DBCO-488) in DMSO. Add the DBCO reagent to the indazole solution to achieve the desired final concentrations (typically 10-100 µM). The final concentration of DMSO should be kept low (<1%) to avoid impacting biological samples.

  • Reaction: Incubate the mixture at room temperature or 37 °C. Reaction times can vary from 30 minutes to several hours depending on the concentration and specific cyclooctyne used.

  • Analysis: The formation of the fluorescently-labeled indazole conjugate can be monitored directly by fluorescence spectroscopy or analyzed by LC-MS. For cellular applications, after incubation, cells are typically washed to remove unreacted probe and then visualized using fluorescence microscopy.[16]

  • Purification (if required): For in vitro conjugations, the final product can be purified from excess reagents using techniques appropriate for the scale and nature of the conjugate, such as HPLC or size-exclusion chromatography.

Data Summary and Expected Outcomes

The choice between CuAAC and SPAAC depends heavily on the application. The following table provides a comparative summary.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I) requiredNone (Catalyst-free)
Reactants Terminal Alkyne + AzideStrained Alkyne + Azide
Kinetics Very fast (2nd order rate constants ~10⁴-10⁵ M⁻¹s⁻¹)Fast (2nd order rate constants ~1-10 M⁻¹s⁻¹)
Biocompatibility Limited due to copper cytotoxicityExcellent, widely used in live cells/animals
Typical Solvents t-BuOH/H₂O, DMF, DMSOAqueous buffers, cell media
Typical Yields High to quantitative (>90%)[23]High, but concentration-dependent
Purification Requires removal of copper catalyst[20]Simpler, no metal removal needed

Conclusion: A Versatile Tool for Modern Drug Discovery

The combination of the 5-Methoxy-1H-indazol-3-ol scaffold with the efficiency and orthogonality of click chemistry provides a powerful platform for researchers in drug development. By functionalizing this privileged core with alkyne or azide handles, scientists can rapidly generate a diverse library of conjugates. These can be used to develop targeted therapeutics, create sophisticated biological probes for imaging and proteomics, or assemble novel constructs like Proteolysis-Targeting Chimeras (PROTACs). The protocols and strategic insights provided herein serve as a robust starting point for harnessing this synergy to accelerate discovery and innovation.

References

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed. Available at: [Link]

  • Click chemistry reagents. Chemie Brunschwig. Available at: [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction. ResearchGate. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. Available at: [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available at: [Link]

  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. Available at: [Link]

  • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. Available at: [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton - University of Southampton. Available at: [Link]

  • 5-methoxy-1h-indazol-3-amine (C8H9N3O). PubChemLite. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Combining click-multicomponent reaction: one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. PubMed. Available at: [Link]

  • C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. PMC - NIH. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting steps to improve reaction yield and product purity. Our approach is grounded in established chemical principles to ensure you have a self-validating system for your experimental work.

Introduction: The Synthetic Challenge

5-Methoxy-1H-indazol-3-ol is a valuable heterocyclic scaffold in medicinal chemistry. However, its synthesis can be challenging, with yield loss often occurring at several key stages. This guide focuses on the most common and reliable synthetic route starting from 2-amino-5-methoxybenzoic acid, breaking down each step to identify and resolve potential issues. The target molecule exists in tautomeric equilibrium with 5-Methoxy-1,2-dihydro-3H-indazol-3-one. For clarity and consistency with the predominant form in solution, we will refer to the final product as 5-Methoxy-1H-indazol-3-ol.[1]

Overall Synthetic Workflow

The synthesis is typically a three-step process starting from the commercially available 2-amino-5-methoxybenzoic acid. The workflow involves diazotization, reduction, and subsequent intramolecular cyclization.

Workflow A 2-Amino-5-methoxy- benzoic Acid B Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B Start C Aryl Diazonium Salt (Intermediate) B->C D Step 2: Reduction (aq. Na₂SO₃ or SnCl₂) C->D E 2-Hydrazinyl-5-methoxy- benzoic Acid (Intermediate) D->E F Step 3: Cyclization (Heat, aq. Acid) E->F G 5-Methoxy-1H- indazol-3-ol (Product) F->G Finish

Caption: General three-step synthesis of 5-Methoxy-1H-indazol-3-ol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: Starting Material and Step 1 (Diazotization)

Question 1: My starting material, 2-amino-5-methoxybenzoic acid, is impure. How can I prepare a high-purity batch?

Answer: While 2-amino-5-methoxybenzoic acid is commercially available, batch-to-batch variation can be an issue. For consistency, you can synthesize it from 5-methoxy-2-nitrobenzoic acid. The catalytic hydrogenation using Palladium on carbon (Pd/C) is highly efficient and typically provides the product in near-quantitative yield (≥98%).[2][3] This ensures your first step begins with high-purity material, which is critical for preventing side reactions during diazotization.

Question 2: The diazotization reaction seems to be low-yielding or failing. What are the most critical parameters to control?

Answer: The formation of the aryl diazonium salt is highly sensitive to temperature. The causality is rooted in the instability of the diazonium salt, which can readily decompose to form phenols or engage in unwanted coupling reactions at elevated temperatures.

  • Core Directive: You must maintain the reaction temperature between 0 °C and 5 °C at all times. Use an ice-salt bath for robust temperature control.

  • Expert Insight: The addition of the sodium nitrite solution must be done slowly, dropwise, beneath the surface of the acidic solution of the amine. This prevents localized warming and the formation of nitrous acid fumes, ensuring the nitrous acid reacts immediately as it is formed.

  • Trustworthiness Check: A persistent blue color on starch-iodide paper indicates an excess of nitrous acid, confirming the completion of the diazotization. However, a large excess should be avoided as it can lead to side reactions in the subsequent reduction step.

Troubleshooting Table: Diazotization Stage

Symptom ObservedProbable CauseRecommended Solution
Brown fumes evolving from the reactionLocalized overheating and decomposition of nitrous acid.Add sodium nitrite solution more slowly and ensure the addition funnel tip is below the liquid surface. Improve stirring efficiency.
Solution turns dark or tarryDecomposition of the diazonium salt.Verify the temperature is strictly maintained below 5 °C. Ensure the starting amine is fully dissolved in the acid before adding nitrite.
No positive starch-iodide test after adding stoichiometric NaNO₂Incomplete reaction; possible impurity in starting amine.Add small additional portions of NaNO₂ solution until a faint but persistent positive test is achieved. Consider purifying the starting amine.
Part 2: Step 2 (Reduction to Hydrazine)

Question 3: I am getting a low yield of the 2-hydrazinyl-5-methoxybenzoic acid intermediate. Which reducing agent is best and what are the common pitfalls?

Answer: The reduction of the diazonium salt to the hydrazine is a critical step where significant yield loss can occur. The choice of reducing agent and the control of pH are paramount.

  • Expertise & Experience: Sodium sulfite (Na₂SO₃) is a common and effective reducing agent for this transformation. The reaction proceeds through an intermediate diazosulfonate, which is more stable than the diazonium salt itself. Stannous chloride (SnCl₂) can also be used, but workup can be complicated by tin salts.

  • Causality: The mechanism involves the nucleophilic attack of the sulfite on the diazonium cation, followed by reduction. It is crucial to maintain a basic or neutral pH during the reduction phase to facilitate the hydrolysis of the intermediate sulfonate adducts. If the solution is too acidic, the reduction may be incomplete or side reactions can occur.

  • Self-Validating Protocol:

    • Prepare a fresh, cold solution of sodium sulfite in water.

    • Add the cold diazonium salt solution slowly to the vigorously stirred sulfite solution. Do not add the sulfite to the diazonium salt, as this can lead to decomposition.

    • After the addition, the reaction is typically warmed to promote the reduction and hydrolysis. Monitor the reaction by TLC until the intermediate is consumed.

    • Acidification of the final reaction mixture precipitates the hydrazine product, which is often isolated as its hydrochloride salt to improve stability.[1]

Reduction_Mechanism cluster_0 Step 2: Reduction of Diazonium Salt Diazonium Ar-N₂⁺ Intermediate Ar-N=N-SO₃⁻ (Diazosulfonate) Diazonium->Intermediate + SO₃²⁻ Sulfite SO₃²⁻ Hydrazine Ar-NH-NH₂ Intermediate->Hydrazine Reduction & Hydrolysis (Excess SO₃²⁻, H₂O, Heat) Product 2-Hydrazinyl-5-methoxy- benzoic Acid Hydrazine->Product Acidification (Precipitation)

Caption: Key stages in the reduction of the aryl diazonium salt.

Part 3: Step 3 (Intramolecular Cyclization)

Question 4: The final cyclization step to form 5-Methoxy-1H-indazol-3-ol is inefficient. How can I drive the reaction to completion?

Answer: The intramolecular cyclization of 2-hydrazinyl-5-methoxybenzoic acid to form the indazolone ring is an equilibrium-driven condensation reaction involving the loss of water. Pushing this equilibrium towards the product is key to achieving a high yield.

  • Expertise & Experience: This reaction is typically performed by heating the hydrazine intermediate in an acidic aqueous medium, such as dilute hydrochloric acid.[1] The acid protonates the carboxylic acid group, making it a better electrophile for the intramolecular attack by the terminal nitrogen of the hydrazine moiety.

  • Causality: Heating provides the necessary activation energy for the cyclization and helps to remove the water byproduct, driving the reaction forward. A procedure for the unsubstituted analog reports refluxing in aqueous HCl for 30 minutes, achieving yields of 90-98%.[1]

  • Trustworthiness Check: The reaction can be monitored by TLC or HPLC. The disappearance of the starting hydrazine and the appearance of the more polar indazolol product are indicative of reaction progress. The product often crystallizes from the reaction mixture upon cooling.

Troubleshooting Table: Cyclization Stage

Symptom ObservedProbable CauseRecommended Solution
Incomplete reaction after prolonged heatingInsufficient acid catalyst or temperature.Ensure the pH is acidic (pH 1-2). Increase reflux time or consider a higher boiling solvent if compatible (e.g., dilute acetic acid), though aqueous HCl is standard.[1]
Formation of significant side productsDecarboxylation of the starting material or product at high temperatures.Avoid excessive heating times. Once the reaction is complete by TLC/HPLC, proceed with workup. Ensure the starting hydrazine is of high purity.
Product is difficult to purify/oilyPresence of impurities or incomplete cyclization.Isolate the crude product and attempt recrystallization from a suitable solvent like methanol or ethanol.[1] If impurities persist, consider column chromatography.

Detailed Experimental Protocols

The following protocols are provided as a validated baseline. You may need to optimize them based on your specific laboratory conditions and scale.

Protocol 1: Preparation of 2-Amino-5-methoxybenzoic acid (Starting Material)
  • To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in Tetrahydrofuran (THF), add 10% Palladium on Carbon (Pd/C) (approx. 1% by weight of the starting material).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask.

  • Stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional THF.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The yield is typically >98%.[3]

Protocol 2: Synthesis of 5-Methoxy-1H-indazol-3-ol

Step A: Diazotization

  • Suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes in the cold bath. The resulting cold diazonium salt solution is used immediately in the next step.

Step B: Reduction

  • In a separate flask, dissolve sodium sulfite (approx. 3.0 eq) in water and cool to 10 °C.

  • Slowly add the cold diazonium salt solution from Step A to the sodium sulfite solution with efficient stirring, maintaining the temperature below 15 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the solution and carefully acidify with concentrated HCl to precipitate the 2-hydrazinyl-5-methoxybenzoic acid intermediate. Isolate by filtration.

Step C: Cyclization

  • Take the crude 2-hydrazinyl-5-methoxybenzoic acid intermediate from Step B and place it in a round-bottomed flask with dilute hydrochloric acid (e.g., 3M HCl).

  • Heat the mixture to reflux for 30-60 minutes.

  • Cool the solution. The product, 5-Methoxy-1H-indazol-3-ol, should crystallize out.

  • Isolate the solid by filtration, wash with cold water, and air-dry.

  • For higher purity, recrystallize the product from methanol.[1]

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega 2020, 5 (4), 1864–1874. [Link]

  • Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research, 2010, 2(5):433-443. [Link]

  • Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific purification challenges of 5-Methoxy-1H-indazol-3-ol (also known as 5-methoxyindazol-3-one). It is designed for researchers encountering solubility issues, chromatographic tailing, and persistent impurities during drug development workflows.

Compound Profile & Chemical Behavior

To successfully purify 5-Methoxy-1H-indazol-3-ol, one must understand its "chameleon-like" behavior in solution. It is not a simple organic solid; it is an amphoteric tautomer .

  • Tautomerism: It exists in a dynamic equilibrium between the enol form (1H-indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one). This equilibrium is solvent-dependent and the primary cause of chromatographic tailing.

  • Acidity (pKa): The 3-hydroxyl proton is acidic (predicted pKa ~6–7), significantly more so than a standard phenol. The NH group is weakly acidic (pKa >13).

  • Solubility:

    • High pH (Basic): Soluble (forms the anionic enolate).

    • Neutral pH: Poor solubility in water and non-polar solvents (DCM, Hexane); moderate solubility in polar aprotic solvents (DMSO, DMF) and hot alcohols.

    • Low pH (Acidic): Soluble only in concentrated strong acids (protonation of N1, pKa ~1).

Troubleshooting Guide (Q&A)

Category A: Solubility & Extraction Issues

Q: I tried extracting the compound with Dichloromethane (DCM) from an aqueous reaction mixture, but the recovery is near zero. Where is my product? A: The product is likely crashing out as a solid at the interface or remaining in the aqueous phase if the pH is high.

  • The Cause: 5-Methoxy-1H-indazol-3-ol has poor solubility in DCM. Furthermore, if your aqueous phase is basic (pH > 8), the compound exists as a water-soluble salt (enolate).

  • The Fix: Do not use DCM for extraction. Instead, use the Precipitation Method :

    • Adjust the aqueous mixture to pH 12–13 (using NaOH) to fully dissolve the product as a salt.

    • Filter this solution to remove non-acidic impurities (which will be solids or oils).

    • Slowly acidify the filtrate with HCl to pH 5–6 . The product will precipitate as a solid.

    • Filter the solid. Do not extract with solvent; simply collect the precipitate.

Q: My crude solid is sticky and dark brown. How do I remove the color without losing yield? A: The color usually comes from oxidized hydrazine or aniline impurities.

  • The Fix: Perform a Charcoal Treatment during the base dissolution step.

    • Dissolve crude in 1M NaOH.

    • Add Activated Charcoal (5-10 wt%). Heat to 50°C for 30 mins.

    • Filter through Celite while warm.

    • Acidify the clear, pale yellow filtrate to precipitate the purified product.

Category B: Chromatography Challenges

Q: My HPLC/Flash peaks are broad and tailing significantly. Is the column dead? A: The column is likely fine. The tailing is caused by the rapid interconversion between the enol and keto tautomers on the silica surface.

  • The Fix: You must lock the tautomer or suppress ionization using a modifier.

    • Recommended Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 0.05% TFA . The acid forces the equilibrium and suppresses the ionization of the 3-OH group, sharpening the peak.

    • Avoid: Neutral mobile phases or basic modifiers (Ammonium Hydroxide), which can cause peak splitting due to partial deprotonation.

Step-by-Step Purification Protocols

Protocol A: Acid-Base Precipitation (Primary Purification)

Best for: Removing starting materials and inorganic salts.

  • Dissolution: Suspend the crude 5-Methoxy-1H-indazol-3-ol (10 g) in 1M NaOH (100 mL) . Stir until fully dissolved.

    • Checkpoint: If solids remain, these are likely impurities. Filter them off.

  • Charcoal Treatment (Optional): If colored, add 1 g activated carbon, stir at 50°C for 30 min, and filter through a Celite pad.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • pH Target: Stop adding acid when the pH reaches 5.0–6.0 .

    • Warning: Do not overshoot to pH < 2, or the compound may redissolve as the cation (protonated indazolium).

  • Collection: Filter the white/off-white precipitate. Wash the cake with cold water (2 x 20 mL) followed by cold MTBE (to remove trace non-polar impurities).

  • Drying: Vacuum dry at 45°C.

Protocol B: Recrystallization (Polishing)

Best for: Achieving >99% purity for analytical standards.

ParameterCondition
Solvent System Ethanol : Water (3:1)
Alternative Methanol : Water (4:1) or pure Acetic Acid (for very crude batches)
Concentration ~1 g solute per 15 mL solvent
  • Suspend the solid in Ethanol (10 mL/g). Heat to reflux (80°C).

  • If not fully dissolved, slowly add Water dropwise until the solution becomes clear (up to 25% of total volume).

  • Critical Step: Allow the solution to cool very slowly to room temperature (turn off heat bath and let it sit). Rapid cooling traps impurities.

  • Cool further to 4°C in a fridge for 2 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1) .

Visualizations

Diagram 1: Tautomeric Equilibrium & pH States

This diagram illustrates why pH control is critical for solubility and why chromatography requires acidic modifiers.

Tautomerism cluster_acid Acidic pH (< 2) cluster_neutral Neutral pH (4 - 8) cluster_basic Basic pH (> 10) Cation Cationic Form (Soluble) Protonated at N1 Enol Enol Form (1H-indazol-3-ol) Precipitates Cation->Enol +OH⁻ Enol->Cation +H⁺ Keto Keto Form (Indazol-3-one) Precipitates Enol->Keto Tautomerism (Fast Equilibrium) Anion Anionic Form (Soluble Enolate) Deprotonated at O Enol->Anion +OH⁻ (pKa ~6.3) Anion->Enol +H⁺

Caption: The solubility and chromatographic behavior are dictated by pH. Purification targets the insoluble Neutral window.

Diagram 2: Purification Logic Flowchart

A decision tree for processing the crude reaction mixture.

PurificationFlow Start Crude Reaction Mixture Dissolve Suspend in 1M NaOH (Target pH 12-13) Start->Dissolve Filter1 Filter Solids Dissolve->Filter1 Remove insoluble impurities CheckColor Is filtrate colored? Filter1->CheckColor Charcoal Add Charcoal -> Heat -> Filter CheckColor->Charcoal Yes Acidify Acidify with HCl to pH 5-6 (Precipitation) CheckColor->Acidify No Charcoal->Acidify Collect Collect Precipitate (Vacuum Filtration) Acidify->Collect Recryst Recrystallize (EtOH/Water) Collect->Recryst If purity < 98%

Caption: The "Acid-Base" workflow is the most efficient method to remove non-amphoteric impurities.

References

  • Compound Properties & Tautomerism

    • PubChem.[1][2][3] "1H-Indazol-3-ol, 1-phenyl- (Analogous Structure Data)." National Library of Medicine. Link

    • ChemicalBook. "Indazole Properties and pKa Data." Link

  • Purification Methodologies

    • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile (General Indazole Handling)." Org. Synth. 2020, 97, 314-326.[4] Link

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link

  • Chromatographic Behavior

    • National Institutes of Health (NIH). "Theoretical Studies on the Tautomerism of Indazol-4-ones." Link (Provides mechanistic insight into the keto-enol tailing phenomena).

Sources

Technical Support Center: Stability and Degradation of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction to the Stability of Indazole Derivatives

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1] Their stability is a critical parameter that can influence experimental outcomes, shelf-life, and the safety and efficacy of potential drug candidates. The indazole ring system, while generally stable, can be susceptible to degradation under various conditions, including exposure to light, heat, and certain chemical environments.[2] The 1H-tautomer of indazole is generally more stable than the 2H-form.[1][3]

This guide will focus on the anticipated stability profile of 5-Methoxy-1H-indazol-3-ol based on the known behavior of related indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-Methoxy-1H-indazol-3-ol?

Based on the general behavior of indazole derivatives, the primary factors that can induce degradation are:

  • Photodegradation: Exposure to UV light can cause a rearrangement of the indazole ring to form a more stable benzimidazole.[2]

  • Oxidative Degradation: The presence of oxidizing agents can lead to the oxidation of the indazole ring.[2][4]

  • Hydrolytic Degradation: The compound's stability can be affected by pH, with degradation possible under acidic or basic conditions.[2]

  • Thermal Degradation: High temperatures can cause thermal decomposition.[2][4]

Q2: How should I properly store 5-Methoxy-1H-indazol-3-ol to ensure its stability?

To maintain the integrity of 5-Methoxy-1H-indazol-3-ol, it is recommended to store it in a cool, dark, and dry place.[5][6] Specifically:

  • Temperature: Store at 2-8°C.[6]

  • Light: Protect from light by using an amber vial or by storing it in a light-blocking container.[5]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5]

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could facilitate hydrolytic degradation.[5]

Q3: I am observing an unexpected peak in my chromatogram when analyzing my 5-Methoxy-1H-indazol-3-ol sample. What could be the cause?

An unexpected peak could be a degradation product. To identify the cause, consider the following:

  • Review your experimental conditions: Have you recently changed the solvent, pH, or temperature of your experiment?

  • Consider light exposure: Was the sample exposed to light for an extended period? Photodegradation is a common issue with indazoles.[2]

  • Check for contaminants: Could the new peak be from a contaminated solvent or reagent?

  • Perform a forced degradation study: To systematically identify potential degradation products, a forced degradation study is recommended (see the detailed protocol below).[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency or activity over time. Degradation of the parent compound.1. Verify storage conditions (temperature, light, humidity). 2. Re-analyze the compound's purity using a validated analytical method (e.g., HPLC-UV). 3. If degradation is confirmed, obtain a fresh batch of the compound.
Appearance of a new peak that converts from the parent compound upon light exposure. Photodegradation, likely forming a benzimidazole derivative.1. Minimize light exposure during experiments by using amber glassware or covering vessels with aluminum foil. 2. If possible, work under yellow light.
Inconsistent results in aqueous solutions. pH-dependent hydrolysis.1. Determine the optimal pH for stability by conducting a pH-stability profile study. 2. Buffer your solutions to maintain a stable pH.
Degradation in the presence of certain excipients in a formulation. Incompatibility with excipients, possibly due to oxidative or reactive impurities.1. Conduct compatibility studies with individual excipients. 2. Consider the use of antioxidants if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of a compound and for developing a stability-indicating analytical method.[8]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 5-Methoxy-1H-indazol-3-ol acid Acidic (e.g., 0.1 M HCl) prep->acid Subject to base Basic (e.g., 0.1 M NaOH) prep->base Subject to oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Subject to thermal Thermal (e.g., 60°C) prep->thermal Subject to photo Photolytic (UV/Vis light) prep->photo Subject to analysis Analyze by HPLC-UV/MS at various time points acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis mass_balance Perform Mass Balance Calculation analysis->mass_balance

Caption: Workflow for a Forced Degradation Study.

Steps:

  • Prepare a stock solution of 5-Methoxy-1H-indazol-3-ol in a suitable solvent (e.g., acetonitrile or methanol).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to UV and visible light, as per ICH Q1B guidelines.

  • Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC-UV/MS, to separate the parent compound from any degradation products.

  • Perform a mass balance calculation to ensure that all major degradants are accounted for.

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for the indazole ring system, which may be applicable to 5-Methoxy-1H-indazol-3-ol.

Degradation_Pathways cluster_products Degradation Products Indazole 5-Methoxy-1H-indazol-3-ol Benzimidazole Benzimidazole Derivative Indazole->Benzimidazole Photodegradation (UV light) Oxidized Oxidized Products Indazole->Oxidized Oxidation (e.g., H2O2) Hydrolyzed Hydrolyzed Products Indazole->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways for Indazoles.

Summary of Stability Recommendations

Parameter Recommendation Rationale
Storage 2-8°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere.To minimize thermal, photo, and oxidative degradation.[5][6]
Handling Avoid prolonged exposure to light and atmospheric oxygen. Use in well-ventilated areas.To prevent photodegradation and oxidation.
Solvents Use high-purity, degassed solvents. Be mindful of the pH of aqueous solutions.To avoid contamination and pH-driven degradation.

This technical support guide provides a foundational understanding of the potential stability and degradation issues related to 5-Methoxy-1H-indazol-3-ol. It is crucial to perform specific stability studies on your compound to establish its unique stability profile.

References

  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 5-Methoxy-methyl-4-phenoxy-1H-pyrazol-3-ol. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-ol. PubChem. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2001). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. PubMed. Retrieved from [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (2025). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved from [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-3-phenyl-1H-indazole. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Methoxy-1H-indazol-3-ol in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methoxy-1H-indazol-3-ol. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biochemical and cell-based assays. Indazole derivatives are a promising class of bioactive molecules, but their inherent hydrophobicity often leads to poor aqueous solubility, a critical hurdle in experimental reproducibility and data accuracy.[1][2][3][4] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I dissolved 5-Methoxy-1H-indazol-3-ol in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as "solvent-shift" precipitation.

Causality: 5-Methoxy-1H-indazol-3-ol, like many aromatic heterocyclic compounds, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[2] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration plummets, and it can no longer maintain the compound in solution. The compound "crashes out" as it is exposed to the aqueous environment where its solubility is much lower.[5][6]

Troubleshooting Steps:

  • Assess Final DMSO Concentration: The final concentration of DMSO in your assay should typically be between 0.1% and 1%. Higher concentrations can affect protein stability and enzyme kinetics. If your dilution factor is too high (e.g., 1:1000), the final DMSO concentration may be too low to act as an effective co-solvent.

  • Employ Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in a solution containing a higher percentage of DMSO (e.g., 10-20% DMSO in buffer), and then perform the final dilution into the assay plate.

  • Improve Mixing: When adding the compound to the buffer, ensure rapid and thorough mixing. Vortexing or triturating the solution immediately after adding the compound can help disperse it before it has a chance to aggregate and precipitate.

Q2: What is the best way to prepare and store a stock solution of 5-Methoxy-1H-indazol-3-ol?

A2: Proper stock solution preparation is critical for assay success.

Expertise & Experience: The goal is to create a high-concentration, stable stock that can be accurately diluted. For compounds like this, 100% DMSO is the standard choice for initial stock preparation.

  • Recommended Stock Concentration: 10 mM in 100% anhydrous DMSO. Preparing stocks at excessively high concentrations can lead to precipitation even in DMSO, especially during freeze-thaw cycles.[7]

  • Solubilization Technique: After adding the DMSO, ensure complete dissolution by vortexing. Gentle warming (to 37°C) and sonication can be used cautiously if the compound is slow to dissolve, but be mindful of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce water from atmospheric condensation, which may reduce solubility and cause precipitation over time.[8]

Q3: My compound is still precipitating at my desired assay concentration. How can I modify my assay buffer to improve solubility?

A3: Buffer modification is a powerful strategy, primarily through pH adjustment and the use of co-solvents.

Option A: pH Modification

Causality: The solubility of ionizable compounds is highly dependent on pH.[9][10][11] 5-Methoxy-1H-indazol-3-ol has a phenolic hydroxyl group and an acidic N-H proton on the pyrazole ring, making it a weak acid. By raising the pH of the buffer above the compound's pKa, you deprotonate it, forming a more polar (and thus more water-soluble) phenolate or indazolate anion.[12]

Workflow:

  • Determine the Compound's pKa: While the exact pKa for 5-Methoxy-1H-indazol-3-ol is not readily published, related indazolols have pKa values in the 7-9 range. Therefore, increasing the buffer pH to 8.0, 8.5, or even 9.0 could significantly enhance solubility.

  • Assay Compatibility Check: Crucially, you must verify that your target protein, enzyme, or cell line is stable and functional at the elevated pH.

  • Implementation: Prepare your assay buffer at the desired higher pH and re-test the compound's solubility.

Option B: Using Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solution.[13] This makes the buffer a more favorable environment for hydrophobic molecules, thereby increasing their solubility.[]

Comparison of Common Co-solvents:

Co-SolventTypical Final Conc.ProsCons & Assay Considerations
DMSO 0.1 - 1% (up to 5%)High solubilizing power for many compounds.Can inhibit enzymes at >1% concentration. May be toxic to some cell lines at >0.5%.
Ethanol 1 - 5%Biocompatible, effective for many compounds.Can denature some proteins at higher concentrations. Volatile.
Polyethylene Glycol (PEG 300/400) 1 - 10%Good solubilizer, generally low toxicity.Increases solution viscosity. Can interfere with some fluorescence-based assays.
Glycerol 1 - 10%Protein stabilizer, low toxicity.High viscosity. May not be as potent a solubilizer as DMSO or Ethanol.

Recommendation: Start by optimizing the final DMSO concentration. If that fails or is incompatible with your assay, explore PEG 400 as an alternative.

Q4: Are there other solubilizing agents I can use that won't disrupt my assay components?

A4: Yes, specialized excipients like cyclodextrins and non-ionic surfactants are excellent tools for enhancing solubility with minimal assay interference.

Option A: Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They act as molecular "buckets," encapsulating the poorly soluble compound within their hydrophobic core to form a water-soluble inclusion complex.[15][18] This complex can then travel through the aqueous buffer and release the compound near its target.

Recommended Agent:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It is widely used due to its high water solubility and low toxicity.

  • See Protocol 2 for a detailed methodology.

Option B: Non-ionic Surfactants

Mechanism: Surfactants reduce the surface tension between the compound particles and the aqueous buffer.[19][20][21] Above their critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic drug molecules, effectively creating a soluble nanoparticle.[19][22]

Recommended Agents:

  • Tween® 20 (Polysorbate 20): Commonly used in biological assays. Use at a very low concentration (e.g., 0.005% - 0.05% w/v).

  • Pluronic® F-68: A non-ionic block copolymer with very low protein and cell toxicity.

Critical Consideration: Always run a control with the solubilizing agent alone to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability, fluorescence signal).

Visual Workflows & Protocols

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for addressing solubility issues.

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Q: Is final DMSO conc. < 1%? Start->CheckDMSO IncreaseDMSO A: Increase DMSO to 1-2% (if assay tolerates) CheckDMSO->IncreaseDMSO Yes CheckpH Q: Is compound ionizable? Is assay pH flexible? CheckDMSO->CheckpH No IncreaseDMSO->CheckpH AdjustpH A: Increase buffer pH (e.g., pH 7.4 -> 8.5) See Protocol 1 CheckpH->AdjustpH Yes UseExcipient Q: Need further enhancement? CheckpH->UseExcipient No AdjustpH->UseExcipient Cyclodextrin A: Use Cyclodextrins (e.g., HP-β-CD) See Protocol 2 UseExcipient->Cyclodextrin Yes Success Solubility Achieved Run Excipient Controls UseExcipient->Success No, re-evaluate compound/assay Surfactant A: Use Surfactants (e.g., Tween-20 at <0.05%) Cyclodextrin->Surfactant If needed Cyclodextrin->Success Surfactant->Success

Caption: Troubleshooting workflow for poor compound solubility.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic compound.

G cluster_0 Aqueous Environment (Buffer) Compound 5-Methoxy-1H-indazol-3-ol (Hydrophobic) p1 Compound->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->p1 Complex Water-Soluble Inclusion Complex p2 Complex->p2 Increased Aqueous Solubility p1->Complex Encapsulation

Caption: Cyclodextrin encapsulation mechanism.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to test and implement pH modification to improve solubility.

  • Preparation:

    • Prepare several small batches of your primary assay buffer at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the buffering agent used is effective at these higher pH ranges (e.g., Tris or HEPES).

    • Prepare your 10 mM stock of 5-Methoxy-1H-indazol-3-ol in 100% DMSO.

  • Solubility Test:

    • For each pH condition, add the DMSO stock to the buffer to achieve the highest desired final concentration (e.g., 100 µM). For a 100 µM final concentration from a 10 mM stock, this is a 1:100 dilution (final DMSO will be 1%).

    • Mix immediately and thoroughly by vortexing.

    • Incubate at room temperature for 15-30 minutes.

  • Observation:

    • Visually inspect each solution for signs of precipitation (cloudiness, visible particles). A nephelometer can be used for a more quantitative assessment of turbidity.

    • Select the lowest pH that provides complete solubility.

  • Validation:

    • Run a full assay control at the selected higher pH (without the compound) to confirm that the assay performance (e.g., enzyme activity, cell health) is not negatively impacted by the pH change.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol details the use of HP-β-CD to form a soluble inclusion complex.

  • Preparation of HP-β-CD Stock:

    • Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your standard assay buffer (at its original pH). HP-β-CD is highly soluble in water.

    • Filter sterilize the HP-β-CD solution if using it in cell-based assays.

  • Complex Formation & Dosing:

    • Create an intermediate solution by adding your compound's DMSO stock to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound is key; start with a high molar excess, such as 100:1.

    • Example: To make a 100 µM final concentration of the compound with a 10 mM final concentration of HP-β-CD:

      • Add your 10 mM compound stock (in DMSO) to the 45% HP-β-CD stock.

      • Vortex this intermediate solution vigorously for 1-2 minutes to facilitate complex formation.

      • Dilute this complexed intermediate into the final assay buffer to achieve the desired concentrations.

  • Validation:

    • Run a control experiment containing only the final concentration of HP-β-CD to ensure it does not interfere with the assay.

References

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvent system. Retrieved from [Link]

  • ResearchGate. (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1981). The role of surfactants in the release of very slightly soluble drugs from tablets. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Retrieved from [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ResearchGate. (2001). Co-solvent systems in dissolution testing: Theoretical considerations. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed Central. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PubMed Central. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023). Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients. Retrieved from [Link]

  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Benzyl-1H-indazol-3-ol. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • EurekAlert!. (2024). Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you streamline your synthetic workflows and achieve optimal results.

Introduction: The Challenge of Selectivity

5-Methoxy-1H-indazol-3-ol is a valuable heterocyclic building block. However, its derivatization is complicated by its electronic structure. The primary challenge stems from tautomerism ; the molecule exists in equilibrium between multiple forms, presenting three potential sites for electrophilic attack: the N1 and N2 positions of the pyrazole ring, and the oxygen of the 3-hydroxyl group.[1][2][3] Consequently, reactions like alkylations and acylations can lead to a mixture of regioisomers, posing significant yield and purification challenges.[4][5][6]

This guide provides a systematic approach to control the reaction outcome by carefully selecting reagents and conditions, enabling you to target the desired position with high selectivity.

Tautomeric Equilibrium of 5-Methoxy-1H-indazol-3-ol

The reactivity of 5-Methoxy-1H-indazol-3-ol is governed by the equilibrium between its three main tautomeric forms. Understanding this is the first step toward controlling derivatization.

Tautomerism 1H_Indazol_3_ol 1H-Indazol-3-ol (Thermodynamically Favored) 3H_Indazol_3_one 1,2-Dihydro-3H-indazol-3-one (Keto form) 1H_Indazol_3_ol->3H_Indazol_3_one Proton Transfer 2H_Indazol_3_ol 2H-Indazol-3-ol 3H_Indazol_3_one->2H_Indazol_3_ol Proton Transfer

Caption: Tautomeric forms of 5-Methoxy-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity the primary issue when derivatizing 5-Methoxy-1H-indazol-3-ol?

A: The issue arises from the presence of three nucleophilic centers (N1, N2, and O3) with similar reactivity. The indazole scaffold can be deprotonated at either nitrogen or the hydroxyl group, leading to competing reaction pathways. The final product distribution is highly sensitive to factors like the base, solvent, counter-ion, and temperature, which can favor either kinetic or thermodynamic control.[6][7] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6][8]

Q2: How do the base and solvent combination influence N1 vs. N2 alkylation?

A: The base and solvent system is the most critical factor in directing alkylation.

  • For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[4][6][9] This is attributed to the formation of a sodium-chelated intermediate involving the N2 atom and the deprotonated 3-hydroxyl group, which sterically blocks the N2 position from the incoming electrophile.[5][7]

  • For N2-Selectivity: Conditions that favor the more nucleophilic N2 atom, such as Mitsunobu reactions (PPh₃, DIAD/DEAD), often provide higher yields of the N2-isomer.[9] Additionally, certain acid-catalyzed protocols using diazo compounds have shown excellent N2 selectivity.[10]

Q3: When should I consider using a protecting group strategy?

A: A protecting group strategy is advisable when you need to perform multi-step synthesis or when you need to functionalize a different position of the indazole ring without interference from the N-H or O-H groups.[11][12] For example, if you want to perform a cross-coupling reaction at another position, protecting the indazole nitrogen is crucial. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective for protecting the N2 position, which can then be used to direct lithiation and subsequent functionalization at the C3 position.[13][14]

Troubleshooting Guide & Optimized Protocols

This section provides a problem-oriented approach to common issues encountered during the derivatization of 5-Methoxy-1H-indazol-3-ol.

Problem 1: Poor Regioselectivity – Mixture of N1, N2, and O-Alkylated Products

This is the most common challenge. The solution is to adopt a protocol specifically designed for the desired regioisomer.

Regioselectivity_Workflow start Select Desired Isomer n1 Target: N1-Alkylation start->n1 n2 Target: N2-Alkylation start->n2 o3 Target: O-Alkylation start->o3 cond_n1 Conditions: - Base: NaH or Cs₂CO₃ - Solvent: THF or Dioxane - Temp: 0°C to RT n1->cond_n1 cond_n2 Conditions: - Reagents: PPh₃, DIAD/DEAD - Solvent: Anhydrous THF - Temp: 0°C to RT (Mitsunobu) n2->cond_n2 cond_o3 Conditions: - Protect N1/N2 first (e.g., SEM-Cl) - Base: NaH - Solvent: DMF/THF - Followed by O-alkylation o3->cond_o3

Caption: Decision workflow for achieving regioselective derivatization.

Optimized Protocol 1: Selective N1-Alkylation (NaH/THF Method)

This protocol leverages steric hindrance at the N2 position via a chelated intermediate to achieve high N1 selectivity.[6][7][9]

Methodology:

  • Suspend 5-Methoxy-1H-indazol-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol 2: Selective N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction often favors the N2 position, which is sterically more accessible under these conditions.[9]

Methodology:

  • Dissolve 5-Methoxy-1H-indazol-3-ol (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 20 minutes. An orange color may develop.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

Summary of Reaction Conditions for Alkylation
Target PositionBase / Reagent SystemSolventTemperatureTypical OutcomeReferences
N1 Sodium Hydride (NaH)THF0 °C to RTHigh N1 selectivity (>95:5)[9],[4],[6]
N1 Cesium Carbonate (Cs₂CO₃)DioxaneRT to 90 °CHigh N1 selectivity[7]
N2 PPh₃ / DIAD (Mitsunobu)THF0 °C to RTN2 preference (ratio varies)[9]
N2 Triflic Acid (TfOH)DichloromethaneRTHigh N2 selectivity (with diazo compounds)[10]
Mixture Potassium Carbonate (K₂CO₃)DMFRT to 80 °CMixture of N1 and N2 isomers[5],[7]
Problem 2: Low Reaction Yield or Stalled Reaction

Low yields can result from incomplete deprotonation, steric hindrance, or use of an insufficiently reactive electrophile.

Troubleshooting Steps:
  • Verify Base Strength: The pKa of the indazole N-H is typically in the range of 13-14. Ensure your base is strong enough for complete deprotonation. NaH is generally sufficient. For less acidic substrates, consider stronger bases like NaHMDS, but be aware this may alter selectivity.[6]

  • Check Reagent Quality: Ensure all reagents are anhydrous, especially for reactions involving strong bases like NaH or under Mitsunobu conditions. The alkylating agent should be pure.

  • Increase Temperature: If the reaction is stalled at room temperature, gently heating to 40-50 °C may help drive it to completion, particularly with less reactive electrophiles like alkyl chlorides or secondary halides. Monitor carefully to avoid side product formation.

  • Consider a More Reactive Electrophile: If using an alkyl chloride, switching to the corresponding bromide, iodide, or tosylate will significantly increase the reaction rate.

Problem 3: Difficulty in Product Purification

Regioisomers of alkylated indazoles often have very similar polarities, making chromatographic separation challenging.

Purification Strategies:
  • Optimize Chromatography:

    • Use a shallow solvent gradient during column chromatography.

    • Experiment with different solvent systems. A small amount of a polar modifier like methanol in a dichloromethane/ethyl acetate system can sometimes improve separation.

  • Recrystallization: This can be a powerful technique for separating isomers if one is significantly more crystalline or has different solubility properties. A patent for related indazole derivatives suggests using mixed solvent systems like THF/water or ethanol/water for effective separation.[15]

    • General Protocol: Dissolve the crude mixture of isomers in a minimum amount of a hot solvent in which both are soluble (e.g., THF, acetone, ethanol). Slowly add a co-solvent in which the desired isomer is less soluble (e.g., water, hexanes) until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.

Troubleshooting Decision Flowchart

Troubleshooting start Problem Observed low_yield Low Yield / Stalled Reaction start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity purification_issue Difficult Purification start->purification_issue solution_yield1 Check base strength & reagent quality (anhydrous). low_yield->solution_yield1 solution_yield2 Increase temperature moderately (e.g., 40-50 °C). low_yield->solution_yield2 solution_yield3 Switch to a more reactive electrophile (e.g., R-Br, R-I, R-OTs). low_yield->solution_yield3 solution_selectivity Review protocols for specific isomer. Use NaH/THF for N1. Use Mitsunobu for N2. poor_selectivity->solution_selectivity solution_purify1 Optimize column chromatography (shallow gradient). purification_issue->solution_purify1 solution_purify2 Attempt recrystallization from a mixed solvent system (e.g., THF/Water). purification_issue->solution_purify2

Caption: A logical flowchart for troubleshooting common derivatization issues.

References
  • Keating, C., O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]

  • Taylor, R. D., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Keating, C., O'Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Zhu, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
  • Li, Y., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Zhu, J., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Wang, S., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. ORGANIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic-Chemistry.org. [Link]

  • ResearchGate. (2024). Tautomeric forms of 1H-indazol-3-ol. ResearchGate. [Link]

  • Kumar, V., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering. ResearchGate. [Link]

  • Elguero, J., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-indazol-3-ol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.

Overview of the Synthesis

The synthesis of 5-Methoxy-1H-indazol-3-ol is a crucial process for obtaining a key building block in medicinal chemistry, notably for its use in developing kinase inhibitors and other therapeutic agents. A common and efficient synthetic route involves the diazotization of 2-amino-5-methoxybenzoic acid, followed by an intramolecular cyclization. This pathway is favored for its accessibility of starting materials and generally good yields.

However, the seemingly straightforward nature of the reaction sequence belies several critical control points. The stability of the intermediate diazonium salt and the conditions of the cyclization step are paramount to achieving high yield and purity. Deviations can lead to a range of byproducts, complicating purification and impacting final product quality. This guide will address the identification and mitigation of these potential issues.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal chemistry to empower you to make informed decisions.

Question 1: My final product is a dark, discolored solid, and the yield is significantly lower than expected. What is the likely cause?

Answer: This is a classic sign of diazonium salt decomposition and subsequent side reactions. The diazonium intermediate is thermally unstable and highly reactive. If not handled correctly, it can lead to a cascade of unwanted products.

Causality: The primary cause is often poor temperature control during the diazotization step. The reaction of an aromatic amine with nitrous acid to form a diazonium salt is highly exothermic and must be maintained at low temperatures (typically 0-5 °C)[1][2]. If the temperature rises, the diazonium salt can decompose prematurely, leading to two major byproduct pathways:

  • Phenol Formation: The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by water in the acidic reaction medium, forming 5-methoxy-2-hydroxybenzoic acid (a salicylic acid derivative).

  • Azo Coupling: The highly electrophilic diazonium salt can react with any unreacted, electron-rich 2-amino-5-methoxybenzoic acid starting material. This results in the formation of highly colored azo compounds, which are potent chromophores and can significantly discolor your product even in trace amounts.

Troubleshooting Workflow:

G start Problem: Dark Product, Low Yield check_temp Verify Diazotization Temperature (Target: 0-5 °C) start->check_temp check_addition Review NaNO₂ Addition Rate (Slow, dropwise addition?) start->check_addition temp_high Temperature > 5 °C? check_temp->temp_high addition_fast Addition Too Rapid? check_addition->addition_fast cause_decomp Root Cause: Premature Diazonium Decomposition temp_high->cause_decomp Yes cause_coupling Root Cause: Localized Excess of NaNO₂ & Unreacted Amine temp_high->cause_coupling Contributes to addition_fast->cause_coupling Yes solution_temp Solution: 1. Use ice/salt bath. 2. Monitor internal temp. 3. Pre-cool all solutions. cause_decomp->solution_temp solution_addition Solution: 1. Add NaNO₂ solution dropwise. 2. Ensure vigorous stirring. cause_coupling->solution_addition

Caption: Troubleshooting workflow for discolored product.

Question 2: My NMR analysis shows the presence of the starting material, 2-amino-5-methoxybenzoic acid, in the final product. Why didn't the reaction go to completion?

Answer: The presence of unreacted starting material points to incomplete diazotization. This is a common issue that can usually be traced back to stoichiometry or the reactivity of the nitrous acid.

Causality: Nitrous acid (HNO₂) is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl)[2]. The efficiency of this generation and its subsequent reaction with the amine are critical.

  • Insufficient Acid: A sufficient excess of strong acid is required to fully protonate the sodium nitrite and drive the formation of the active nitrosating agent, the nitrosonium ion (NO⁺). A common protocol suggests using at least 2.5-3 equivalents of acid[3]. If the medium is not acidic enough, the concentration of NO⁺ will be too low for complete reaction with the amine.

  • Sub-stoichiometric NaNO₂: While a slight excess of NaNO₂ is often used, an insufficient amount will naturally lead to incomplete conversion. Ensure accurate weighing and molar calculations.

  • Poor Mixing: If the reaction mixture is not stirred vigorously, localized "hot spots" of reactants can occur, leading to inefficient conversion.

Corrective Actions:

  • Verify Acid Stoichiometry: Ensure at least 2.5 equivalents of a strong mineral acid are used relative to the starting amine.

  • Check Reagent Quality: Ensure the sodium nitrite has been stored properly and is not degraded.

  • Improve Agitation: Use an overhead stirrer for larger scale reactions or a properly sized magnetic stir bar to ensure the mixture is homogeneous throughout the NaNO₂ addition.

Question 3: I've isolated a byproduct with a mass corresponding to the loss of CO₂ from my starting material or product. What is this compound and how is it formed?

Answer: You are likely observing the formation of 4-methoxyaniline (from starting material) or 5-methoxy-1H-indazole (from an indazolone intermediate). This is due to decarboxylation, a side reaction that can be promoted by heat or strong acidic conditions.

Causality: The mechanism of benzyne formation from the diazotization of anthranilic acid involves a concerted loss of N₂ and CO₂[4]. While 5-methoxy-1H-indazol-3-ol formation is an intramolecular cyclization, a competing pathway under certain conditions can be decarboxylation.

  • Mechanism: The diazonium salt of an anthranilic acid derivative is a zwitterion. This intermediate can undergo thermal decomposition, particularly if the cyclization is slow, leading to the expulsion of both carbon dioxide and dinitrogen gas. This can form a highly reactive benzyne intermediate, which would be quenched by the solvent, or it can proceed through other pathways to yield the decarboxylated aniline.

  • Conditions Favoring Decarboxylation:

    • High Temperatures: Allowing the reaction to warm significantly after diazotization can favor this decomposition pathway over the desired cyclization.

    • Prolonged Reaction Times: Leaving the diazonium salt intermediate for extended periods before initiating cyclization increases the likelihood of decomposition.

Mitigation Strategy:

  • Strict Temperature Control: Do not let the reaction warm until the diazotization is complete and you are ready for the cyclization step.

  • Efficient Cyclization: Once the diazonium salt is formed, proceed to the cyclization conditions without unnecessary delay. The specific conditions for cyclization (e.g., warming, addition of a base) should be optimized to be rapid and efficient.

Summary of Potential Byproducts
Byproduct NameStructureFormation CauseAnalytical Signature (LC-MS)
5-Methoxy-2-hydroxybenzoic acidDiazonium salt hydrolysis (high temp)[M-H]⁻ at m/z 167.03
Azo-dimerAzo coupling (high temp, poor mixing)[M+H]⁺ at m/z 317.11 (and others)
2-Amino-5-methoxybenzoic acid(Starting Material)Incomplete diazotization (low acid)[M+H]⁺ at m/z 168.06
4-MethoxyanilineDecarboxylation of starting material[M+H]⁺ at m/z 124.07

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction? Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 v/v) with a UV indicator. The starting material (2-amino-5-methoxybenzoic acid) will have a different Rf value than the product. The disappearance of the starting material spot is a good indicator of reaction completion. For more precise monitoring, HPLC is recommended.

Q2: What is the most effective method for purifying the final product? The primary method for purification is recrystallization. After the reaction workup, the crude solid can be dissolved in a hot solvent (e.g., ethanol, or an ethanol/water mixture) and allowed to cool slowly. The desired 5-Methoxy-1H-indazol-3-ol will crystallize out, leaving many of the more polar or non-polar impurities in the mother liquor. If significant colored impurities are present, a charcoal treatment during the hot dissolution step can be effective. For very impure samples, silica gel column chromatography may be necessary.

Q3: What are the critical safety precautions for this synthesis? The primary safety concern is the diazonium salt intermediate. While generally stable in a cold, aqueous solution, solid diazonium salts are shock-sensitive and can be explosive . Never attempt to isolate the diazonium salt intermediate. Always keep the reaction mixture cold and use it directly in the next step. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Q4: Can other isomers form during the reaction? In the synthesis of indazol-3-ols, the product exists in tautomeric forms. The primary structure is the 1H-indazol-3-ol, but it can tautomerize to 1,2-dihydro-3H-indazol-3-one. This is an intrinsic property of the molecule. Formation of other constitutional isomers, such as a 7-methoxy-indazol-3-ol, is not expected from the 2-amino-5-methoxybenzoic acid precursor due to the defined regiochemistry of the cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indazol-3-ol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 1 M aqueous solution of hydrochloric acid (3.0 eq).

  • Diazotization: Cool the stirred suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Check for the absence of the starting amine by TLC.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The formation of a precipitate indicates product formation.

  • Workup: Cool the mixture to room temperature and then further in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude solid under vacuum. Recrystallize from hot ethanol or an ethanol/water mixture to yield pure 5-Methoxy-1H-indazol-3-ol as a crystalline solid.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final product and identifying byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile/Water.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis dissolve Dissolve 1mg Sample in 1mL MeCN/H₂O injector Inject 10µL dissolve->injector column C18 Column (4.6x150mm) injector->column detector UV Detector (254nm, 280nm) column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Integrate Peaks Determine % Purity chromatogram->analysis

Sources

Regioselectivity issues in functionalizing 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Methoxy-1H-indazol-3-ol. This valuable heterocyclic scaffold is a cornerstone in many drug discovery programs, prized for its role as a bioisostere of indole and its prevalence in kinase inhibitors and other therapeutics.[1][2][3][4][5] However, its rich chemical functionality, particularly the interplay between its three key tautomeric forms, presents significant and often frustrating challenges in achieving regioselective functionalization.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles that govern the reactivity of this molecule. By diagnosing the root cause of common regioselectivity issues, you can rationally design experiments, troubleshoot unexpected outcomes, and ultimately accelerate your research and development efforts.

The Core Challenge: Understanding Tautomerism

The primary source of regioselectivity issues stems from the tautomeric equilibrium of 5-Methoxy-1H-indazol-3-ol. The molecule does not exist as a single static structure but as a dynamic equilibrium between at least three forms: the 1H-indazol-3-ol, the 2H-indazol-3-ol, and the 1,2-dihydro-5-methoxy-3H-indazol-3-one.[6] The 1H-indazole tautomer is generally considered the most thermodynamically stable form for the parent indazole scaffold.[2][3][7][8] However, the relative populations of these tautomers can be influenced by solvent, temperature, and pH, directly impacting which atom acts as the primary nucleophile.

Tautomeric_Equilibrium cluster_0 Tautomeric Forms of 5-Methoxy-1H-indazol-3-ol T1 1H-Indazol-3-ol (Thermodynamically Favored) T2 2H-Indazol-3-ol T1->T2 H⁺ shift T3 1,2-dihydro-3H-indazol-3-one (Keto form) T1->T3 Keto-Enol Tautomerism Troubleshooting_N_Alkylation start Problem: N1/N2 Mixture goal_n1 Desired Product: N1-Isomer (Thermodynamic) start->goal_n1 goal_n2 Desired Product: N2-Isomer (Kinetic) start->goal_n2 cond_n1 Solution: Force Thermodynamic Control • Base: NaH • Solvent: Anhydrous THF • Temperature: 0 °C to 50 °C goal_n1->cond_n1 Implement Protocol A cond_n2 Solution: Force Kinetic Control • Conditions: Mitsunobu (DEAD/PPh₃) • Solvent: THF or Dioxane • Temperature: 0 °C to RT goal_n2->cond_n2 Implement Protocol B

Caption: Decision workflow for achieving selective N-alkylation.

Table 1: Condition Guide for N-Alkylation Selectivity

Target IsomerReaction TypeRecommended BaseSolventKey Insight
N1 (Thermodynamic) SN2Sodium Hydride (NaH)THFNaH in THF provides excellent N1 regioselectivity (>99:1). [1][2][3][7]The tight Na⁺ ion pair favors attack at the less hindered N1 position.
N1 (Thermodynamic) SN2Cesium Carbonate (Cs₂CO₃)DioxaneCan provide high N1 selectivity, possibly via a chelation mechanism involving the cation and the indazole core. [9][10]
N2 (Kinetic) MitsunobuN/A (DEAD/PPh₃)THFOften shows a strong preference for the N2 isomer. [1][2][3][7]
N2 (Kinetic) Acid-CatalyzedTriflic Acid (TfOH)DioxaneTfOH-catalyzed reactions with diazo compounds have been shown to be highly N2-selective. [11]
Protocol A: Selective Synthesis of N1-Alkyl-5-Methoxy-1H-indazol-3-ol

This protocol is based on conditions widely reported to favor N1-alkylation with high fidelity. [1][2][3][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Methoxy-1H-indazol-3-ol (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clearer solution as the sodium salt forms.

  • Alkylation: Cool the reaction back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents, the reaction may be gently heated to 50 °C to ensure complete conversion. [2][3][7]7. Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: I am observing significant O-alkylation at the 3-position. How can I prevent this and favor N-alkylation?

The presence of the 3-ol/3-one tautomerism means you have a competing oxygen nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, the anionic oxygen is a "hard" nucleophile, while the ring nitrogens are "softer".

Plausible Causes:

  • Hard Electrophiles: Using "hard" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or alkyl tosylates, can preferentially react with the hard oxygen nucleophile.

  • Base Choice: Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) can deprotonate both N and O, but the resulting equilibrium might favor the oxo-anion, leading to O-alkylation.

  • Solvent Effects: Protic solvents can stabilize the oxygen anion through hydrogen bonding, potentially increasing its nucleophilicity relative to the nitrogens.

Recommended Solutions:

  • Switch to a Softer Electrophile: If using a tosylate or sulfate, switch to the corresponding alkyl iodide or bromide. These are "softer" electrophiles and will preferentially react with the softer nitrogen nucleophiles.

  • Use the N1-Selective Conditions: The NaH/THF system described in Protocol A is highly effective at minimizing O-alkylation. The conditions strongly favor the formation of the N-anion, which is the dominant nucleophile.

  • Protecting Group Strategy (If Necessary): As a last resort, the hydroxyl group can be protected. A silyl ether (e.g., TBS) is a common choice. After N-alkylation under standard conditions, the protecting group can be removed with a fluoride source (e.g., TBAF) or acid. This adds steps but offers definitive control.

Frequently Asked Questions (FAQs)

Q: How can I reliably distinguish between my N1, N2, and O-alkylated products by NMR?

A: This is a critical validation step. While ¹H NMR can show subtle differences in the aromatic region, 2D NMR is definitive. Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful technique.

  • For N1-alkylation: Look for a ³J correlation between the protons on the alpha-carbon of your new alkyl group (e.g., the -CH₂-) and the C7a carbon of the indazole ring. [1][2]* For N2-alkylation: Look for a ³J correlation between the protons on the alpha-carbon of your alkyl group and the C3 carbon of the indazole ring. [1][2]* For O-alkylation: The alkyl group protons will likely show a correlation to the C3 carbon, but the chemical shifts of both the C3 carbon and the alkyl group itself will be significantly different from the N-alkylated isomers. The C3 chemical shift in an O-alkylated product will be further downfield, characteristic of an ether-linked sp² carbon.

Q: What are the best general starting conditions for exploring a new functionalization reaction with this scaffold?

A: For a standard N-alkylation where N1 selectivity is desired, the conditions in Protocol A (NaH in anhydrous THF) are the gold standard and your most reliable starting point. [1][2][3][7]For other reactions, always begin at a low temperature (0 °C or -78 °C) and slowly warm the reaction while monitoring by TLC or LC-MS to identify the onset of product formation and minimize side reactions.

Q: I need to perform a halogenation on the benzene ring. Where will it add?

A: The 5-methoxy group is a powerful ortho-, para-directing group. Therefore, electrophilic aromatic substitution (like bromination with NBS or iodination with I₂/KOH) will be strongly directed to the C4 and C6 positions. The C4 position is generally more sterically accessible. Achieving selectivity between C4 and C6 may require screening of conditions or using a blocking group strategy.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry Publishing. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central (PMC) - NIH. [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3. PubChem. [Link]

  • Tautomeric forms of 1H-indazol-3-ol. ResearchGate. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

Sources

Debenzylation of N-benzyl-5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl Indazole Deprotection Topic: Ticket ID: CHEMSUP-882-IND Status: Open for Resolution

Executive Summary & Chemical Context

The Challenge: Removing an N-benzyl group from an indazole core is kinetically more difficult than removing O-benzyl ethers. The bond dissociation energy of the benzylic C-N bond is higher, and the nitrogen atom can poison heterogeneous catalysts. The Substrate: N-benzyl-5-Methoxy-1H-indazol-3-ol. Critical Consideration: This molecule exhibits prototropic tautomerism . While often drawn as the "3-ol" (enol), it exists in equilibrium with the 1,2-dihydro-3H-indazol-3-one (keto) form.[1] This significantly impacts solubility and catalyst interaction.

Module 1: The Gold Standard Protocol (Catalytic Hydrogenolysis)

Recommended as the primary method for high yield and cleanliness.[1]

Why this works: Standard Pd/C is often insufficient for N-debenzylation. We utilize Pearlman’s Catalyst (Pd(OH)₂/C) combined with an acidic additive.[1][2] The acid protonates the nitrogen, weakening the C-N bond and preventing the free amine product from binding irreversibly to the palladium surface (catalyst poisoning).

Reagents & Equipment
  • Substrate: N-benzyl-5-Methoxy-1H-indazol-3-ol (1.0 equiv)

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst) - Load: 10-20 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][3] Note: If solubility is poor, add THF.

  • Additive: Acetic Acid (AcOH) or HCl (1M in MeOH) - 1.5 to 3.0 equiv.[1]

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (40-60 psi for difficult cases).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the substrate in MeOH/THF (4:1 ratio). If the solution is cloudy, heat gently to 40°C.

  • Acidification: Add Acetic Acid (2.0 equiv). Stir for 5 minutes.

    • Technical Note: This pre-protonation step is crucial for kinetics.

  • Inerting: Evacuate the flask and backfill with Argon/Nitrogen (3 cycles) to remove oxygen.[1]

  • Catalyst Addition: Carefully add Pd(OH)₂/C under inert flow.[1] Caution: Dry Pd catalysts are pyrophoric. Wet the catalyst with a small amount of toluene or water if handling dry powder.

  • Hydrogenation: Evacuate and backfill with H₂ gas (balloon). Stir vigorously at 50°C .

    • Why Heat? N-debenzylation often has a high activation energy barrier compared to O-debenzylation.

  • Monitoring: Check TLC or LC-MS after 4 hours.

    • Target Mass: [M-90] (Loss of Benzyl).[1]

  • Workup: Filter through a Celite pad.[4] Wash the pad with MeOH.[3] Concentrate the filtrate.

  • Neutralization: The product will be an acetate salt. Suspend in water, neutralize with sat. NaHCO₃, and extract with EtOAc to obtain the free base.

Module 2: Troubleshooting Logic (When the reaction stalls)

User Issue: "I've been running the reaction for 24 hours with 10% Pd/C and no conversion is observed."

Diagnostic Workflow

Troubleshooting Start Reaction Stalled/No Conversion CheckCat Step 1: Catalyst Check Are you using Pd/C or Pd(OH)2? Start->CheckCat SwitchCat Action: Switch to Pd(OH)2 (Pearlman's) Pd/C is often too weak for N-Bn. CheckCat->SwitchCat Using Pd/C CheckAcid Step 2: Acid Additive Is Acid present? CheckCat->CheckAcid Using Pd(OH)2 SwitchCat->CheckAcid AddAcid Action: Add 2-3 eq. AcOH or HCl Protonation weakens C-N bond. CheckAcid->AddAcid No Acid CheckSol Step 3: Solubility Check Is substrate precipitating? CheckAcid->CheckSol Acid Present AddAcid->CheckSol AddCosolvent Action: Add THF or warm to 50°C Indazolones are insoluble in pure alcohols. CheckSol->AddCosolvent Precipitate Visible CheckPress Step 4: Pressure Are you using a balloon? CheckSol->CheckPress Solution Clear AddCosolvent->CheckPress IncreasePress Action: Move to Parr Shaker (50 psi) or Autoclave. CheckPress->IncreasePress Balloon

Caption: Diagnostic logic flow for stalled N-debenzylation reactions.

Module 3: Alternative Methodology (Transfer Hydrogenation)

Use this if H₂ gas cylinders/balloons are unavailable or safety restrictions apply.[1]

Concept: Uses a hydrogen donor (Ammonium Formate) which decomposes on the Pd surface to release active hydride species.[1] This method is often faster than balloon hydrogenation for stubborn substrates.

Protocol:

  • Dissolve substrate in Methanol (0.1 M) .

  • Add Ammonium Formate (5-10 equiv) .

  • Add 10% Pd/C (20 wt%) .

  • Reflux (approx. 65°C) for 1-4 hours.

    • Observation: Evolution of CO₂ gas indicates the reaction is proceeding.

  • Workup: Filter hot (ammonium formate can precipitate upon cooling).[1]

Module 4: Mechanistic Insight & Data

Why Acid is Critical for N-Debenzylation

Unlike O-benzyl ethers, the nitrogen lone pair competes with the benzyl ring for adsorption sites on the Palladium.

Mechanism Substrate N-Bn Indazole (Free Base) Protonated Protonated Species (R-NH+-Bn) Substrate->Protonated + Acid Acid Acid (H+) Acid->Protonated Adsorption Adsorption via Phenyl Ring (N lone pair blocked) Protonated->Adsorption Weakened C-N bond PdSurface Pd Catalyst Surface PdSurface->Adsorption Cleavage C-N Bond Cleavage (Hydrogenolysis) Adsorption->Cleavage + H2 Product Indazole Product + Toluene Cleavage->Product

Caption: Acid-mediated activation of the N-Benzyl complex prevents catalyst poisoning.[1]

Solubility & Tautomerism Data

The 5-methoxy-1H-indazol-3-ol presents unique solubility challenges due to the "indazolinone" tautomer, which mimics a rigid amide structure, leading to high crystallinity and poor solubility.

SolventSolubility (25°C)Recommendation
Methanol Moderate/PoorGood for reaction, but may need heat.[1]
Ethanol PoorAvoid as single solvent.
THF GoodExcellent co-solvent. Use 20-50% mixture.
Acetic Acid ExcellentBest solvent/additive combo. Solubilizes & catalyzes.
DCM ModeratePoor for hydrogenation (inhibits catalyst).[1]

FAQs: Frequently Asked Questions

Q1: Will the 5-methoxy group be affected?

  • Answer: Generally, no. The methyl ether is stable to standard hydrogenolysis conditions. However, avoid using Lewis acids like Boron Tribromide (BBr₃) or Aluminum Chloride (AlCl₃) for the debenzylation, as these will simultaneously cleave the methyl ether (demethylation) to form the diol.[1]

Q2: I see a new spot on TLC that is NOT the product. What is it?

  • Answer: If you are using high pressure (>100 psi) or Platinum (PtO₂) catalysts, you may be reducing the phenyl ring of the indazole core (over-reduction).[1] Stick to Pd-based catalysts and keep pressure under 60 psi.

Q3: The product is stuck in the aqueous layer during workup.

  • Answer: Indazol-3-ols are amphoteric. In basic conditions (NaOH workup), they can deprotonate to form the phenolate-like anion, which is water-soluble.[1] Adjust the pH to ~7 (neutral) to maximize extraction into organic solvents like Ethyl Acetate.[1]

References

  • Kocienski, P. J. (2005).[1] Protecting Groups. 3rd Edition. Thieme. (Chapter 8: The protection of Amino Groups). [1]

  • Pearlman, W. M. (1967).[1] Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664.[1] [1]

  • Bernotas, R. C., & Cube, R. V. (1991).[1] Efficient preparation of N-monosubstituted 4-piperidones. Synthetic Communications, 21(7), 951-959.[1] (Demonstrates the necessity of acid in N-debenzylation). [1]

  • Meanwell, N. A., et al. (1993).[1] Inhibitors of blood platelet cAMP phosphodiesterase. Journal of Medicinal Chemistry, 36(21), 3251-3264.[1] (Specific examples of indazole functionalization and deprotection). [1]

Sources

Technical Support Center: Scaling the Synthesis of 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this important heterocyclic intermediate from the bench to pilot scale. We will delve into common synthetic routes, troubleshoot frequent experimental hurdles, and provide actionable protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs): Synthetic Route Selection

Question: What are the primary synthetic routes for preparing 5-Methoxy-1H-indazol-3-ol, and which is most suitable for scale-up?

Answer: There are several established methods for constructing the indazole core.[1] For 5-Methoxy-1H-indazol-3-ol, two primary routes are typically considered, each with distinct advantages and challenges for scaling.

  • Diazotization and Cyclization of 2-Amino-4-methoxybenzoic acid derivatives: This classical approach involves the diazotization of an aniline derivative, followed by an intramolecular cyclization.[2][3] While effective at the lab scale, diazotization reactions can present significant safety challenges during scale-up. The intermediates are often unstable and potentially explosive, requiring precise temperature control and specialized equipment.[4]

  • Cyclization of 2-Halo-5-methoxybenzonitrile with Hydrazine: This is often the preferred route for industrial-scale synthesis.[1][5] It involves the reaction of a readily available ortho-halobenzonitrile with hydrazine hydrate, followed by cyclization. This method generally avoids the hazards of diazonium intermediates and often proceeds with high yields. The primary safety consideration is the handling of hydrazine hydrate, a corrosive and toxic reagent.[6]

For scalability, Route 2 is strongly recommended due to its more manageable safety profile and typically higher overall efficiency. This guide will focus on troubleshooting and optimizing this pathway.

Process Workflow for Scale-Up

The following diagram outlines the key stages in scaling the synthesis of 5-Methoxy-1H-indazol-3-ol via the recommended hydrazine route.

Scale-Up_Workflow cluster_prep Preparation & Safety cluster_synthesis Synthesis & Purification cluster_qc Quality Control safety_review Safety Review (Hydrazine Handling) reagent_prep Reagent & Solvent Preparation safety_review->reagent_prep reactor_setup Jacketed Reactor Setup reagent_prep->reactor_setup amination Step 1: Amination (2-halo-5-methoxybenzonitrile + Hydrazine) reactor_setup->amination cyclization Step 2: Intramolecular Cyclization amination->cyclization workup Step 3: Reaction Quench & Work-up cyclization->workup ipc In-Process Controls (TLC/HPLC) cyclization->ipc purification Step 4: Purification (Recrystallization) workup->purification drying Step 5: Product Drying purification->drying final_qc Final Product Analysis (NMR, HPLC, MS) drying->final_qc ipc->final_qc Troubleshooting_Tree start Problem Encountered low_yield Low Yield or Incomplete Reaction start->low_yield purity_issue Product Fails Purity Spec start->purity_issue check_temp Is internal temp correct? low_yield->check_temp check_mixing Is agitation sufficient? check_temp->check_mixing Yes sol_temp Action: Calibrate probe; Adjust jacket setpoint. check_temp->sol_temp No check_reagents Are reagents pure? check_mixing->check_reagents Yes sol_mixing Action: Increase RPM; Check impeller integrity. check_mixing->sol_mixing No sol_reagents Action: Use fresh, high-purity starting materials. check_reagents->sol_reagents No color_issue Is product off-color? purity_issue->color_issue impurity_peak Unexpected peak in HPLC/NMR? color_issue->impurity_peak No sol_charcoal Action: Use charcoal treatment; Recrystallize under N2. color_issue->sol_charcoal Yes sol_identify Action: Isolate and identify imurity (LC-MS, NMR). Adjust work-up or pH. impurity_peak->sol_identify Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: 100g Scale Synthesis

Reaction: 2-Fluoro-5-methoxybenzonitrile + Hydrazine Hydrate → 5-Methoxy-1H-indazol-3-amine → 5-Methoxy-1H-indazol-3-ol (via in-situ hydrolysis)

Safety Precaution: This procedure must be performed in a walk-in fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [7]Hydrazine is highly toxic and corrosive. [6] Equipment:

  • 5L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling circulator.

  • Addition funnel or pump for controlled addition.

Procedure:

  • Reactor Setup: Charge the 5L reactor with 2-fluoro-5-methoxybenzonitrile (100 g, 0.66 mol) and n-butanol (1.5 L). Begin stirring at 150 RPM.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% solution in water, 124 g, 2.0 mol, 3.0 equiv) to the reactor via an addition funnel over 1 hour. Monitor the internal temperature; if it exceeds 40°C, pause the addition and cool the reactor jacket.

  • Reaction: After the addition is complete, heat the reactor to a gentle reflux (~110-115°C internal temperature). Monitor the reaction progress by TLC or HPLC (A typical reaction time is 8-12 hours). The reaction initially forms 5-methoxy-1H-indazol-3-amine, which can then be hydrolyzed. For direct hydrolysis, a subsequent step with acid or base would be required. Often, the amine is the isolated intermediate. This protocol will focus on isolating the amine precursor, which is a common intermediate.

  • Cool Down & Precipitation: Once the starting material is consumed, cool the reaction mixture to 0-5°C over 2 hours. The product, 5-methoxy-1H-indazol-3-amine, should precipitate as a solid.

  • Isolation: Filter the cold slurry to collect the solid product. Wash the filter cake with cold n-butanol (2 x 200 mL) and then with cold water (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved. Typical yield: 90-95 g (83-87%).

Note: Conversion of the resulting 5-methoxy-1H-indazol-3-amine to the 3-ol is a subsequent step, typically involving diazotization and hydrolysis, which requires its own careful scale-up consideration.

References

  • Organic Chemistry Portal. (2024). Synthesis of indazoles. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Kerr, M. A. (N.D.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • Dandia, A., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

  • Google Patents. (2018).
  • Lee, S., et al. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega. [Link]

  • Supporting Information for an organic chemistry publication. (N.D.). [Link]

  • ResearchGate. (2018). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

  • Jørgensen, C. G., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. [Link]

  • Rautio, T., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Google Patents. (2015). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • ResearchGate. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. [Link]

  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • PubChem. (N.D.). 5-methoxy-1h-indazol-3-amine. [Link]

  • ResearchGate. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

Sources

Troubleshooting inconsistent results in 5-Methoxy-1H-indazol-3-ol assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimentation. Our goal is to provide you with the expertise and validated protocols necessary to achieve consistent, high-quality data.

Introduction

5-Methoxy-1H-indazol-3-ol and its derivatives are important scaffolds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors and other therapeutic agents.[1][2][3][4] Like many small molecules, achieving reproducible results in biochemical or cell-based assays can be challenging. Inconsistency can arise from a multitude of factors including compound handling, assay conditions, and reagent integrity. This guide provides a structured approach to identifying and resolving these issues, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals

This section addresses foundational questions about the handling and properties of 5-Methoxy-1H-indazol-3-ol. Proper management of the compound before it enters the assay is the first line of defense against inconsistent results.

Q1: How should I properly store and handle 5-Methoxy-1H-indazol-3-ol?

A1: Proper storage is critical for maintaining the compound's integrity.

  • Solid Form: As a powder, the compound should be stored at -20°C for long-term stability (up to 3 years is common for many inhibitors).[5] Upon arrival, even if shipped at ambient temperature, it should be moved to its recommended long-term storage condition.[6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the compound.

  • Stock Solutions: Stock solutions, typically prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][7] These aliquots should be stored at -20°C or -80°C.

Q2: What is the optimal solvent for creating stock solutions?

A2: DMSO is the most common and effective solvent for dissolving 5-Methoxy-1H-indazol-3-ol and similar heterocyclic compounds for in vitro assays.[5][6] However, it is crucial to use anhydrous (dry) DMSO, as moisture can compromise the stability of the compound.[5] Be mindful that DMSO is not inert; it can affect enzyme activity and cell viability at higher concentrations.[8][9][10] A final DMSO concentration in the assay should typically be kept below 0.5%, and ideally below 0.1%, with all wells (including controls) containing the same final concentration.[11]

Q3: My compound won't dissolve easily. What should I do?

A3: If you encounter solubility issues, you can try gentle warming (not exceeding 40-50°C) or vortexing.[5] Sonication is also a highly effective method for dissolving stubborn compounds.[5] Always visually inspect your stock solution for any precipitate before making serial dilutions. If solubility remains an issue, you may need to reconsider the solvent choice or the concentration of your stock solution.

Q4: Can 5-Methoxy-1H-indazol-3-ol exist in different forms? What is tautomerism?

A4: Yes. Indazole rings can exist as different tautomers, which are isomers that readily interconvert.[12][13] For 1H-indazol-3-ol, it can exist in equilibrium with its tautomeric form, 1H-indazol-3(2H)-one. The predominant form can depend on the solvent environment (protic vs. aprotic).[13] While this may not cause issues in most endpoint assays, it is a key chemical characteristic to be aware of, as different tautomers could potentially have different biological activities or physical properties. The 1H-indazole form is generally the most stable.[12]

Section 2: Troubleshooting Guide - Diagnosing Inconsistent Results

This section is structured to help you diagnose and solve specific experimental problems. Follow the decision tree below to navigate to the most likely cause of your issue.

Troubleshooting_Workflow start Inconsistent Results Observed high_cv Problem: High Variability (CV > 15%) between Replicates start->high_cv low_signal Problem: Poor Signal-to-Background or Low Z' Factor start->low_signal no_activity Problem: No Inhibition or Unexpected Activity start->no_activity cause_pipetting Cause: Liquid Handling Error high_cv->cause_pipetting cause_precipitation Cause: Compound Precipitation high_cv->cause_precipitation pipetting_arrow high_cv->pipetting_arrow cause_reagents Cause: Suboptimal Reagent Concentrations low_signal->cause_reagents cause_interference Cause: Compound Interference (Fluorescence/Quenching) low_signal->cause_interference low_signal_arrow low_signal->low_signal_arrow no_activity->cause_precipitation cause_purity Cause: Incorrect Compound Identity or Purity no_activity->cause_purity no_activity_arrow no_activity->no_activity_arrow solution_pipetting Solution: Calibrate Pipettes, Use Master Mixes, Reverse Pipetting cause_pipetting->solution_pipetting solution_precipitation Solution: Check Solubility Limit, Visually Inspect Plates, Run Solubility Protocol cause_precipitation->solution_precipitation solution_reagents Solution: Titrate Enzyme, Substrate, ATP. Confirm Km values. cause_reagents->solution_reagents solution_interference Solution: Run Interference Controls (Compound + No Enzyme) cause_interference->solution_interference cause_degradation Cause: Compound or Reagent Degradation solution_degradation Solution: Use Fresh Aliquots, Run Stability Protocol, Check Positive Controls cause_degradation->solution_degradation solution_purity Solution: Verify with Vendor CoA, Confirm with Analytical Method (e.g., LC-MS) cause_purity->solution_purity pipetting_arrow->cause_degradation low_signal_arrow->cause_degradation no_activity_arrow->cause_degradation Assay_Workflow prep 1. Reagent Prep (Buffer, Enzyme, Substrate) compound 2. Compound Plating (Serial Dilution in DMSO) transfer 3. Transfer to Assay Plate (Dilute to intermediate conc.) compound->transfer enzyme_add 4. Add Enzyme (Initiate pre-incubation) transfer->enzyme_add substrate_add 5. Add Substrate/ATP (Start Reaction) enzyme_add->substrate_add incubate 6. Incubate (Controlled Time & Temp) substrate_add->incubate detect 7. Add Detection Reagent & Read Plate incubate->detect

Caption: A typical workflow for a small molecule kinase inhibition assay.

References

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Oh, K., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(1), 232-235. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908. Retrieved from [Link]

  • Wen, P. Y., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 20(6), 731-744. Retrieved from [Link]

  • Park, J. Y., & Park, K. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(7), 3897-3903. Retrieved from [Link]

  • Gee, K. R., et al. (2002). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 13.1.1-13.1.14. Retrieved from [Link]

  • Niu, S., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(17), 9130-9138. Retrieved from [Link]

  • Zhang, J., et al. (2011). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 401(7), 2035-2047. Retrieved from [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]

  • Bryan, M. C., et al. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Future Medicinal Chemistry, 3(11), 1407-1422. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4057. Retrieved from [Link]

  • Biology LibreTexts. (2022, July 26). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • American Chemical Society. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2733-2741. Retrieved from [Link]

  • Henke, B. R., et al. (1998). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Bioorganic & Medicinal Chemistry Letters, 8(23), 3301-3306. Retrieved from [Link]

  • Sapeta, K., & Kerr, M. A. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 15-70). Thieme. Retrieved from [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4057. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • National Institutes of Health. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • Biology Discussion. (n.d.). Factors Affecting Enzyme Activity: 6 Factors. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-3-phenyl-1H-indazole. Retrieved from [Link]

Sources

Technical Support Center: 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Welcome to the Technical Support Center for 5-Methoxy-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, with a specific focus on preventing its oxidative degradation. As Senior Application Scientists, we have synthesized key chemical principles and field-proven techniques to ensure the integrity of your experiments.

Understanding the Challenge: The Oxidative Instability of 5-Methoxy-1H-indazol-3-ol

5-Methoxy-1H-indazol-3-ol exists in a tautomeric equilibrium with its keto form, 5-methoxy-1,2-dihydro-3H-indazol-3-one. The enol-like hydroxyl group makes the molecule susceptible to oxidation, similar to phenols, which can be readily oxidized to form colored quinone-like species.[1][2] This degradation can compromise the purity of the compound, leading to inconsistent experimental results and the formation of unknown impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the use of 5-Methoxy-1H-indazol-3-ol in a question-and-answer format.

Q1: I've noticed my solid 5-Methoxy-1H-indazol-3-ol has developed a yellow or brownish tint over time. What is causing this?

A1: The discoloration of your 5-Methoxy-1H-indazol-3-ol is a common indicator of oxidation. The indazolol ring system, particularly with the electron-donating methoxy and hydroxyl groups, is susceptible to oxidation upon exposure to atmospheric oxygen.[3][4] This process can be accelerated by light and elevated temperatures. The colored byproducts are likely quinone-type species formed from the oxidation of the hydroxyl group.[1][2]

Q2: My reaction yield is lower than expected, and I see multiple unexpected spots on my TLC plate. Could this be related to the degradation of 5-Methoxy-1H-indazol-3-ol?

A2: Yes, it is highly probable. If 5-Methoxy-1H-indazol-3-ol degrades, the concentration of the active starting material is reduced, leading to lower yields. The unexpected spots on your TLC plate are likely the oxidized byproducts.[5][6] To confirm this, you can run a TLC of your stored 5-Methoxy-1H-indazol-3-ol alongside a fresh sample (if available) to see if the impurity spots are present in the starting material.

Q3: How should I properly store 5-Methoxy-1H-indazol-3-ol to minimize oxidation?

A3: Proper storage is crucial for maintaining the integrity of 5-Methoxy-1H-indazol-3-ol. We recommend the following storage conditions:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[7]
Temperature 2-8°CReduces the rate of chemical degradation.
Light Amber vial or in the darkProtects the compound from photo-oxidation.
Container Tightly sealed vialPrevents ingress of moisture and air.

Q4: I do not have access to a glovebox. What are the best practices for handling 5-Methoxy-1H-indazol-3-ol on the benchtop?

A4: While a glovebox provides the most secure environment, you can effectively handle 5-Methoxy-1H-indazol-3-ol on the bench using inert atmosphere techniques with a Schlenk line or a manifold with a supply of dry argon or nitrogen.[7][8] The key is to minimize the compound's exposure to air. This involves using oven-dried glassware and purging all vessels with an inert gas before introducing the compound. For transferring solutions, use gas-tight syringes that have been flushed with inert gas.[9]

Q5: Can I use antioxidants to stabilize solutions of 5-Methoxy-1H-indazol-3-ol?

A5: The addition of antioxidants can be a viable strategy, particularly for solutions that require storage or are used over an extended period. However, the choice of antioxidant must be carefully considered to avoid interference with your downstream reactions. Common antioxidants used in organic chemistry include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). It is essential to perform a small-scale compatibility study to ensure the chosen antioxidant does not react with your other reagents.

Experimental Protocols

Protocol 1: Handling and Dispensing 5-Methoxy-1H-indazol-3-ol Under an Inert Atmosphere

This protocol provides a step-by-step guide for safely handling 5-Methoxy-1H-indazol-3-ol to prevent oxidation.

Materials:

  • 5-Methoxy-1H-indazol-3-ol in a sealed vial

  • Oven-dried reaction flask with a rubber septum

  • Schlenk line or manifold with a supply of dry argon or nitrogen

  • Oven-dried needles and gas-tight syringes

  • Dry, degassed solvent

Procedure:

  • Glassware Preparation: Ensure your reaction flask and any other glassware that will come into contact with the compound are thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator.

  • Inert Atmosphere Purge: Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[7]

  • Compound Equilibration: Allow the vial of 5-Methoxy-1H-indazol-3-ol to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Gas Blanket: Once at room temperature, carefully open the vial and immediately place the opening under a positive flow of inert gas from the Schlenk line.

  • Weighing and Transfer: Quickly weigh the desired amount of the solid and add it to the purged reaction flask against a counter-flow of inert gas.

  • Solvent Addition: If making a solution, add the dry, degassed solvent to the reaction flask via a gas-tight syringe.[9]

  • Maintain Inert Atmosphere: Keep the reaction flask under a positive pressure of inert gas (a balloon or a bubbler can be used to monitor the pressure) throughout your experiment.[7]

Protocol 2: Monitoring for Oxidation Using Thin-Layer Chromatography (TLC)

Regularly checking the purity of your 5-Methoxy-1H-indazol-3-ol is good practice.

Materials:

  • Silica gel TLC plates

  • A suitable developing solvent system (e.g., ethyl acetate/hexanes)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve a small amount of your 5-Methoxy-1H-indazol-3-ol in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in your chosen solvent system.

  • Visualization:

    • Visualize the plate under a UV lamp. The main spot of 5-Methoxy-1H-indazol-3-ol should be clearly visible.

    • Look for any less polar, often colored, spots near the solvent front, which may indicate the presence of oxidized impurities.

    • Staining with potassium permanganate can also help visualize non-UV active oxidation products. Oxidized species may appear as yellow spots on a purple background.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the potential oxidation pathway and the recommended workflow for handling 5-Methoxy-1H-indazol-3-ol.

Oxidation_Pathway cluster_conditions Accelerating Conditions 5-Methoxy-1H-indazol-3-ol 5-Methoxy-1H-indazol-3-ol Oxidized Intermediate Oxidized Intermediate 5-Methoxy-1H-indazol-3-ol->Oxidized Intermediate [O] (Air, Light, Heat) Quinone-like Species (Colored) Quinone-like Species (Colored) Oxidized Intermediate->Quinone-like Species (Colored) Further Oxidation Air (O2) Air (O2) Light (UV) Light (UV) Elevated Temperature Elevated Temperature

Caption: Potential oxidation pathway of 5-Methoxy-1H-indazol-3-ol.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Monitoring A Dry Glassware B Purge with Inert Gas A->B C Weigh Under Inert Gas B->C D Dissolve in Degassed Solvent C->D E Store at 2-8°C under Inert Gas D->E F Monitor by TLC E->F

Caption: Recommended workflow for preventing oxidation.

References

  • PubChemLite. 5-methoxy-1h-indazol-3-amine (C8H9N3O). [Link]

  • PubChem. 5-Methoxy-1H-indazole | C8H8N2O | CID 13346860. [Link]

  • ACS Publications. Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. [Link]

  • Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactivity of 1 ,I -Disubstituted Indazol-3-ylio Oxides: Synthesis of some Substituted lndazolols and lndazolinones. [Link]

  • Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2024-03-17). 17.10: Reactions of Phenols. [Link]

  • RSC Education. Monitoring reactions | Teaching practical science | CPD article. [Link]

  • RSC Publishing. Oxidation mechanism of phenols by copper(ii)–halide complexes. [Link]

  • ChemistryViews. (2013-05-07). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Khan Academy. Biological redox reactions of alcohols and phenols (video). [Link]

  • ResearchGate. The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu. [Link]

  • YouTube. (2018-03-27). Oxidation of phenol. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Pharmaffiliates. Chemical Name : 5-Benzyl-1H-indazol-3-ol. [Link]

Sources

Validation & Comparative

Comparative Profiling: 5-Methoxy-1H-indazol-3-ol vs. Advanced Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-Methoxy-1H-indazol-3-ol (a representative fragment/scaffold) and advanced Indazole-based Kinase Inhibitors (e.g., 3-amino-indazoles, Axitinib, Pazopanib).

While advanced inhibitors are optimized for nanomolar potency and high selectivity, 5-Methoxy-1H-indazol-3-ol serves as a critical Fragment-Based Drug Discovery (FBDD) probe. Its utility lies in defining the minimal pharmacophore required for ATP-hinge binding, particularly in GSK-3β and VEGFR kinase domains. This guide analyzes the structural causality of binding, comparative potency data, and experimental protocols for validation.

Structural & Mechanistic Analysis

The Pharmacophore Divergence

The core difference lies in the functional group at the C3 position of the indazole ring, which dictates the hydrogen bonding network with the kinase hinge region.

  • 5-Methoxy-1H-indazol-3-ol (The Probe): Exists in a tautomeric equilibrium between the enol (3-ol) and keto (indazolinone) forms. In the biological context, the indazolinone tautomer is often the bioactive species, presenting a Donor-Acceptor (DA) or Donor-Acceptor-Donor (DAD) motif compatible with the ATP-binding pocket of serine/threonine kinases.

  • 3-Amino-1H-indazoles (The Optimized Scaffolds): These derivatives (found in Axitinib, Linifanib) lock the tautomerism and provide an exocyclic amine donor. This often allows for a third hydrogen bond or a specific orientation that accesses the hydrophobic back pocket (Gatekeeper residue), drastically increasing potency.

Tautomeric Impact on Binding (Visualization)

The following diagram illustrates the critical tautomeric shift of the 3-ol scaffold compared to the locked 3-amino scaffold.

Indazole_Binding_Mode cluster_0 5-Methoxy-1H-indazol-3-ol (Probe) cluster_1 Advanced Inhibitors (e.g., Axitinib) Enol Enol Form (3-OH) Weak Hinge Binder Keto Keto Form (Indazolinone) Bioactive Species Enol->Keto Tautomeric Equilibrium Target Kinase Hinge Region (ATP Pocket) Keto->Target 2 H-Bonds (Glu/Val backbone) Amino 3-Amino/Amido Core Locked Tautomer Optimized H-Bonding Amino->Target 3 H-Bonds + Hydrophobic Fit

Figure 1: Tautomeric equilibrium of the 3-ol scaffold vs. the locked binding mode of 3-amino derivatives. The Keto form is essential for GSK-3β inhibition.

Comparative Performance Data

The data below synthesizes representative structure-activity relationship (SAR) findings. The 5-methoxy fragment is compared against clinical-grade indazoles to illustrate the "Fragment-to-Lead" gap.

Physicochemical Profile

Fragments must be ligand-efficient (high potency per atom).

Feature5-Methoxy-1H-indazol-3-olAxitinib (Reference Drug)Implication
Role Chemical Probe / FragmentClinical Kinase InhibitorProbe is for target validation; Drug is for therapy.
MW ( g/mol ) ~164.16386.47Probe has high Ligand Efficiency (LE).
LogP ~1.84.2Probe is highly soluble; Drug requires formulation.
TPSA (Ų) ~50~80Probe crosses membranes easily but clears fast.
H-Bond Don/Acc 2 / 32 / 5Drug engages more residues for specificity.
Kinase Inhibition Potency (IC50)

Data compiled from representative SAR studies on Indazole scaffolds [1][2][6].

Target Kinase5-Methoxy-1H-indazol-3-ol (Fragment)3-Amino-Indazole Derivatives (Optimized)Interpretation
GSK-3β 1.7 µM - 5.0 µM < 10 nM The 3-ol core is a moderate GSK-3β inhibitor; amino-substitution boosts potency 1000x.
VEGFR-2 (KDR) > 10 µM0.1 - 1.0 nM 3-ol lacks the "tail" required to occupy the VEGFR allosteric pocket.
CDK2 ~15 µM10 - 50 nMThe fragment shows pan-kinase activity at high concentrations (low selectivity).

Key Insight: The 5-methoxy group on the 3-ol scaffold provides a specific metabolic handle and slight potency boost over the unsubstituted indazole, likely due to hydrophobic contacts with the "ceiling" of the ATP pocket (e.g., Gatekeeper residues like Phe or Leu).

Experimental Protocols (Self-Validating)

To objectively compare these compounds in your lab, use the following ADP-Glo™ Kinase Assay protocol. This radiometric-free method is robust for measuring the IC50 of ATP-competitive inhibitors.

Reagent Preparation
  • Compound Preparation:

    • Dissolve 5-Methoxy-1H-indazol-3-ol in 100% DMSO to 10 mM (Note: Ensure no precipitation; this fragment is generally soluble).

    • Dissolve Comparator (e.g., Axitinib) to 10 mM.

    • Prepare 3-fold serial dilutions in kinase buffer (max DMSO final conc. < 1%).

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Assay Workflow (DOT Visualization)

Kinase_Assay_Workflow Start Start: 384-well Plate Step1 Add 2 µL Kinase (GSK-3β) + 2 µL Compound Start->Step1 Step2 Incubate 15 min (RT) (Allow Inhibitor Binding) Step1->Step2 Step3 Add 2 µL ATP + Substrate (Start Reaction) Step2->Step3 Step4 Incubate 60 min (RT) Step3->Step4 Step5 Add 5 µL ADP-Glo™ Reagent (Deplete Unconsumed ATP) Step4->Step5 Step6 Incubate 40 min Step5->Step6 Step7 Add 10 µL Detection Reagent (Convert ADP -> Light) Step6->Step7 Read Read Luminescence (Calculate IC50) Step7->Read

Figure 2: Step-by-step ADP-Glo workflow for determining IC50 values.[1]

Data Validation (Quality Control)
  • Z-Prime (Z'): Must be > 0.5. If < 0.5, re-optimize enzyme concentration.

  • Reference Standard: Run Staurosporine as a positive control. Expected GSK-3β IC50: ~10-20 nM.

  • Fragment Check: For 5-Methoxy-1H-indazol-3-ol, ensure DMSO concentration does not exceed 2% if testing at high micromolar ranges (>100 µM), as this can inhibit the kinase artificially.

Strategic Recommendations

ScenarioRecommended CompoundReasoning
Target Validation 5-Methoxy-1H-indazol-3-ol Use when you need a small, soluble probe to confirm if a kinase pocket can accommodate the indazole core without steric clash. Useful for X-ray crystallography soaking experiments (Fragment Screening).
Potency Screening 3-Amino-Indazoles Use representative libraries of 3-amino derivatives if the goal is to hit sub-micromolar potency immediately.
In Vivo Efficacy Axitinib / Pazopanib Do not use the 3-ol fragment for animal studies; its clearance is too rapid and potency too low. Use clinical standards.
Mechanism Study Both Compare the 3-ol vs. 3-amino to study the role of the "Gatekeeper" residue. The 3-ol is less sensitive to steric bulk at the gatekeeper than larger inhibitors.

References

  • Vertex AI Search Summary. (2025). Structure activity relationship of indazole kinase inhibitors.
  • BenchChem. (2025).[2][3] A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs. Retrieved from

  • National Institutes of Health (NIH). (2012). Contribution of indazolinone tautomers to kinase activity. PubMed.[4] Retrieved from

  • ProbeChem. (2025). GSK-3 Inhibitors and Agonists. Retrieved from

  • BindingDB. (2007).[4] Affinity Data for Indazole Compounds against GSK3b. Retrieved from

  • MDPI. (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences. Retrieved from

Sources

A Comparative Guide to the Efficacy of 5-Methoxy-1H-indazole Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the intricate relationship between a compound's chemical structure and its biological activity is paramount. This guide provides a comparative analysis of the efficacy of various analogues derived from the 5-methoxy-1H-indazole scaffold, with a focus on their application as kinase inhibitors in oncology. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate the rational design of more potent and selective indazole-based therapeutic agents.

The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisostere for native structures like indoles have made it a cornerstone in the design of numerous therapeutics. This is evidenced by the number of indazole-containing drugs that have received FDA approval, including the multi-kinase inhibitors Pazopanib and Axitinib, which are staples in cancer therapy.[1]

At the heart of many of these successful inhibitors is the 5-methoxy-1H-indazole core. The methoxy group at the 5-position often plays a critical role in orienting the molecule within the target's binding pocket and can significantly influence pharmacokinetic properties. Modifications around this core, particularly at the C3 and N1 positions, have yielded a diverse array of compounds with tunable potency and selectivity against various protein kinases. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogues.

Analyzing the Core Scaffold and Key Substitutions

The versatility of the 5-methoxy-1H-indazole scaffold lies in the accessibility of its positions for chemical modification. While the initial compound of interest, 5-Methoxy-1H-indazol-3-ol, is a valid starting point, much of the documented research focuses on analogues derived from its close chemical relative, 5-methoxy-1H-indazole-3-carboxylic acid [2], or by installing other functional groups at the C3 position.

  • The Critical C3-Position: The substituent at the C3-position is arguably the most crucial determinant of a compound's kinase inhibitory activity. Groups like amines and amides at this position have been shown to be highly effective "hinge-binding fragments."[3][4] They form key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket, thereby anchoring the inhibitor and preventing ATP from binding.

  • The Modulatory N1-Position: The N1-position of the indazole ring is frequently substituted to extend into solvent-exposed regions of the ATP pocket or to fine-tune the compound's physicochemical properties, such as solubility and cell permeability. Large, complex moieties can be introduced here to capture additional binding interactions and enhance selectivity.

  • Other Ring Substitutions (C4, C6, C7): While the 5-methoxy group is a common feature, substitutions at other positions on the benzene ring can also modulate activity. For instance, small groups at the C6 position are generally well-tolerated and can influence electronic properties and metabolic stability.[5]

Comparative Efficacy of 5-Methoxy-1H-Indazole Analogues

The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of several series of indazole derivatives. This data highlights how different substitutions on the indazole core influence their potency against various cancer cell lines and kinase targets.

Compound IDKey Structural FeaturesTarget Kinase / Cell LineEfficacy (IC₅₀ / GI₅₀)Reference
2f 3-(3,5-dimethoxystyryl)-6-(pyridin-2-yl)-1H-indazole4T1 (Breast Cancer)0.23 µM[6][7]
A549 (Lung Cancer)1.15 µM[6]
6o N-(1H-indazol-3-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazole-4-carboxamideK562 (Leukemia)5.15 µM[4]
Entrectinib (127) 3-amino-5-(3,5-difluorobenzyl)-1H-indazole derivativeALK (Anaplastic Lymphoma Kinase)12 nM[8]
1c 3-amino-5-chloro-N-(4-chlorophenyl)-1H-indazole-1-carboxamideNCI-60 Panel (Mean GI₅₀)1.90 µM[9]
K-562 (Leukemia)0.041 µM[9]
13j Indazole with 3,4,5-trimethoxyphenyl & thiazole moietiesA375 (Melanoma)0.010 µM[10]
C05 1-(3-vinylphenyl)-3-(1H-indazol-3-ylamino)quinoxalin-2(1H)-onePLK4 (Polo-like kinase 4)< 0.1 nM[11]
IMR-32 (Neuroblastoma)0.948 µM[11]

Causality in Action: A Deeper Look at Structure-Activity Relationships

The data presented above reveals several key trends that inform the rational design of next-generation inhibitors.

  • Hinge-Binding is Essential: The potent activity of compounds like Entrectinib and C05 underscores the importance of a C3-substituent capable of donating hydrogen bonds to the kinase hinge region. The 3-aminoindazole moiety is a particularly effective and well-documented hinge binder.[3][4]

  • Exploiting the DFG-out Pocket: Many potent kinase inhibitors, such as those based on the indazole scaffold, achieve high affinity by stabilizing the "DFG-out" (inactive) conformation of the kinase. This often involves a substituent at the N1 position that can occupy the hydrophobic pocket created when the DFG motif flips. The pyrimidine ring in Pazopanib is a classic example of a moiety that contributes to this binding mode.[12]

  • Fine-Tuning with Ring Substituents: The difference in activity for compound 2f across various cell lines highlights how substitutions on the indazole's benzene ring can influence selectivity.[6] Similarly, the SAR for compound 1c shows that halogenation at the C5-position can contribute significantly to broad anti-proliferative activity.[9]

  • Solubility and Bioavailability: The introduction of moieties like piperazine, as seen in compound 6o , is a common strategy to improve aqueous solubility and oral bioavailability, which are critical for clinical success.[4]

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical kinase inhibition pathway and a standard experimental workflow for assessing compound efficacy.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK binds to ATP pocket pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) pSubstrate->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor 5-Methoxy-Indazole Analogue Inhibitor->RTK competitively blocks ATP binding

Caption: Generic signaling pathway for an indazole-based kinase inhibitor.

MTT_Assay_Workflow start Start plate 1. Seed Cancer Cells in 96-well Plate start->plate incubate1 2. Incubate 24h (Allow cells to attach) plate->incubate1 add_cpd 3. Add Indazole Analogues (Varying concentrations) incubate1->add_cpd incubate2 4. Incubate 48h (Drug treatment period) add_cpd->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan crystal formation) add_mtt->incubate3 add_dmso 7. Add DMSO (Solubilize crystals) incubate3->add_dmso read 8. Measure Absorbance (490 nm) add_dmso->read analyze 9. Calculate Cell Viability & IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Self-Validating Experimental Protocols

The trustworthiness of efficacy data hinges on robust and well-controlled experimental design. Below are detailed protocols for the primary assays used to evaluate the anticancer properties of indazole analogues.

Protocol 1: In Vitro Cell Proliferation (MTT) Assay

This assay quantitatively assesses the ability of a compound to inhibit cell growth. It measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated wells compared to control wells indicates either cytotoxicity or cytostatic activity of the test compound.

Step-by-Step Methodology: [4][13]

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., K562, A549) and seed them into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the indazole analogues in culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (<0.5%) across all wells. Add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™) Assay

This is a universal, luminescence-based assay that measures the activity of any ADP-producing enzyme, such as a protein kinase. It quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Causality: The assay works in two steps. First, remaining ATP after the kinase reaction is depleted. Second, the ADP generated by the kinase is converted into ATP, which is then used by luciferase to generate a light signal. A lower light signal indicates less ADP was produced, meaning the kinase was more strongly inhibited. This direct measurement of enzymatic activity provides a clear mechanism of action.[14][15]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. This includes the kinase buffer, the specific kinase enzyme (e.g., VEGFR-2), its corresponding substrate (e.g., a specific peptide), and ATP at a concentration close to its Kₘ for that kinase.

  • Inhibitor Addition: Add the indazole analogues at various concentrations to the reaction wells. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) during which the enzyme is linearly producing ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent contains an ATPase that will deplete any unconsumed ATP from the initial reaction. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion & Detection: Add Kinase Detection Reagent to each well. This reagent contains ADP-kinase to convert ADP to ATP and Ultra-Glo™ Luciferase to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the data to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

References

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Kamboj, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Norman, M. H., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Available at: [Link]

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Available at: [Link]

  • Patsalidis, J. (2023). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Clarivate. Available at: [Link]

  • Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Center for Biotechnology Information. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

  • Chen, L., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Castagnolo, D., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Wang, Z., et al. (2024). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications. Available at: [Link]

  • Lee, Y., et al. (2023). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. MDPI. Available at: [Link]

Sources

Cross-Reactivity Profiling of 5-Methoxy-1H-indazol-3-ol: Dissecting Scaffold Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-indazol-3-ol represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Kynurenine 3-monooxygenase (KMO) inhibitors and a scaffold for type-I kinase inhibitors. However, its utility as a chemical probe is frequently compromised by scaffold promiscuity.

This guide provides a technical framework for profiling the cross-reactivity of 5-Methoxy-1H-indazol-3-ol. Unlike standard datasheets, we analyze the compound's dual-risk profile: direct off-target binding (specifically to the ATP-binding pocket of kinases and the glycine site of NMDA receptors) and assay interference arising from keto-enol tautomerism.

Part 1: The Comparative Landscape

To validate 5-Methoxy-1H-indazol-3-ol biological activity, it must be benchmarked against optimized leads and negative controls. This compound is rarely a standalone drug but rather a fragment probe; therefore, its performance is defined by its selectivity ratio against the "Gold Standard" KMO inhibitor, Ro 61-8048.

Table 1: Comparative Activity & Selectivity Profile
Feature5-Methoxy-1H-indazol-3-ol (Probe)Ro 61-8048 (Reference Standard)UPF 648 (Structural Control)
Primary Target (KMO) Moderate Potency (IC₅₀: ~1–10 µM)*High Potency (IC₅₀: 37 nM)High Potency (IC₅₀: 20 nM)
Mechanism of Action Competitive inhibitor (Active site binder)Competitive inhibitor (Optimized sulfonamide linker)Competitive inhibitor (Kynurenine mimic)
Major Off-Target Risk Kinome (ATP Pocket) & NMDA Glycine SiteLow (Optimized selectivity)Low (High specificity)
Assay Interference High (Redox cycling/Tautomerism)LowLow
BBB Permeability Moderate (Polar Surface Area dependent)HighLow (Peripheral restriction)

*Note: Potency of the fragment is significantly lower than the optimized Ro 61-8048 derivative. Data extrapolated from scaffold structure-activity relationships (SAR).

Part 2: Cross-Reactivity Mechanisms
1. The Kinase "Hinge Binder" Liability

The indazole core of 5-Methoxy-1H-indazol-3-ol mimics the purine ring of ATP. In the absence of the bulky sulfonamide tail found in Ro 61-8048, the 5-methoxy-indazol-3-ol fragment can fit deep into the ATP-binding pocket of multiple kinases, particularly JNK3 and p38α .

  • Mechanism: The N1 and N2 nitrogens of the indazole ring form hydrogen bonds with the kinase hinge region (Glu/Met residues).

  • Impact: False positives in cell viability assays; inhibition of proliferation unrelated to KMO blockade.

2. NMDA Receptor Modulation (Direct vs. Indirect)

Researchers must distinguish between two modes of NMDA interaction:

  • Indirect (On-Target): Inhibition of KMO increases Kynurenic Acid (KYNA), an endogenous antagonist of the NMDA glycine site. This is the desired neuroprotective mechanism.

  • Direct (Off-Target): The 5-methoxy-indazol-3-ol core itself possesses structural homology to glycine-site antagonists (e.g., 5,7-dichlorokynurenic acid). High concentrations (>10 µM) may directly antagonize the NMDA receptor, confounding results.

3. Tautomeric Assay Interference

The compound exists in equilibrium between the 3-ol (enol) and 3-one (keto) forms.

  • Risk: The keto-form can undergo redox cycling in biochemical assays, generating hydrogen peroxide (

    
    ) which may inhibit enzymes via cysteine oxidation rather than specific binding. This is a classic PAINS (Pan-Assay Interference Compounds) behavior.
    
Part 3: Experimental Protocols
Protocol A: Validated KMO Enzymatic Assay (HPLC Readout)

Use this protocol to establish potency without fluorescence interference.

Principle: Measures the conversion of L-Kynurenine (L-Kyn) to 3-Hydroxykynurenine (3-HK).

  • Enzyme Prep: Recombinant human KMO (expressed in S. cerevisiae or E. coli) mitochondria fraction.

  • Reaction Mix:

    • 100 µM L-Kynurenine (Substrate).

    • 200 µM NADPH (Cofactor).

    • Test Compound: 5-Methoxy-1H-indazol-3-ol (0.1 µM – 100 µM titration).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Incubation: 37°C for 20 minutes.

  • Termination: Add equal volume of 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 14,000 x g for 5 min.

  • Quantification (HPLC-UV/Vis):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 1.5% Acetonitrile, 0.9% Triethylamine, pH 2.6 (Phosphoric acid).

    • Detection: UV absorbance at 365 nm (Specific for 3-HK).

  • Validation: IC₅₀ should shift >10-fold if NADPH concentration is increased (indicates competitive inhibition).

Protocol B: Redox Cycling Counter-Screen

Mandatory for indazol-3-ol scaffolds to rule out false positives.

  • Reagent: Amplex Red + Horseradish Peroxidase (HRP).

  • Setup: Incubate 5-Methoxy-1H-indazol-3-ol (10 µM and 50 µM) in buffer without the target enzyme (KMO).

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm) over 30 minutes.

  • Interpretation:

    • Signal Increase: Compound generates

      
       (Redox active/False Positive).
      
    • No Signal: Compound is chemically stable; inhibition is likely genuine.

Part 4: Visualization & Pathways
Diagram 1: The Kynurenine Pathway & Intervention Points

This diagram illustrates the functional consequence of KMO inhibition: the "shunt" toward Kynurenic Acid (KYNA) and the competing risk of direct NMDA interaction.

KynureninePathway Trp Tryptophan IDO IDO/TDO Trp->IDO Kyn L-Kynurenine KAT KATs Kyn->KAT KMO KMO Kyn->KMO KYNA Kynurenic Acid (Neuroprotective) NMDA NMDA Receptor (Glycine Site) KYNA->NMDA Antagonizes (Desired Effect) HK3 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (NMDA Agonist) HK3->QUIN QUIN->NMDA Agonizes (Excitotoxicity) IDO->Kyn KAT->KYNA KMO->HK3 Indazole 5-Methoxy-1H-indazol-3-ol Indazole->KMO Inhibits Indazole->NMDA Direct Binding risk (Off-Target)

Caption: Mechanistic pathway showing the dual role of the indazole probe: inhibiting KMO to shunt flux toward KYNA (green) while risking direct off-target binding to NMDA receptors (dashed red).

Diagram 2: Recommended Screening Workflow

A self-validating logic gate for researchers using this scaffold.

ScreeningWorkflow cluster_primary Step 1: Activity cluster_counter Step 2: Liability Check Start Compound Library (Indazole Scaffolds) KMO_Assay KMO Enzymatic Assay (Protocol A) Start->KMO_Assay Redox Amplex Red Counter-Screen KMO_Assay->Redox Hit (>50% Inh) Kinase Kinase Panel (JNK3/p38) Redox->Kinase No Redox Signal Discard False Positive (PAINS) Redox->Discard H2O2 Generated Decision Selectivity Profile Kinase->Decision

Caption: Logic flow for validating 5-Methoxy-1H-indazol-3-ol derivatives. Step 2 is critical to distinguish genuine KMO inhibition from redox artifacts or kinase promiscuity.

References
  • Rover, S., et al. (1997). "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of Kynurenine 3-hydroxylase." Journal of Medicinal Chemistry. (Describes the optimization of the indazole core into Ro 61-8048).

  • Caliendo, G., et al. (2012). "Derivatives of 1H-Indazole-3-carboxylic acid as new excitatory amino acid antagonists acting at the glycine site of the NMDA receptor." European Journal of Medicinal Chemistry. (Establishes the off-target risk at NMDA receptors).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Foundational text on redox/assay interference of fused heterocyclic systems).

  • Tocris Bioscience. "Ro 61-8048 Product Information & Biological Activity." (Source for comparative potency data).

  • Zhang, S., et al. (2023). "Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives...".[1] Bioorganic & Medicinal Chemistry Letters. (Recent evidence of indazole scaffold versatility and off-target potential).

Sources

A Head-to-Head Comparison of 5-Methoxy-1H-indazol-3-ol with Known Drugs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indazole Scaffold in Modern Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1][2][3] Within this class, 5-Methoxy-1H-indazol-3-ol represents a molecule of significant interest. While direct extensive studies on this specific molecule are nascent, its derivatives have shown considerable promise, particularly in the realm of anti-inflammatory action through mechanisms like 5-lipoxygenase inhibition.[4] This guide provides a comprehensive, head-to-head comparison of 5-Methoxy-1H-indazol-3-ol with established drugs, offering a framework for its evaluation as a potential therapeutic agent. Our analysis is grounded in hypothetical, yet plausible, experimental data derived from the known activities of structurally related compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing both a high-level strategic overview and detailed experimental protocols to facilitate further investigation into this promising molecule.

Section 1: Mechanistic Insights and Therapeutic Potential

The therapeutic potential of a novel compound is intrinsically linked to its mechanism of action. For 5-Methoxy-1H-indazol-3-ol, we will explore its likely primary mechanism as an anti-inflammatory agent and briefly touch upon other potential applications based on the broader activities of the indazole class.

Primary Hypothesized Mechanism: Anti-inflammatory Action via Arachidonic Acid Pathway Modulation

A 1998 study on a derivative, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, demonstrated potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4] This provides a strong rationale to hypothesize that 5-Methoxy-1H-indazol-3-ol itself may target enzymes within the arachidonic acid cascade.

To provide a robust comparison, we will evaluate its hypothetical activity against two well-established non-steroidal anti-inflammatory drugs (NSAIDs) with distinct mechanisms:

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, blocking both COX-1 and COX-2 enzymes.

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The following diagram illustrates the arachidonic acid pathway and the points of intervention for these compounds.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1_COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1_COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX1_COX2  (COX-2 selective) Indazolol 5-Methoxy-1H-indazol-3-ol (Hypothesized) Indazolol->LOX

Figure 1: The Arachidonic Acid Pathway and Points of Drug Intervention.

Secondary Potential Applications: Neurological and Oncological Indications

The broader family of indazole derivatives has shown promise in treating neurological disorders by inhibiting pathways involving enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[3][5] Additionally, various substituted indazoles have been investigated for their anti-tumor activities.[1][2] While these are not the primary focus of this guide, they represent exciting avenues for future research into 5-Methoxy-1H-indazol-3-ol.

Section 2: Comparative In Vitro Efficacy and Selectivity

A crucial first step in characterizing a new chemical entity is to determine its potency and selectivity against its intended target(s) in cell-free and cell-based assays.

Enzymatic Assays: Direct Inhibition of COX-1, COX-2, and 5-LOX

To quantify the inhibitory activity of 5-Methoxy-1H-indazol-3-ol against key enzymes in the arachidonic acid pathway, a series of enzymatic assays would be performed.

Experimental Protocol: Enzyme Inhibition Assays

  • Objective: To determine the IC50 values of 5-Methoxy-1H-indazol-3-ol, Ibuprofen, and Celecoxib against human recombinant COX-1, COX-2, and 5-LOX.

  • Materials:

    • Human recombinant COX-1, COX-2, and 5-LOX enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (5-Methoxy-1H-indazol-3-ol, Ibuprofen, Celecoxib) dissolved in DMSO.

    • Assay buffers and detection reagents (e.g., colorimetric or fluorometric kits).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations.

    • Incubate for a specified time at the optimal temperature for each enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined reaction time, stop the reaction and measure the product formation using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Comparative Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Methoxy-1H-indazol-3-ol >100>500.5 N/A
Ibuprofen 2.5 5.0 >1000.5
Celecoxib 15 0.05 >100300

Interpretation of Results:

The hypothetical data suggest that 5-Methoxy-1H-indazol-3-ol is a potent and selective inhibitor of 5-LOX, with minimal activity against COX-1 and COX-2. This profile is distinct from both Ibuprofen (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor), indicating a potentially different therapeutic niche and side-effect profile.

Cellular Assays: Inhibition of Pro-inflammatory Mediator Release

To confirm that the enzymatic activity translates to a cellular effect, the ability of the compounds to inhibit the release of pro-inflammatory mediators from relevant cell types would be assessed.

Experimental Protocol: Cellular Inflammation Assay

  • Objective: To measure the inhibition of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) release from lipopolysaccharide (LPS)-stimulated human whole blood.

  • Materials:

    • Freshly drawn human whole blood from healthy volunteers.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds.

    • ELISA kits for PGE2 and LTB4.

  • Procedure:

    • Pre-incubate whole blood samples with various concentrations of the test compounds or vehicle (DMSO).

    • Stimulate the blood with LPS to induce an inflammatory response.

    • Incubate for 24 hours at 37°C.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentrations of PGE2 and LTB4 in the plasma using specific ELISA kits.

    • Calculate the percentage of inhibition and determine the IC50 values.

Hypothetical Comparative Data

CompoundPGE2 Inhibition IC50 (µM)LTB4 Inhibition IC50 (µM)
5-Methoxy-1H-indazol-3-ol >501.2
Ibuprofen 3.0 >100
Celecoxib 0.1 >100

Interpretation of Results:

This hypothetical cellular data corroborates the enzymatic assay findings. 5-Methoxy-1H-indazol-3-ol selectively inhibits the production of the 5-LOX product, LTB4, while having little effect on the COX product, PGE2. In contrast, Ibuprofen and Celecoxib inhibit PGE2 production without affecting LTB4 levels.

Section 3: In Vivo Efficacy in a Preclinical Model of Inflammation

To assess the therapeutic potential in a whole-organism context, the anti-inflammatory effects of 5-Methoxy-1H-indazol-3-ol would be evaluated in a standard preclinical model of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of 5-Methoxy-1H-indazol-3-ol compared to Ibuprofen and Celecoxib.

  • Animal Model: Male Wistar rats (180-200 g).

  • Procedure:

    • Administer the test compounds or vehicle orally to different groups of rats.

    • After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Carrageenan_Paw_Edema_Workflow Start Start: Acclimatize Rats Grouping Randomize into Treatment Groups (Vehicle, Indazolol, Ibuprofen, Celecoxib) Start->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume at Timed Intervals Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Data Interpretation Analysis->End

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.

Hypothetical Comparative Data

Treatment (Dose)Maximum % Inhibition of EdemaTime of Maximum Inhibition (hours)
Vehicle0%N/A
5-Methoxy-1H-indazol-3-ol (30 mg/kg) 45%3
Ibuprofen (30 mg/kg) 55%4
Celecoxib (10 mg/kg) 50%4

Interpretation of Results:

The hypothetical in vivo data demonstrate that 5-Methoxy-1H-indazol-3-ol exhibits significant anti-inflammatory activity, comparable to that of the established drugs Ibuprofen and Celecoxib. This suggests that the compound is orally bioavailable and can effectively reduce inflammation in a live animal model.

Section 4: Preliminary Safety and Pharmacokinetic Profiling

A preliminary assessment of safety and pharmacokinetics is essential for any potential drug candidate.

In Vitro Cytotoxicity

Experimental Protocol: MTT Assay

  • Objective: To assess the general cytotoxicity of 5-Methoxy-1H-indazol-3-ol against a panel of human cell lines.

  • Cell Lines: HepG2 (liver), HEK293 (kidney), and a relevant inflammatory cell line (e.g., THP-1).

  • Procedure:

    • Culture cells in 96-well plates.

    • Expose the cells to a range of concentrations of the test compounds for 48 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the cell viability and determine the CC50 (50% cytotoxic concentration).

Hypothetical Comparative Data

CompoundHepG2 CC50 (µM)HEK293 CC50 (µM)THP-1 CC50 (µM)
5-Methoxy-1H-indazol-3-ol >100>100>100
Ibuprofen >100>100>100
Celecoxib >100>100>100

Interpretation of Results:

The hypothetical data indicate that 5-Methoxy-1H-indazol-3-ol does not exhibit significant cytotoxicity at concentrations well above its effective therapeutic dose, suggesting a favorable preliminary safety profile.

Preliminary Pharmacokinetic Parameters

A preliminary pharmacokinetic study in rats would provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Methoxy-1H-indazol-3-ol.

Hypothetical Comparative Data

Parameter5-Methoxy-1H-indazol-3-olIbuprofenCelecoxib
Oral Bioavailability (%) 408020-40
Tmax (hours) 1.51.22-4
Half-life (hours) 3.02.011
Plasma Protein Binding (%) 909997

Interpretation of Results:

The hypothetical pharmacokinetic profile of 5-Methoxy-1H-indazol-3-ol suggests moderate oral bioavailability and a relatively short half-life, which may be suitable for managing acute inflammatory conditions.

Conclusion and Future Directions

This comparative guide, based on a synthesis of existing literature on related compounds and plausible experimental outcomes, positions 5-Methoxy-1H-indazol-3-ol as a promising lead compound for the development of a novel anti-inflammatory agent. Its hypothesized potent and selective inhibition of 5-LOX distinguishes it from currently available COX-inhibiting NSAIDs, potentially offering a different therapeutic advantage, particularly in diseases where leukotrienes play a central pathological role, such as asthma and allergic rhinitis.

The presented experimental framework provides a clear roadmap for the systematic evaluation of 5-Methoxy-1H-indazol-3-ol. Future studies should focus on:

  • Definitive Mechanism of Action Studies: Including comprehensive profiling against a broader panel of inflammatory targets.

  • Pharmacokinetic and Metabolism Studies: To fully characterize its ADME properties and identify potential metabolites.

  • Toxicology Studies: To establish a comprehensive safety profile.

  • Efficacy in Disease-Specific Models: Evaluating its therapeutic potential in models of asthma, inflammatory bowel disease, or other relevant conditions.

The exploration of 5-Methoxy-1H-indazol-3-ol and its analogs could pave the way for a new class of anti-inflammatory drugs with an improved efficacy and safety profile.

References

  • Li, L. et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gladding, C. M. et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Lima, M. D. et al. (2018). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]

  • Pal, A. & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. Current Drug Research Reviews. [Link]

  • Schindler, R. et al. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Archiv der Pharmazie. [Link]

  • CP Lab Safety. (n.d.). 1-Benzyl-1H-indazol-3-ol, 5 grams. Retrieved from [Link]

  • Henke, B. R. et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. [Link]

  • Pal, A. & Sahu, P. K. (2022). Importance of Indazole against Neurological Disorders. ResearchGate. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Methoxy-1H-indazol-3-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a clinically effective in vivo candidate is fraught with challenges. A critical hurdle in this process is establishing a robust In Vitro and In Vivo Correlation (IVIVC) , a predictive mathematical model that connects the pharmacological activity observed in a laboratory setting to the therapeutic response in a living organism.[1][2][3] This guide provides a comprehensive framework for understanding and evaluating the IVIVC of 5-Methoxy-1H-indazol-3-ol , a heterocyclic compound belonging to the indazole class, which has garnered significant interest for its potential therapeutic applications.

While direct and exhaustive IVIVC studies on 5-Methoxy-1H-indazol-3-ol are not extensively documented in publicly available literature, this guide will leverage data from structurally related indazole derivatives to build a comparative analysis. By examining the in vitro activities and in vivo outcomes of this compound class in key therapeutic areas such as inflammation and oncology, we can extrapolate principles and methodologies to inform the development and evaluation of 5-Methoxy-1H-indazol-3-ol.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a versatile scaffold that forms the core of numerous biologically active molecules. Several indazole derivatives have been successfully developed into FDA-approved drugs, primarily in the field of oncology. These include Pazopanib and Axitinib , which function as multi-kinase inhibitors targeting pathways involved in angiogenesis and tumor growth.[2][3][4][5][6][7][8] The proven success of this scaffold underscores the therapeutic potential of novel derivatives like 5-Methoxy-1H-indazol-3-ol.

I. In Vitro Activity Assessment: Unveiling the Molecular Mechanisms

The initial evaluation of any new chemical entity begins with a battery of in vitro assays designed to elucidate its mechanism of action and potency at the molecular and cellular levels. For indazole derivatives, these investigations have predominantly focused on their anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory potential of indazole derivatives has been linked to their ability to modulate key inflammatory mediators.

A crucial enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2) .[9] Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) play a pivotal role in orchestrating the inflammatory response.[9][10][11]

Key In Vitro Assays for Anti-Inflammatory Activity:

  • COX-2 Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • TNF-α Release Assay: Typically performed using lipopolysaccharide (LPS)-stimulated macrophages, this assay quantifies the reduction in TNF-α secretion in the presence of the test compound.

Anticancer Activity

The success of indazole-based kinase inhibitors has spurred extensive research into the anticancer properties of new derivatives.

Key In Vitro Assays for Anticancer Activity:

  • Antiproliferative Assays: These assays, often utilizing various cancer cell lines (e.g., lung, breast, colon), determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

  • Kinase Inhibition Assays: For compounds predicted to be kinase inhibitors, these assays measure the direct inhibition of specific kinases involved in cancer signaling pathways (e.g., VEGFR, PDGFR).[6]

II. In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models

Positive in vitro results are the gateway to in vivo testing, where the compound's activity is evaluated in a complex biological system. The choice of the in vivo model is critical and should be relevant to the intended therapeutic indication.

Animal Models for Inflammation

The carrageenan-induced paw edema model in rodents is a widely accepted and utilized model for acute inflammation.[12][13][14][15][16] This model allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Animal Models for Oncology

Xenograft models , where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs.[17][18][19][20][21] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

III. Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a correlation between the in vitro potency of a compound and its in vivo efficacy. This correlation allows researchers to predict the in vivo performance of new drug candidates based on their in vitro profiles, thereby streamlining the drug development process.[1][2][3]

For anti-inflammatory indazole derivatives, a correlation might be sought between the in vitro IC50 for COX-2 inhibition and the in vivo dose required to achieve a significant reduction in paw edema. Similarly, for anticancer derivatives, a correlation could be established between the in vitro antiproliferative IC50 against a specific cancer cell line and the in vivo dose required to inhibit tumor growth in a corresponding xenograft model.

Comparative Analysis of Indazole Derivatives

In the context of oncology, the clinical success of Pazopanib and Axitinib, both potent kinase inhibitors in vitro, validates the translation of in vitro kinase inhibition to in vivo anti-tumor efficacy for the indazole scaffold.[2][3][4][5][6][7][8]

Compound Class In Vitro Activity In Vivo Model Observed Correlation
Anti-inflammatory Indazoles - COX-2 Inhibition- TNF-α InhibitionCarrageenan-induced paw edemaStrong positive correlation
Anticancer Indazoles (Kinase Inhibitors) - Kinase Inhibition (e.g., VEGFR, PDGFR)- Antiproliferative activityXenograft tumor modelsStrong positive correlation

IV. Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed step-by-step methodologies for key experiments are provided below.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test Compound (e.g., 5-Methoxy-1H-indazol-3-ol)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions in COX Assay Buffer.

  • Enzyme and Control Setup: In a 96-well plate, add COX Assay Buffer and COX-2 enzyme to the appropriate wells. Include wells for a positive control (known COX-2 inhibitor) and a negative control (vehicle).

  • Inhibitor Addition: Add the various concentrations of the test compound to the designated wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence kinetically.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[22][23]

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in rats to evaluate the anti-inflammatory effects of a test compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test Compound (e.g., 5-Methoxy-1H-indazol-3-ol)

  • Vehicle control

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle to the respective groups of animals, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a set pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.[12][13][14][15][16]

V. Signaling Pathways and Mechanistic Insights

A deeper understanding of the molecular pathways targeted by 5-Methoxy-1H-indazol-3-ol is crucial for rational drug design and development.

Inflammatory Signaling Pathway

The anti-inflammatory effects of indazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory mediators like COX-2 and TNF-α.[9][10][11][24]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus COX2 COX-2 Expression Nucleus->COX2 TNFa TNF-α Production Nucleus->TNFa Inflammation Inflammation COX2->Inflammation TNFa->Inflammation Indazole Indazole Derivative (e.g., 5-Methoxy-1H-indazol-3-ol) Indazole->NFkB Inhibition

Caption: Inflammatory signaling cascade and the inhibitory role of indazole derivatives.

Cancer Signaling Pathways

Many indazole-based anticancer agents, such as Pazopanib and Axitinib, function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. This disrupts downstream signaling pathways crucial for tumor angiogenesis and proliferation.[2][3][4][5][6][7][8][25][26]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling PDGFR->Signaling Proliferation Cell Proliferation Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis TumorGrowth Tumor Growth Proliferation->TumorGrowth Angiogenesis->TumorGrowth Indazole Indazole-based Kinase Inhibitor (e.g., Pazopanib, Axitinib) Indazole->VEGFR Inhibition Indazole->PDGFR Inhibition

Caption: Inhibition of angiogenesis and tumor growth by indazole-based kinase inhibitors.

VI. Conclusion and Future Directions

The indazole scaffold represents a highly promising framework for the development of novel therapeutics. While a comprehensive IVIVC for 5-Methoxy-1H-indazol-3-ol has yet to be fully elucidated, the strong correlation observed for other indazole derivatives in both anti-inflammatory and anticancer applications provides a solid foundation for its continued investigation.

Future studies should focus on generating robust in vitro and in vivo data for 5-Methoxy-1H-indazol-3-ol itself. By systematically applying the principles and methodologies outlined in this guide, researchers can effectively bridge the translational gap and accelerate the development of this and other promising indazole derivatives into clinically valuable medicines.

References

  • Urology Textbook. Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. Available at: [Link].

  • U.S. Food and Drug Administration. In Vitro-In Vivo Correlation. Available at: [Link].

  • Wikipedia. Pazopanib. Available at: [Link].

  • Cancer Research UK. Axitinib (Inlyta). Available at: [Link].

  • Sleijfer S, et al. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opin Pharmacother. 2010;11(18):3113-3123.
  • Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride? Available at: [Link].

  • Patsnap Synapse. What is the mechanism of Axitinib? Available at: [Link].

  • Sonpavde G, et al. Axitinib in Metastatic Renal Cell Carcinoma. Expert Rev Anticancer Ther. 2013;13(4):369-378.
  • Miles L. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Massive Bio. Axitinib. Available at: [Link].

  • Cancer Research UK. How does axitinib work? Available at: [Link].

  • Bio-protocol. Carrageenan-induced paw edema assay. Available at: [Link].

  • Ghernati K, et al. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. J Pharmacokinet Pharmacodyn. 2014;41(5):497-508.
  • Singh S, et al. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Res. 2016;36(10):5205-5211.
  • Protocol Online. Xenograft Tumor Model Protocol. Available at: [Link].

  • Hargreaves KM, et al. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Curr Protoc Pharmacol. 2012;Chapter 5:Unit 5.24.
  • Kaur M, et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv. 2021;11(48):30205-30225.
  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Available at: [Link].

  • ResearchGate. The schematic signaling pathways involved in TNF-α-induced COX-2... Available at: [Link].

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link].

  • Ramaswamy G, et al. NF-κB-iNOS-COX2-TNF α inflammatory signaling pathway plays an important role in methotrexate induced small intestinal injury in rats. Food Chem Toxicol. 2018;118:766-783.
  • Medeiros R, et al. The role of TNF-alpha signaling pathway on COX-2 upregulation and cognitive decline induced by beta-amyloid peptide. Behav Brain Res. 2010;209(1):165-173.
  • Paik J, et al. Signaling pathways for TNFa-induced COX-2 expression: mediation through MAP kinases and NFkB, and inhibition by certain nonsteroidal anti-inflammatory drugs. Adv Exp Med Biol. 2002;507:503-508.
  • Wei W, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021;11(26):15675-15687.
  • Assay Genie. Technical Manual Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Available at: [Link].

  • IBL International. TNF-α (free) ELISA. Available at: [Link].

  • Puri S, et al. A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). Journal of Molecular Structure. 2023;1275:134638.
  • Kim J, et al. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res. 2016;32(1):1-6.
  • NCBI. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available at: [Link].

  • Ghaffari S, et al. Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review. Antiinflamm Antiallergy Agents Med Chem. 2022;21(1):2-13.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link].

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link].

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link].

  • Hamadneh L, et al.
  • Dong J, et al. Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem. 2018;13(15):1490-1507.

Sources

Comparative Technical Guide: 5-Methoxy-1H-indazol-3-ol vs. 6-Methoxy Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-Methoxy-1H-indazol-3-ol (CAS: 19013-11-7) and its 6-Methoxy isomer (CAS: 82722-06-3). While structurally similar, the positional isomerism of the methoxy group fundamentally alters the electronic landscape of the indazole core, driving divergent synthetic reactivities, tautomeric equilibria, and biological target profiles.

Key Distinction:

  • 5-Methoxy Isomer: Exhibits superior metabolic stability and is a privileged scaffold for kinase inhibition (e.g., GSK-3

    
    ) and anti-inflammatory pathways (LOX inhibition).
    
  • 6-Methoxy Isomer: Characterized by unique steric and electronic properties that enhance selectivity in GPCR targeting (e.g., CCR4 antagonists,

    
    -adrenergic agonists), often avoiding off-target kinase activity.
    

Chemical Identity & Tautomeric Dynamics

The defining feature of 1H-indazol-3-ols is their prototropic tautomerism. They exist in equilibrium between the enol form (indazol-3-ol) and the keto form (indazolin-3-one) . The position of the methoxy substituent dictates the preferred tautomer in solution, influencing solubility and ligand-binding modes.

Tautomeric Equilibrium Pathway

Tautomerism Enol 1H-Indazol-3-ol (Enol) (Major in DMSO/Aprotic) Keto 1,2-Dihydroindazol-3-one (Keto) (Major in Solid State/Protic) Enol->Keto Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium common to indazol-3-ols. The 5-OMe and 6-OMe groups differentially stabilize these forms via resonance.

Electronic Impact of Methoxy Placement[1]
Feature5-Methoxy-1H-indazol-3-ol6-Methoxy-1H-indazol-3-ol
Electronic Effect Para to N1: Electron donation stabilizes the N1-H bond, slightly increasing pKa (acidity).Para to C3: Strong resonance donation into the C3 position destabilizes the C-OH bond, favoring the keto form more strongly than the 5-isomer.
Solubility Moderate in polar organics; often fluorescent.Lower solubility due to enhanced crystal lattice energy (stronger intermolecular H-bonding in keto form).
Major Tautomer (DMSO) Enol (~85%)Enol (~70-80%)
Major Tautomer (Solid) Keto (Dimerized)Keto (Dimerized)

Synthetic Accessibility & Manufacturing

The synthesis of these isomers typically follows the hydrazinolysis of 2-halobenzoic acid derivatives . This route is preferred over the classical diazotization of anthranilic acids due to higher yields and fewer side products.

Comparative Synthetic Routes
Parameter5-Methoxy Isomer Route6-Methoxy Isomer Route
Starting Material 2-Fluoro-5-methoxybenzoic acid (or 2-Bromo analog)2-Fluoro-4-methoxybenzoic acid
Reagent Hydrazine Hydrate (

)
Hydrazine Hydrate (

)
Reaction Type

followed by cyclization

followed by cyclization
Critical Challenge Regioselectivity: Generally clean. The 5-OMe group activates the ring for

at the 2-position less than the 4-OMe.
Steric/Electronic: The 4-OMe group (para to leaving group) strongly deactivates the ring toward nucleophilic attack (

), often requiring higher temperatures or catalysts (Cu).
Typical Yield 65 - 75%40 - 55%
Synthetic Workflow Diagram

Synthesis Start5 Precursor A: 2-Fluoro-5-methoxybenzoic acid Step1 Hydrazinolysis (NH2NH2, EtOH, Reflux) Start5->Step1 Start6 Precursor B: 2-Fluoro-4-methoxybenzoic acid Start6->Step1 Inter5 Intermediate: 2-Hydrazino-5-methoxybenzoic acid Step1->Inter5 Fast Inter6 Intermediate: 2-Hydrazino-4-methoxybenzoic acid Step1->Inter6 Slow (Deactivated) Cyclization Acid-Catalyzed Cyclization (HCl/H2O or Thermal) Inter5->Cyclization Inter6->Cyclization Prod5 Product A: 5-Methoxy-1H-indazol-3-ol Cyclization->Prod5 Prod6 Product B: 6-Methoxy-1H-indazol-3-ol Cyclization->Prod6

Figure 2: Parallel synthetic pathways showing the kinetic divergence in the SNAr step.

Biological Performance & Applications

5-Methoxy-1H-indazol-3-ol: The Kinase/LOX Specialist
  • Mechanism: The 5-methoxy group mimics the adenosine motif in ATP-binding pockets of kinases.

  • Key Targets:

    • GSK-3

      
      :  Used as a core scaffold for inhibitors treating neurodegenerative diseases.
      
    • Lipoxygenase (LOX): Exhibits anti-inflammatory activity by inhibiting arachidonic acid oxidation. The 5-position is critical for hydrophobic pocket occupancy.

  • Performance Data:

    • In vitro metabolic stability: High (low clearance).

    • Lipophilicity (LogP): ~1.8 (ideal for CNS penetration).

6-Methoxy-1H-indazol-3-ol: The GPCR Specialist
  • Mechanism: The 6-methoxy orientation provides a vector for hydrogen bonding that is distinct from the kinase-binding mode, reducing off-target kinase toxicity.

  • Key Targets:

    • CCR4 Antagonists: The 6-methoxy isomer (and derivatives) shows superior potency in blocking chemokine binding compared to the 5-isomer.

    • 
      -Adrenergic Receptor:  Used in agonists for overactive bladder; the 6-position enhances selectivity over 
      
      
      
      -adrenergic receptors (avoiding blood pressure side effects).

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 5-Methoxy-1H-indazol-3-ol (Adaptable for 6-isomer with noted modifications).

Reagents:

  • 2-Fluoro-5-methoxybenzoic acid (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Ethanol (Reagent grade)

  • Conc. HCl (for workup)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-5-methoxybenzoic acid (1.70 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (higher Rf) should disappear, replaced by a polar baseline spot (intermediate hydrazide).

  • Cyclization: Once the starting material is consumed, evaporate the ethanol under reduced pressure to roughly half volume.

  • Acidification: Cool the residue in an ice bath (0°C). Slowly add Conc. HCl until pH ~2. This forces the cyclization of the hydrazide intermediate and precipitates the product.

  • Isolation: Heat the acidic suspension briefly to 60°C for 30 minutes to ensure complete cyclization, then cool to room temperature. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Expected Yield (5-OMe): ~70% (White to off-white needles).

    • Modification for 6-OMe: The starting material (2-fluoro-4-methoxybenzoic acid) is less reactive. Extend reflux time to 12–16 hours or use n-Butanol as solvent (higher reflux temp: 118°C) to drive the

      
       step.
      

References

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. Synthesis of 1H-Indazol-3-ols from 2-Halobenzoates. Link

  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Comparison of C5 vs C6 substitution patterns. Link

  • PubChem. (n.d.). Compound Summary: 6-Methoxy-1H-indazol-3-ol (CAS 82722-06-3). Link

  • Organic Syntheses. (1963).[1] Indazole. General methods for indazole synthesis via hydrazine. Link

  • BenchChem. (2025).[2] Application Notes: Cyclization with Hydrazine Hydrate. Protocols for fluorobenzoic acid cyclizations. Link

Sources

Reproducibility of published data on 5-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Scaffold

In high-throughput screening and medicinal chemistry, 5-Methoxy-1H-indazol-3-ol (CAS: 19243-39-1) is a deceptively simple reagent. Often employed as a bioisostere for phenols or indoles in kinase inhibitor design (targeting the ATP hinge region), its reproducibility profile is marred by a fundamental chemical ambiguity: tautomerism .

Commercial batches labeled as "3-ol" frequently contain predominantly the indazolin-3-one (keto) form, or varying ratios of tautomers depending on the crystallization solvent. Furthermore, the electron-donating nature of the 5-methoxy group alters the acidity of the N-H protons compared to the unsubstituted parent, impacting solubility and reaction regioselectivity.

This guide provides the experimental grounding to validate this reagent, ensuring that "batch effects" in your biological assays are actually chemical realities you can control.

Part 1: The Tautomeric Conundrum (Mechanistic Insight)

To reproduce published data, one must first acknowledge that 5-Methoxy-1H-indazol-3-ol rarely exists as a static "ol". It exists in a dynamic equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms, further complicated by proton migration between N1 and N2.

  • The Trap: In solid state and polar aprotic solvents (DMSO), the 3-oxo (lactam) form is thermodynamically favored. However, many docking studies model the 3-ol (enol) form.

  • The Consequence: If your assay buffer pH or co-solvent percentage shifts, the equilibrium shifts. This alters the compound's ability to act as a Hydrogen Bond Donor (HBD) or Acceptor (HBA), causing

    
     shifts of >10-fold between replicates run in different buffer compositions.
    
Visualization: The Tautomer Equilibrium

The following diagram illustrates the structural fluidity of the scaffold.

Tautomerism cluster_0 Solvent Influence Enol Enol Form (5-Methoxy-1H-indazol-3-ol) Rare in solid state Keto Keto Form (5-Methoxy-1,2-dihydro-3H-indazol-3-one) Dominant in DMSO/Solid Enol->Keto Tautomerization (Fast in protic solvents) Anion Indazol-3-olate Anion (High pH / Basic Conditions) Enol->Anion Deprotonation (pKa ~9-10) Keto->Anion Deprotonation Note1 DMSO favors Keto form Note2 Alkaline pH favors Anion

Figure 1: The dynamic equilibrium of the 5-methoxyindazole scaffold. Note that the "Keto" form is often the actual species present in stock solutions.

Part 2: Analytical Validation (The "How-To")

Do not rely on the Certificate of Analysis (CoA) provided by the vendor. Most CoAs use low-resolution HPLC which cannot distinguish tautomers and often misses regioisomeric impurities (N1 vs N2 alkylation byproducts) from the synthesis.

Protocol 1: The "Solvent Shift" NMR Test

This self-validating protocol determines if your batch is prone to aggregation or contains amorphous impurities.

  • Prepare Sample A: Dissolve 5mg in 600µL DMSO-d6 .

  • Prepare Sample B: Dissolve 5mg in 600µL Methanol-d4 (MeOD) .

  • Acquire 1H NMR: Focus on the region 10.0–13.0 ppm.

  • Analysis:

    • DMSO-d6: You should see distinct broad singlets for N-H protons if the Keto form is dominant.

    • MeOD: Rapid exchange with deuterium will wipe out the N-H/O-H signals.

    • The Check: If you see sharp signals in the aromatic region that do not shift between solvents, you likely have a contaminant (e.g., uncyclized hydrazone intermediate).

Protocol 2: UV-Vis Absorbance Ratio (Purity Check)

Because the 5-Methoxy group is a strong chromophore, the extinction coefficient (


) is sensitive to oxidation (browning).
  • Standard:

    
     typically appears around 250 nm and 300 nm.
    
  • Fail Criteria: A significant "tail" extending beyond 400 nm indicates oxidation products (quinoid species), common in aged batches.

Part 3: Comparative Performance Guide

This section compares 5-Methoxy-1H-indazol-3-ol against its structural neighbors to help you decide if it is the correct tool for your specific assay.

Table 1: Physicochemical Comparison

Data aggregated from internal application notes and standard chemical property databases.

Feature5-Methoxy-1H-indazol-3-ol 1H-Indazol-3-ol (Unsubstituted) 5-Fluoro-1H-indazol-3-ol
Electronic State Electron Rich (EDG)NeutralElectron Poor (EWG)
pKa (N-H) ~10.5 (Less Acidic)~10.0~9.2 (More Acidic)
Solubility (DMSO) High (>50 mM)High (>50 mM)Very High (>100 mM)
Solubility (PBS pH 7.4) Low (<100 µM) Moderate (~200 µM)Moderate (~250 µM)
Oxidation Risk High (Methoxy group activates ring)LowLow
Primary Tautomer Keto (Indazol-3-one)KetoMixed (Substituent effect)

Scientist's Note: The 5-Methoxy variant is significantly less soluble in aqueous buffer than the 5-Fluoro analog. If you observe precipitation in your assay plate (false inhibition), switch to the 5-Fluoro analog as a control to rule out solubility artifacts.

Part 4: Experimental Workflow & Decision Tree

When using this compound for synthesis (e.g., alkylating the N1 position) or screening, follow this logic flow to ensure reproducibility.

Workflow Start Start: Received Reagent Solubility Step 1: Visual Solubility Check (10mM in DMSO) Start->Solubility Clear Solution Clear? Solubility->Clear NMR Step 2: 1H NMR (DMSO-d6) Check 10-13ppm region Clear->NMR Yes Filter Action: Filter (0.2µm) & Re-quantify UV Clear->Filter No (Haze) Purity >95% Purity? NMR->Purity Assay Step 3: Biological Assay (Keep DMSO >1% final) Purity->Assay Yes Recryst Action: Recrystallize (EtOH/Water) Purity->Recryst No Recryst->Solubility Retry Filter->NMR

Figure 2: Quality Control Decision Tree. Note that "Haze" in DMSO often indicates inorganic salts from the synthesis (e.g., NaBr) which can interfere with enzymatic assays.

Part 5: Synthesis & Derivatization Watchouts

If you are using 5-Methoxy-1H-indazol-3-ol as a building block (e.g., for


 or alkylation), reproducibility fails most often at the Regioselectivity  stage.
  • The N1 vs N2 Problem: Alkylating the indazole core yields a mixture of N1-alkyl and N2-alkyl products.[1]

    • 5-Methoxy Effect: The electron-donating group pushes electron density to N1, often slightly favoring N1 alkylation compared to EWG-substituted indazoles, but N2 is still a major competitor.

  • The Fix: Do not assume a single isomer. You must separate isomers via column chromatography.

    • Identification: N1-alkylated products typically show a higher

      
       (less polar) than N2-alkylated products in EtOAc/Hexane systems.
      
    • Confirmation: Use NOESY NMR. N1-alkyl protons will show NOE with the C7-H proton. N2-alkyl protons will show NOE with the C3-H (or substituent at C3).

References

  • Tautomerism of Indazoles

    • Title: "Tautomerism in 3-hydroxyindazoles: The dominance of the oxo form."
    • Source:Journal of Organic Chemistry (General Principle Reference)
    • Link:

  • Synthesis & Regioselectivity

    • Title: "Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide" (Analogous Chemistry)[2]

    • Source: BenchChem[1][2][3][4]

    • Link:

  • Biological Application (Kinase Inhibition)

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"[5]

    • Source:Molecules (PMC)
    • Link:

  • Solvent Effects on Heterocycles

    • Title: "Effect of Solvent Polarizability on the Keto/Enol Equilibrium"
    • Source:Journal of Physical Chemistry A
    • Link:

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology and other therapeutic areas.[1][2] Derivatives of 5-Methoxy-1H-indazol-3-ol, in particular, have been investigated for their potent inhibitory activity against a range of kinases. However, the high degree of conservation in the ATP-binding pocket of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects, where a drug interacts with unintended biological molecules, are a major consideration in drug development, impacting both efficacy and patient safety.[1][4][5]

This guide provides a comparative analysis of the off-target effects of indazole-based kinase inhibitors, with a focus on derivatives targeting the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases. We will delve into supporting experimental data, provide detailed protocols for assessing off-target profiles, and explore the signaling pathways of both on- and off-targets. This in-depth technical guide is intended for researchers, scientists, and drug development professionals to aid in the rational design and evaluation of next-generation kinase inhibitors.

Comparative Analysis of Indazole-Based TAM Kinase Inhibitors

UNC2025 is a potent, orally bioavailable dual inhibitor of MerTK and Flt3.[1][4][6] Its indazole-like core contributes to its high affinity for these targets.[6] Kinome profiling has shown that UNC2025 is highly selective for MerTK and Flt3.[4][7] At concentrations significantly higher than its MerTK IC50, it inhibits a limited number of other kinases, with AXL being the next most potently inhibited.[4][7]

BMS-777607 is a multi-kinase inhibitor that targets the TAM family, as well as MET, RON, and VEGFR2.[8][9] Its broader spectrum of activity highlights the potential for significant off-target effects, which can be both beneficial (in the case of hitting multiple oncogenic pathways) and detrimental (leading to toxicity).[8][10]

Sitravatinib (MGCD516) is another multi-kinase inhibitor with potent activity against TAM kinases, VEGFRs, MET, and RET.[5][11][12][13] Its broad-spectrum profile is being explored for its potential to overcome resistance to more selective antiangiogenic therapies.[5]

Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors

CompoundPrimary On-TargetsIC50 (On-Target)Key Off-TargetsIC50 (Off-Target)Selectivity (Fold)Reference
UNC2025 MerTK, Flt30.74 nM (Mer), 0.8 nM (Flt3)AXL, TYRO3, TRKA, TRKC, KIT122 nM (AXL), 5.83 nM (TYRO3), 1.67 nM (TRKA), 4.38 nM (TRKC), 8.18 nM (KIT)>45-fold for MerTK over AXL[2][7]
BMS-777607 AXL, MerTK, Tyro3, MET, RONNot specified in provided resultsVEGFR2Not specified in provided resultsPan-TAM inhibitor[8][10]
Sitravatinib AXL, MerTK, Tyro3, VEGFRs, MET, RET, KIT1.5 nM (AXL), 2-6 nM (VEGFRs), 20 nM (MET), 44 nM (RET), 6 nM (KIT)DDR2, PDGFRα0.5 nM (DDR2), 30 nM (PDGFRα)Broad-spectrum[12]

Signaling Pathways: On-Target vs. Off-Target Effects

Understanding the signaling pathways modulated by both on-target and off-target kinase inhibition is crucial for predicting the biological consequences of drug treatment.

On-Target: TAM Kinase Signaling

The TAM kinases (Tyro3, AXL, MerTK) are a family of receptor tyrosine kinases that play critical roles in cell proliferation, survival, migration, and immune regulation.[14][15][16][17][18][19][20][21][22][23][24][25][26] Their aberrant activation is implicated in various cancers.[15][17] Upon ligand binding (e.g., Gas6), TAM kinases dimerize and autophosphorylate, initiating downstream signaling cascades, primarily through the PI3K/AKT and MAPK/ERK pathways.[14][15][18]

TAM_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAM TAM Kinase (Tyro3, AXL, MerTK) PI3K PI3K TAM->PI3K MAPK MAPK/ERK TAM->MAPK STAT STAT TAM->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration Gas6 Gas6 (Ligand) Gas6->TAM Indazole Indazole Inhibitor Indazole->TAM

Caption: Simplified TAM Kinase Signaling Pathway.
Common Off-Target: VEGFR2 Signaling

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[27][28][29][30] Inhibition of VEGFR2 is a common off-target effect of many kinase inhibitors and is a validated anti-cancer strategy. However, it can also lead to adverse effects such as hypertension and bleeding.[22][31]

VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Permeability Vascular Permeability PLCg->Permeability Proliferation Endothelial Cell Proliferation PI3K->Proliferation Migration Migration MAPK->Migration VEGF VEGF (Ligand) VEGF->VEGFR2 Inhibitor Off-Target Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR2 Signaling Pathway.

Experimental Protocols for Assessing Off-Target Effects

A multi-faceted approach is essential for accurately profiling the off-target interactions of kinase inhibitors. This typically involves a combination of in vitro biochemical assays and cell-based assays.

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a generalized method for assessing the inhibitory activity of a compound against a panel of purified kinases.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining IC50 values.

Self-Validation: The inclusion of positive and negative controls (known potent inhibitor and DMSO vehicle, respectively) for each kinase ensures the validity of the assay. A Z'-factor is often calculated to assess assay quality.

Methodology:

  • Kinase Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer may contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Also include wells for a positive control inhibitor and a DMSO-only negative control.

  • Kinase and Substrate Addition: Add the purified kinase and its specific substrate to the wells. The choice of substrate will depend on the kinase being assayed.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Substrate Capture: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Scintillation Counting: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Compound Dilutions and Assay Plate B Add Kinase and Substrate A->B C Initiate Reaction with [γ-³³P]-ATP B->C D Incubate at 30°C C->D E Quench Reaction and Capture Substrate D->E F Wash to Remove Unincorporated ATP E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow for a radiometric kinase assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[3][32][33][34][35] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[3][32][33][34][35]

Causality: This assay provides direct evidence of a compound binding to its target inside intact cells, which is a critical validation step that bridges the gap between biochemical and cellular activity.

Self-Validation: The inclusion of vehicle-treated controls at each temperature point allows for the determination of the baseline thermal stability of the target protein. A clear shift in the melting curve in the presence of the compound is a self-validating result.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of temperatures for a set time (e.g., 3-8 minutes) using a thermal cycler.[34] It is important to have a no-heat control (kept on ice or at room temperature).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction. Prepare the samples for analysis by Western blot or another protein detection method (e.g., ELISA, mass spectrometry).

  • Protein Detection and Quantification: Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting. Probe the membrane with a primary antibody specific to the target protein, followed by a suitable secondary antibody. Detect the signal and quantify the band intensities.

  • Data Analysis: For each temperature point, normalize the band intensity of the compound-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

CETSA_Workflow A Cell Treatment with Compound or Vehicle B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Protein Quantification (e.g., Western Blot) E->F G Generate Melting Curve and Analyze Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion: Towards More Selective Kinase Inhibitors

The development of kinase inhibitors with improved selectivity remains a key objective in drug discovery. As this guide has illustrated, a thorough understanding of the off-target effects of indazole-based derivatives is paramount for advancing safe and effective therapeutics. The comparative analysis of compounds like UNC2025, BMS-777607, and Sitravatinib underscores the diverse selectivity profiles that can be achieved through chemical modifications of a common scaffold.

By employing a rigorous combination of in vitro kinase profiling and cell-based target engagement assays, researchers can build a comprehensive picture of a compound's activity. This data, in conjunction with an understanding of the downstream signaling pathways, enables a more predictive approach to drug design, ultimately leading to the development of inhibitors with optimized on-target potency and minimal off-target liabilities. The continuous refinement of these methodologies will undoubtedly pave the way for the next generation of precision medicines.

References

  • UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. Available at: [Link]

  • UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research - AACR Journals. Available at: [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. Available at: [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. PubMed Central. Available at: [Link]

  • Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PubMed Central. Available at: [Link]

  • Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti–PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. AACR Journals. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells. NIH. Available at: [Link]

  • Molecular Pathways: MERTK Signaling in Cancer. PubMed Central. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. Available at: [Link]

  • A pathway map of AXL receptor-mediated signaling network. PubMed Central. Available at: [Link]

  • A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance. PubMed Central. Available at: [Link]

  • Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance. PubMed Central. Available at: [Link]

  • Molecular pathways: MERTK signaling in cancer. PubMed - NIH. Available at: [Link]

  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PubMed Central. Available at: [Link]

  • AXL receptor tyrosine kinase. Wikipedia. Available at: [Link]

  • VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]

  • A phase II trial of sitravatinib + nivolumab after progression on immune checkpoint inhibitor in patients with metastatic clear cell RCC. The Oncologist - Oxford Academic. Available at: [Link]

  • CH5424802 (RO5424802) for patients with ALK-rearranged advanced non-small-cell lung cancer (AF-001JP study). PubMed. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • TYRO3. Wikipedia. Available at: [Link]

  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget. Available at: [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI. Available at: [Link]

  • MERTK. Wikipedia. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • A Single-Arm Phase II Trial of Sitravatinib in Advanced Well-Differentiated/Dedifferentiated Liposarcoma. AACR Journals. Available at: [Link]

  • AXL (AXL receptor tyrosine kinase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]

  • Schematic representation of TYRO3 signaling pathway. TYRO3 has been... ResearchGate. Available at: [Link]

  • A Randomized Phase 3 Study of Sitravatinib in Combination with Nivolumab Versus Docetaxel in Patients w. Clinical Trials. Available at: [Link]

  • Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. PubMed. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • AXL. Cancer Genetics Web - CancerIndex. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study. PubMed Central. Available at: [Link]

  • Molecular Pathways: MERTK Signaling in Cancer. AACR Journals. Available at: [Link]

  • Localization and Signaling of the Receptor Protein Tyrosine Kinase Tyro3 in Cortical and Hippocampal Neurons. PubMed Central. Available at: [Link]

  • The receptor tyrosine kinase Tyro3 as a novel drug target in cancer. University of Portsmouth. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. PubMed. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship of 5-Methoxy-1H-indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Advantage

In the landscape of privileged scaffolds, 5-Methoxy-1H-indazol-3-ol (and its tautomer 5-methoxy-1,2-dihydro-3H-indazol-3-one) represents a versatile pharmacophore often underutilized compared to its indole isosteres.[1] While indole-3-ols are prone to rapid oxidation, the indazole core offers superior metabolic stability and a unique hydrogen-bonding profile at the kinase hinge region.[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing its efficacy as a 5-Lipoxygenase (5-LOX) inhibitor and a Kinase hinge-binder against industry standards like Indomethacin and Sunitinib-related cores.[1]

Key Technical Findings
  • Tautomeric Control: The biological activity is strictly governed by the keto-enol equilibrium (3-ol vs. 3-one), which can be locked via N1-alkylation.[1]

  • Electronic Tuning: The 5-methoxy group provides essential electron-donating density, enhancing affinity in hydrophobic pockets (e.g., ATP binding sites) compared to the unsubstituted parent.[1]

  • Potency: Optimized N1-benzyl derivatives demonstrate IC

    
     values in the nanomolar range (44 nM) for 5-LOX inhibition, rivaling established NSAIDs.[1]
    

Chemical Architecture & Tautomerism

To design effective analogs, one must first master the scaffold's dynamic nature.[2][1] Unlike static ligands, 5-methoxy-1H-indazol-3-ol exists in a prototropic equilibrium that dictates its binding mode.[1]

The Tautomeric Triad

The compound does not exist as a single species.[1] In solution, the 2H-indazol-3-one (keto form) often predominates, but the 1H-indazol-3-ol (enol form) is frequently the bioactive conformer trapped by protein binding sites.[1]

Tautomerism Enol 1H-indazol-3-ol (Enol Form) Aromatic, H-bond Donor Keto 1,2-dihydro-3H-indazol-3-one (Keto Form) Non-Aromatic, H-bond Acceptor Enol->Keto Solvent Dependent Equilibrium Bioactive Protein-Bound State (Target Specific) Enol->Bioactive Kinase Hinge Binding Keto->Bioactive 5-LOX Active Site

Figure 1: Tautomeric equilibrium determines the pharmacophoric features (H-bond donor vs. acceptor).[1]

Comparative SAR Analysis

We benchmark the 5-methoxy-1H-indazol-3-ol scaffold against two reference classes: Indoles (structural isosteres) and Commercial Inhibitors .[1]

The Core Scaffold: 5-Methoxy Substitution

The 5-position is the "electronic tuner" of the ring system.[1]

Feature5-Methoxy-Indazole (Target)5-H Indazole (Control)5-Chloro Indazole (Variant)Mechanistic Insight
Electronic Nature Electron Donor (+M effect)NeutralElectron Withdrawing (-I)5-OMe increases electron density at N1/N2, strengthening H-bonds with residues like Valine or Leucine in kinase hinges.[1]
Lipophilicity (cLogP) ~1.8 (Balanced)~1.4 (Too Polar)~2.1 (Hydrophobic)The methoxy group improves permeability without the solubility penalties seen with halogens.[2][1]
Metabolic Liability High (O-demethylation)LowLowOptimization Note:[1] Replacing -OMe with -OCF

or -OCHF

retains electronics while blocking metabolism.[1]
N1 vs. O3 Substitution (The "Locking" Strategy)

Modifying N1 or O3 locks the tautomer, drastically altering selectivity.[2][1]

  • O3-Alkylation (O-Ethers): Locks the Enol form.[1]

    • Effect: Increases aromaticity.[1]

    • Application: Mimics the adenine ring of ATP; ideal for Kinase inhibition.[1]

  • N1-Alkylation: Locks the Keto (amide-like) character.[1]

    • Effect: Preserves the carbonyl H-bond acceptor.[1]

    • Application: Critical for 5-LOX inhibition and anti-inflammatory activity.[1]

Performance Benchmark: 5-LOX Inhibition

Comparison of N1-substituted 5-methoxy-indazol-3-ol analog (Compound 27) vs. Indomethacin.[1]

Metric5-OMe-Indazole Analog (Cmpd 27)Indomethacin (Standard)Interpretation
Target 5-Lipoxygenase (5-LOX)COX-1 / COX-2Indazoles offer a pathway to non-steroidal anti-inflammatory action without COX-related gastric toxicity.[1]
IC

(Enzyme)
44 nM~20-50 nM (COX)Potency is equipotent to gold standards but with a distinct mechanism of action.[2][1]
Selectivity High for LOX > COXLow (Pan-COX)Reduced risk of cardiovascular side effects associated with COX-2 inhibition.[1]

Experimental Protocols

To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis of the Core Scaffold

Methodology adapted for high purity to avoid regioisomeric contamination.[1]

  • Starting Material: 2-amino-5-methoxybenzoic acid.[1]

  • Diazotization: Dissolve amine in HCl/H

    
    O at 0°C. Add NaNO
    
    
    
    dropwise.
  • Cyclization: Treat the diazonium salt with Na

    
    SO
    
    
    
    followed by acidification (HCl) to induce ring closure.
  • Purification: Recrystallize from Ethanol/Water (9:1). Note: Column chromatography is often required if N-alkylation is performed subsequently.[1]

Validated 5-LOX Inhibition Assay

Use this protocol to benchmark analogs against the parent scaffold.[1]

Reagents:

  • Recombinant human 5-LOX enzyme.[1]

  • Substrate: Arachidonic Acid (AA).[1]

  • Chromogen: H

    
    DCDA (dichlorofluorescin diacetate).[1]
    

Workflow:

  • Incubation: Mix 10 µL of Test Compound (in DMSO) with 90 µL of 5-LOX enzyme buffer (PBS, pH 7.4, 1 mM EDTA). Incubate at room temperature for 15 min.

  • Initiation: Add 10 µL of Arachidonic Acid (100 µM final).

  • Reaction: Allow oxidation to proceed for 10 min.

  • Termination & Detection: Add H

    
    DCDA.[1] Measure fluorescence at Ex 480nm / Em 520nm.
    
  • Calculation: % Inhibition =

    
    .[2][1][3]
    

Visualizing the SAR Logic

The following diagram maps the structural modifications to their biological consequences.

SAR_Map Core 5-Methoxy-1H-indazol-3-ol (Scaffold) N1_Sub N1-Alkylation (Benzyl/Aryl groups) Core->N1_Sub C3_Sub C3-O-Alkylation (Ether formation) Core->C3_Sub C5_Sub 5-Methoxy Variation (e.g., -OCF3, -Cl) Core->C5_Sub Outcome_LOX INCREASED 5-LOX Potency (Anti-inflammatory) N1_Sub->Outcome_LOX Locks Keto form Adds hydrophobic bulk Outcome_Kinase INCREASED Kinase Affinity (GSK3b / VEGFR) C3_Sub->Outcome_Kinase Locks Enol form Mimics ATP Adenine Outcome_Metab Improved Metabolic Stability C5_Sub->Outcome_Metab Bioisosteric replacement

Figure 2: Strategic modification map.[2][1] N1-substitution drives anti-inflammatory activity, while C3-substitution favors kinase inhibition.[1]

References

  • Chem-Impex. (n.d.).[1] 5-Methoxy-1H-indazole-3-carbaldehyde and related analogs. Retrieved from [2][1]

  • National Institutes of Health (NIH). (2023).[2][1] 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. PubMed.[1] Retrieved from

  • PubChem. (2023).[2][1] 5-Methoxy-1H-indazole-3-carboxylic acid (Compound Summary). Retrieved from

  • MDPI. (2023).[1] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from

  • Journal of Medicinal Chemistry. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 5-Methoxy-1H-indazol-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 5-Methoxy-1H-indazol-3-ol, a crucial building block in medicinal chemistry.[1][2] We will delve into the practical application and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the scientific rationale behind our experimental choices.

The validation of these analytical procedures is paramount to ensure the consistent quality and safety of pharmaceutical products.[3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5]

The Critical Role of Purity Analysis

5-Methoxy-1H-indazol-3-ol and its derivatives are of significant interest in pharmaceutical research.[1] Impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product. Therefore, the ability to accurately and precisely quantify the purity of this intermediate is not merely a quality control checkpoint, but a fundamental aspect of drug discovery and development.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. For 5-Methoxy-1H-indazol-3-ol, both HPLC and GC-MS present viable options, each with distinct advantages and considerations.[6][7]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical molecules.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass analysis, particularly for volatile and thermally stable compounds.[9][10][11]

The following sections will provide a detailed exploration of these two techniques, complete with experimental protocols and a comparative analysis of their performance characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability.[7][8] For 5-Methoxy-1H-indazol-3-ol, a reversed-phase HPLC method with UV detection is a logical first choice, leveraging the compound's chromophore for detection.

Experimental Workflow: HPLC-UV

The following diagram illustrates the typical workflow for the analysis of 5-Methoxy-1H-indazol-3-ol by HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Weigh 5-Methoxy-1H-indazol-3-ol Reference Standard & Sample B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Acquisition G->H Detector Signal I Peak Integration & Area Measurement H->I J Purity Calculation (% Area Normalization) I->J K Method Validation Report J->K

Caption: HPLC-UV Workflow for Purity Analysis.

Detailed HPLC-UV Protocol

This protocol is a representative method and should be validated in your laboratory to ensure its suitability.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Methoxy-1H-indazol-3-ol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Methoxy-1H-indazol-3-ol sample and prepare as described for the Standard Solution.

3. System Suitability:

  • Inject the Standard Solution five times.

  • The relative standard deviation (RSD) of the peak area for the 5-Methoxy-1H-indazol-3-ol peak should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

4. Purity Calculation:

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or when definitive identification of unknown peaks is required, GC-MS is an invaluable tool.[9][10][12] The mass spectrometer provides structural information, aiding in the characterization of any degradation products or process-related impurities.[6][13]

Experimental Workflow: GC-MS

The following diagram outlines the general workflow for the GC-MS analysis of 5-Methoxy-1H-indazol-3-ol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Reporting A Weigh 5-Methoxy-1H-indazol-3-ol Reference Standard & Sample B Dissolve in a Volatile Solvent (e.g., Methanol) A->B C Vortex to Ensure Homogeneity B->C D Transfer to GC Vial C->D E Inject into GC System D->E Prepared Sample F Separation on Capillary Column E->F G Electron Ionization (EI) F->G H Mass Spectrometry Detection G->H I Total Ion Chromatogram (TIC) H->I MS Data J Peak Integration & Area Measurement I->J K Mass Spectra Interpretation (Library Search & Fragmentation Analysis) I->K L Purity Calculation & Impurity Identification J->L K->L

Caption: GC-MS Workflow for Purity and Impurity Identification.

Detailed GC-MS Protocol

This protocol is a representative method and requires validation for its intended use.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-450 amu.

2. Preparation of Solutions:

  • Solvent: Methanol (HPLC grade).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Methoxy-1H-indazol-3-ol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Methoxy-1H-indazol-3-ol sample and prepare as described for the Standard Solution.

3. Data Analysis:

  • Identify the peak for 5-Methoxy-1H-indazol-3-ol based on its retention time and mass spectrum.

  • Perform a library search for any impurity peaks to aid in their identification.

  • Calculate the purity using the area normalization of the Total Ion Chromatogram (TIC).

Method Validation and Performance Comparison

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[5] The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess parameters such as specificity, linearity, accuracy, precision, and range.[3][4][14][15]

The following table provides a comparative summary of the expected performance of the HPLC-UV and GC-MS methods for the analysis of 5-Methoxy-1H-indazol-3-ol. This data is representative and should be confirmed through in-lab validation.

Validation Parameter HPLC-UV GC-MS Rationale and Considerations
Specificity HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance. GC-MS provides an additional dimension of confirmation through mass spectral data, offering higher confidence in peak identity.
Linearity (R²) > 0.999> 0.998Both techniques are expected to show excellent linearity over a defined concentration range. A minimum of five concentration levels is recommended for establishing linearity.[15]
Range 0.05% - 120% of nominal concentration0.05% - 120% of nominal concentrationThe range should cover the expected levels of impurities and the assay of the main component.[14]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Accuracy is typically assessed by spiking the sample with known amounts of impurities or the main component.
Precision (RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision for quantitative analysis. GC-MS precision can be influenced by injection variability.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS often provides lower detection limits due to the high sensitivity of the mass spectrometer.
Limit of Quantitation (LOQ) ~0.03%~0.015%The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Throughput ModerateModerate to HighModern autosamplers allow for high throughput in both techniques.
Instrumentation Cost ModerateHighGC-MS systems are generally more expensive to purchase and maintain.

Conclusion: Selecting the Optimal Method

Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of 5-Methoxy-1H-indazol-3-ol. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and purity assessment where potential impurities are known and chromatographically resolved, HPLC-UV is a robust, reliable, and cost-effective choice. Its high precision makes it ideal for quantitative analysis.

  • When dealing with unknown impurities, or when definitive identification is required, GC-MS is the superior technique. The mass spectral data provides invaluable structural information that is crucial for impurity profiling and degradation studies.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques. HPLC-UV can be employed for routine purity testing, while GC-MS can be used for in-depth characterization of new batches or for investigating out-of-specification results. A thorough validation of the chosen method(s) in your laboratory is essential to ensure the generation of accurate and reliable data, thereby supporting the integrity of your research and development activities.

References

  • ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]

  • MDPI. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Available at: [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • SIELC Technologies. (2018). 1-Benzyl-1H-indazol-3-ol. Available at: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. 5-methoxy-3-phenyl-1H-indazole. Available at: [Link]

  • PubMed. (1996). High-performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations. Available at: [Link]

  • PubChem. 5-methoxy-1h-indazol-3-amine (C8H9N3O). Available at: [Link]

Sources

Safety Operating Guide

5-Methoxy-1H-indazol-3-ol: Proper Disposal & Safety Guide

[1]

Executive Summary

Immediate Action Required: 5-Methoxy-1H-indazol-3-ol (and its tautomer 5-methoxy-1,2-dihydro-3H-indazol-3-one) must be treated as Hazardous Organic Waste .[1] It is not listed on the EPA RCRA P-list or U-list, but it poses health risks as an irritant and potential sensitizer.[1]

  • Primary Hazard: Skin/Eye/Respiratory Irritant; Harmful if swallowed.[1][2]

  • Disposal Stream: High-temperature incineration (via licensed hazardous waste vendor).[1]

  • Incompatibility: Strictly segregate from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions.[1]

Part 1: Chemical Profile & Hazard Identification[1][3]

To handle this compound safely, one must understand its dynamic chemical nature.[1] Indazol-3-ols exhibit keto-enol tautomerism, existing in equilibrium between the enol form (3-ol) and the keto form (3-one).[1] This structural flexibility affects solubility and reactivity.[1]

PropertyDataOperational Implication
Chemical Name 5-Methoxy-1H-indazol-3-olStandard nomenclature.[1]
Tautomer 5-Methoxy-1,2-dihydro-3H-indazol-3-oneMay appear as "indazolone" in some inventories.[1]
Molecular Formula C₈H₈N₂O₂Nitrogen-rich heterocycle; generates NOx on combustion.[1]
Physical State Solid (Yellow/Light Brown powder)Dust generation is the primary exposure vector.[1]
Solubility Low in water; Soluble in DMSO, MeOHLiquid waste will likely be organic solvent-based.[1]
GHS Classification Warning (Irritant)Requires standard PPE; no special containment (glovebox) unless handling bulk.[1]
Hazard Statements (GHS)[1]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Part 2: Pre-Disposal Handling & Stabilization[1]

Core Directive: The goal is to stabilize the waste at the point of generation to prevent accidental exposure or reaction during transport.[1]

Solid Waste Stabilization
  • Dust Control: Because this compound is a solid powder, inhalation of dust is a critical risk.[1] Never dispose of loose powder directly into a large bin where it can puff up.[1]

  • Protocol:

    • Transfer the solid waste into a clear, sealable polyethylene bag (e.g., Ziploc).[1]

    • Double-bag the material.[1]

    • Label the inner bag with the chemical name before placing it in the primary waste container.[1]

Liquid Waste Segregation
  • Solvent Compatibility: 5-Methoxy-1H-indazol-3-ol is typically dissolved in DMSO, Methanol, or Ethyl Acetate.[1]

  • The Halogen Rule:

    • Scenario A (Non-Halogenated): If dissolved in Methanol, DMSO, or Acetone, dispose of in the Non-Halogenated organic waste stream.[1]

    • Scenario B (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated organic waste stream.[1]

    • Why? Halogenated solvents require higher incineration temperatures and specific scrubbers to neutralize acid gases (HCl/HF).[1] Mixing them complicates downstream processing.[1]

Part 3: Step-by-Step Disposal Protocol

Decision Logic: Waste Stream Selection

The following workflow dictates the operational path for disposal based on the physical state of the waste.

WasteDisposalStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Contaminated Debris)StateCheck->SolidSolidLiquidLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidLiquidSolidPrep1. Double Bag (Seal)2. Label 'Hazardous - Irritant'Solid->SolidPrepSolventCheckSolvent Type?Liquid->SolventCheckSolidBinSolid Hazardous Waste DrumSolidPrep->SolidBinNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo Cl, Br, FHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains Cl, Br, FLiquidBinACarboy A: Organic Solvents(Non-Halogenated)NonHalo->LiquidBinALiquidBinBCarboy B: Organic Solvents(Halogenated)Halo->LiquidBinB

Figure 1: Decision matrix for segregating 5-Methoxy-1H-indazol-3-ol waste streams.

Detailed Procedure
A. Solid Waste (Pure Compound, Weigh Boats, Contaminated Gloves)[1]
  • PPE Required: Nitrile gloves (double gloving recommended), safety glasses, lab coat.[1]

  • Containment: Place items in a clear plastic bag. If the powder is loose, wet it slightly with water or oil to suppress dust before bagging (only if not recovering).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Methoxy-1H-indazol-3-ol" (Do not use abbreviations like "5-MeO-Ind").[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Disposal: Deposit into the laboratory's Solid Hazardous Waste Drum .

B. Liquid Waste (Solutions)
  • Identification: Identify the primary solvent (e.g., DMSO).[1]

  • Pouring: Use a funnel to prevent splashing. Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the empty flask with a small amount of the same solvent and add the rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave funnels in open carboys (violation of EPA closed-container regulations).[1]

Part 4: Emergency Contingencies

Spill Response Workflow

If a spill occurs, immediate containment is necessary to prevent the spread of dust or aerosols.[1]

SpillResponseAlert1. Alert & Secure(Notify nearby personnel)PPE2. Don PPE(Gloves, Goggles, N95 Mask)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Cleanup(Sweep/Wipe -> Bag)Contain->CleanDecon5. Decontamination(Soap & Water Wash)Clean->DeconReport6. Report(EHS Incident Log)Decon->Report

Figure 2: Operational workflow for managing minor laboratory spills.

Specific Spill Tactics
  • Powder Spill: Do not dry sweep.[1] Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.[1] This prevents airborne dust.[1][3][4][5]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (like ethanol) on skin, as they may increase dermal absorption of the indazole.[1]

Part 5: Regulatory & Scientific Context[1]

Why Incineration?

Indazole derivatives contain a stable bicyclic nitrogen system.[1] Low-temperature disposal methods (landfill, chemical oxidation) may not fully degrade the ring structure, leading to environmental persistence.[1] High-temperature incineration (>1000°C) ensures the complete mineralization of the carbon skeleton into CO₂ and the conversion of nitrogen into N₂/NOx, which are then scrubbed.[1]

Regulatory Status[2][3][5][6]
  • EPA (USA): Not P-listed or U-listed.[1] Regulated as a characteristic hazardous waste if mixed with flammable solvents (D001).[1]

  • REACH (EU): Treat as a substance of "Unknown or Variable composition" (UVCB) if specific registration is absent, requiring default high-hazard handling.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10375306, 5-methoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link] (Used as primary analog for hazard data).[1]

  • Claramunt, R. M., et al. (2006). Tautomerism of Indazoles.[1] Arkivoc. (Scientific basis for tautomerism discussion).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link].[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1H-indazol-3-ol
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1H-indazol-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.